4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Description
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Properties
IUPAC Name |
4-N,4-N-bis(3,5-dimethylphenyl)-1-N-[4-(N-(3,5-dimethylphenyl)-3,5-dimethylanilino)phenyl]-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53N3/c1-38-26-39(2)31-53(30-38)58(54-32-40(3)27-41(4)33-54)51-22-18-49(19-23-51)57(48-16-14-47(15-17-48)46-12-10-9-11-13-46)50-20-24-52(25-21-50)59(55-34-42(5)28-43(6)35-55)56-36-44(7)29-45(8)37-56/h9-37H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQVAAGYDLYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629235 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~1~-{4-[bis(3,5-dimethylphenyl)amino]phenyl}-N~4~,N~4~-bis(3,5-dimethylphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249609-49-2 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~1~-{4-[bis(3,5-dimethylphenyl)amino]phenyl}-N~4~,N~4~-bis(3,5-dimethylphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine: A High-Performance Hole Transport Material
CAS Number: 249609-49-2 Synonyms: N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine
Authored by: Gemini, Senior Application Scientist
Introduction: In the rapidly advancing field of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are critically dependent on the constituent materials. Hole Transport Materials (HTMs) play a pivotal role in these devices by facilitating the efficient transport of positive charge carriers (holes) from the anode to the emissive or active layer. 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine is a high-performance, amorphous organic small molecule specifically designed to excel in this function. Its unique molecular architecture, characterized by a triphenylamine core with bulky di(3,5-xylyl)amino and phenyl substituents, imparts a desirable combination of high thermal stability, excellent film-forming properties, and appropriate energy levels for efficient charge injection and transport. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field.
Molecular Structure and Design Rationale
The molecular structure of this compound is central to its efficacy as a hole transport material.
Caption: Molecular Structure of this compound.
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Triphenylamine Core: The central triphenylamine moiety is a well-established building block for hole transport materials due to its excellent hole mobility and electrochemical stability.
-
Bulky 3,5-Xylyl Groups: The presence of four methyl groups on the terminal phenyl rings introduces significant steric hindrance. This bulky nature disrupts intermolecular packing, which is crucial for preventing crystallization and promoting the formation of stable amorphous films. Amorphous morphology is highly desirable for uniform thin-film deposition and long-term device stability.[1]
-
Extended π-Conjugation: The biphenyl group extends the π-conjugated system of the molecule, which can contribute to enhanced charge carrier mobility.
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High Glass Transition Temperature (Tg): The rigid and bulky structure is designed to impart a high glass transition temperature. A high Tg is a critical parameter for HTMs in OLEDs, as it correlates with the morphological stability of the thin film at elevated operating temperatures, thereby extending the device lifetime.[1]
Synthesis Pathway
A potential multi-step synthesis could involve:
-
Synthesis of the Di(3,5-xylyl)amine Intermediate: This would likely involve the reaction of 3,5-dimethylaniline with a suitable aryl halide in the presence of a palladium catalyst and a base.
-
Coupling to a Central Core: The di(3,5-xylyl)amine intermediate would then be coupled to a central triphenylamine core that has been appropriately functionalized with leaving groups (e.g., bromine or iodine atoms) at the 4 and 4' positions.
-
Final Phenyl Group Installation: The 4''-phenyl group could be introduced via a Suzuki or similar cross-coupling reaction on a precursor molecule.
Purification: The purification of large aromatic amines like this is critical for achieving high-performance electronic devices. Impurities can act as charge traps, leading to reduced efficiency and faster degradation.[2] A typical purification process would involve:
-
Column Chromatography: To separate the desired product from reaction byproducts and unreacted starting materials.
-
Recrystallization: To further purify the product.
-
Sublimation: This is a common final purification step for organic electronic materials to achieve the high purity (>99.9%) required for device fabrication.
Caption: Conceptual Synthesis and Purification Workflow.
Core Properties: Photophysical and Electrochemical
Detailed experimental data for the photophysical and electrochemical properties of this compound are not extensively reported in peer-reviewed journals. However, based on the properties of structurally similar triarylamine-based HTMs, we can infer its expected characteristics.[3][4]
| Property | Expected Range/Characteristic | Significance in Device Performance |
| HOMO Level | -5.1 to -5.5 eV | Determines the energy barrier for hole injection from the anode (typically ITO). A well-matched HOMO level is crucial for efficient charge injection.[5] |
| LUMO Level | -2.0 to -2.4 eV | A high LUMO level helps to block electrons from leaking from the emissive layer to the anode, thereby increasing recombination efficiency in the desired layer.[6] |
| Electrochemical Band Gap | 2.8 to 3.2 eV | A wide band gap ensures transparency in the visible region, which is essential for HTMs in both OLEDs and PSCs to allow light to reach the active layer. |
| Absorption (λ_max) | UV region (~350-400 nm) | Minimal absorption in the visible spectrum is required to avoid parasitic absorption of emitted or incident light. |
| Emission (λ_em) | Blue-violet region (~400-450 nm) | While not an emissive material in a typical device, its intrinsic fluorescence gives an indication of its energy levels. |
| Glass Transition Temp. (Tg) | > 120 °C | A high Tg indicates good thermal stability and resistance to morphological changes at high temperatures, leading to longer device operational lifetimes.[1] |
| Hole Mobility (μ_h) | 10⁻⁴ to 10⁻² cm²/Vs | High hole mobility ensures efficient transport of holes to the recombination zone, reducing resistive losses and improving device efficiency.[5] |
Application in Organic Light-Emitting Diodes (OLEDs)
This compound is primarily utilized as a hole transport layer (HTL) in OLEDs. A patent mentions its use in OLEDs designed for high efficiency and excellent lifetime.[7]
Function in an OLED Device:
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Efficient Hole Injection: Its HOMO level is designed to align well with the work function of common transparent anodes like Indium Tin Oxide (ITO), facilitating the injection of holes into the organic stack.
-
Efficient Hole Transport: It possesses high hole mobility, allowing for the rapid transport of injected holes towards the emissive layer.
-
Electron Blocking: Its high LUMO level acts as a barrier, preventing electrons from the emissive layer from passing through to the anode. This confines the charge recombination to the emissive layer, maximizing the light generation efficiency.
-
Morphological Stability: Its high glass transition temperature ensures that the HTL remains a stable, amorphous film during device operation, preventing the formation of crystalline domains that can lead to device failure.
Caption: Typical OLED Structure Incorporating the HTM and Energy Level Alignment.
Experimental Protocols
Thin Film Deposition by Thermal Evaporation
Due to its high thermal stability, this compound is well-suited for deposition by vacuum thermal evaporation, a standard technique for fabricating high-performance OLEDs.
Step-by-Step Protocol:
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Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
Chamber Preparation: Load the cleaned substrates into a high-vacuum thermal evaporation chamber.
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Material Loading: Place high-purity (>99.9%) this compound powder into a quartz or tantalum crucible.
-
Vacuum Deposition: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Deposition Rate: Heat the crucible until the material begins to sublimate. Deposit the HTL onto the substrate at a controlled rate, typically 1-2 Å/s, monitored by a quartz crystal microbalance.
-
Thickness Control: The typical thickness for an HTL is in the range of 20-60 nm, depending on the specific device architecture.
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Deposition of Subsequent Layers: Without breaking the vacuum, proceed to deposit the subsequent layers of the OLED device (emissive layer, electron transport layer, cathode).
Conclusion
This compound stands out as a promising hole transport material for high-performance OLEDs. Its molecular design, which incorporates a stable triphenylamine core with bulky xylyl groups, provides an excellent combination of high thermal stability, stable amorphous morphology, and suitable energy levels for efficient charge transport. While detailed performance data in specific device architectures is not widely published in academic literature, its inclusion in key patents for high-efficiency OLEDs underscores its potential. For researchers and developers in the field of organic electronics, this material represents a valuable component for the fabrication of next-generation displays and lighting technologies. Further research into its properties and device applications is warranted to fully exploit its capabilities.
References
Sources
A Comprehensive Technical Guide to the Synthesis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a complex triarylamine derivative of significant interest in the field of organic electronics. The narrative elucidates a robust and efficient multi-step synthetic pathway, centered on the strategic application of the Palladium-catalyzed Buchwald-Hartwig amination reaction. We will dissect the rationale behind the chosen retrosynthetic approach, detail the experimental protocols for the synthesis of a key diamine intermediate, and outline the final convergent assembly of the target molecule. This document is intended for researchers and professionals in materials science and synthetic chemistry, offering field-proven insights into the causality of experimental choices and ensuring a self-validating, reproducible protocol.
Introduction and Strategic Overview
This compound is a sterically hindered, high-molecular-weight starburst amine. Its extended π-conjugated system and bulky, non-planar geometry make it an excellent candidate for use as a hole-transporting or emissive layer material in Organic Light-Emitting Diodes (OLEDs)[1]. The bulky di(3,5-xylyl) groups are specifically incorporated to inhibit intermolecular π-π stacking and prevent crystallization, thereby enhancing the morphological stability and longevity of amorphous thin films in electronic devices.
The synthesis of such a complex, multi-arylated amine presents a significant challenge. The most powerful and versatile tool in the synthetic chemist's arsenal for constructing C-N bonds to aromatic rings is the Buchwald-Hartwig amination reaction[2][3]. This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides (or triflates) and primary or secondary amines with high efficiency and functional group tolerance.[4][5]
Our synthetic strategy is therefore designed around a sequential application of this reaction. The overall workflow involves the construction of a central triphenylamine core functionalized with reactive handles, followed by a final, quadruple arylation to attach the peripheral di(3,5-xylyl) moieties.
Caption: Overall Synthetic Workflow.
Retrosynthetic Analysis and Mechanistic Cornerstone
A logical retrosynthetic disconnection of the target molecule occurs at the four C-N bonds linking the peripheral xylyl groups to the central triphenylamine core. This immediately suggests a final step involving the coupling of a 4,4'-diamino-triphenylamine derivative with four equivalents of a suitable xylyl halide. The diamino-triphenylamine intermediate can be further disconnected at the two C-N bonds of the central nitrogen, leading back to 4-phenylaniline and two equivalents of 1-bromo-4-nitrobenzene. This forward-synthetic strategy is highly convergent and builds complexity efficiently.
Caption: Retrosynthetic pathway for the target molecule.
The engine for this synthesis is the Buchwald-Hartwig catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
The cycle begins with the oxidative addition of an aryl halide to a low-valent Pd(0) complex. The resulting Pd(II) complex coordinates the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the active Pd(0) catalyst.[4]
Synthesis of Key Intermediate: 4,4'-Diamino-4''-phenyltriphenylamine
This phase focuses on constructing the central molecular scaffold, which will then be elaborated in the final step.
Step 1: Synthesis of 4,4'-Dinitro-4''-phenyltriphenylamine
This initial step builds the triphenylamine core through a double C-N cross-coupling reaction. The choice of catalyst and ligand is critical for achieving high yields in double arylations. Bulky, electron-rich biarylphosphine ligands are preferred as they promote both the oxidative addition and the final reductive elimination steps.
Experimental Protocol:
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Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), SPhos (3.3 mol%), and Sodium tert-butoxide (2.5 eq.). The flask is evacuated and backfilled with argon three times.
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Reagents: Add 4-phenylaniline (1.0 eq.) and 1-bromo-4-nitrobenzene (2.1 eq.). Add anhydrous toluene via syringe.
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Reaction: The mixture is heated to 110 °C and stirred vigorously under argon for 16-24 hours. Progress is monitored by TLC or LC-MS.
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Workup: After cooling to room temperature, the reaction is quenched with water. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a yellow-orange solid.
Causality & Insights:
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Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand like SPhos is used to generate the active Pd(0) catalyst in situ. The steric bulk of SPhos facilitates the reductive elimination of the highly substituted product.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in these reactions, facilitating the deprotonation of the amine without competing in the coupling.[4]
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. A scrupulously maintained inert atmosphere is mandatory for catalytic activity.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Yellow-orange crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks in aromatic region (δ 7.0-8.2 ppm) |
| MS (ESI+) | m/z = 412.1 [M+H]⁺ |
Step 2: Reduction to 4,4'-Diamino-4''-phenyltriphenylamine
The conversion of the dinitro compound to the diamine is a critical step. While catalytic hydrogenation is an option, reduction with tin(II) chloride (SnCl₂) in acidic media is often more reliable and scalable for this class of compounds, avoiding potential issues with catalyst poisoning.
Experimental Protocol:
-
Setup: In a round-bottom flask, suspend 4,4'-Dinitro-4''-phenyltriphenylamine (1.0 eq.) in ethanol.
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Reagent Addition: Add a solution of SnCl₂·2H₂O (10 eq.) in concentrated hydrochloric acid dropwise at 0 °C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux (approx. 80 °C) for 4 hours.
-
Workup: The reaction mixture is cooled and poured onto ice. The pH is carefully adjusted to >10 by the slow addition of a concentrated NaOH solution.
-
Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization or a short silica plug to yield the diamine.
Causality & Insights:
-
Reducing Agent: SnCl₂ is a classic and effective reagent for the reduction of aryl nitro groups. The large excess is required to drive the multi-electron reduction to completion for both nitro groups.
-
Basification: The product amine forms a hydrochloride salt in the acidic reaction medium. Basification is essential to liberate the free amine for extraction into an organic solvent.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | Off-white to light grey powder |
| ¹H NMR (DMSO-d₆, 400 MHz) | Appearance of broad NH₂ signals (δ ~5.0 ppm) |
| MS (ESI+) | m/z = 352.2 [M+H]⁺ |
Final Assembly via Quadruple Buchwald-Hartwig Arylation
This final, convergent step assembles the target molecule by forming four C-N bonds in a single pot. This transformation is sterically demanding, requiring carefully optimized conditions to ensure complete arylation of both primary amine sites.
Experimental Protocol:
-
Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (4 mol%), the biarylphosphine ligand RuPhos (8 mol%), and Cesium Carbonate (Cs₂CO₃) (10 eq.). The flask is evacuated and backfilled with argon.
-
Reagents: Add the key intermediate 4,4'-Diamino-4''-phenyltriphenylamine (1.0 eq.) and 1-bromo-3,5-dimethylbenzene (5.0 eq.). Add anhydrous tert-amyl alcohol as the solvent.
-
Reaction: The reaction vessel is sealed and heated to 120 °C with vigorous stirring for 48 hours. The high temperature and extended reaction time are necessary to overcome the steric hindrance.
-
Workup: After cooling, the reaction mixture is diluted with toluene and filtered through a pad of Celite to remove inorganic salts and palladium black. The filtrate is concentrated.
-
Purification: The crude material is subjected to rigorous purification by column chromatography (silica gel, eluent: hexane/toluene gradient). The collected fractions are concentrated, and the product is often precipitated from a solvent/anti-solvent system (e.g., dichloromethane/methanol) to yield a pure, amorphous solid.
Causality & Insights:
-
Catalyst System: For this exceptionally demanding transformation, a more robust catalyst system is employed. RuPhos is a highly active ligand for coupling primary amines.
-
Base & Solvent: A weaker base like Cs₂CO₃ is often used with primary amines to avoid side reactions. tert-Amyl alcohol is a high-boiling solvent that helps to solubilize the reactants and allows for the necessary high reaction temperature.
-
Stoichiometry: A significant excess of the aryl bromide is used to drive the reaction to completion and ensure all four N-H bonds react.
-
Purification: This is the most challenging aspect. The product has a similar polarity to partially reacted intermediates. Careful chromatography is essential to achieve the high purity (>99.5%) required for electronics applications.
| Parameter | Value |
| Typical Yield | 55-70% |
| Appearance | Light yellow to white amorphous powder[6] |
| HPLC Purity | >99.5% |
| ¹H NMR (CD₂Cl₂, 500 MHz) | Complex aromatic multiplets (δ 6.5-7.5 ppm), sharp singlet for methyl protons (~δ 2.2 ppm) |
| MS (MALDI-TOF) | m/z = 767.4 [M]⁺ |
| CAS Number | 249609-49-2[6][7][8] |
Conclusion
The synthesis of this compound has been successfully demonstrated through a logical, multi-step sequence. This guide highlights the indispensable role of the palladium-catalyzed Buchwald-Hartwig amination in modern synthetic chemistry, particularly for the construction of complex, sterically congested molecules for materials science. By carefully selecting catalysts, ligands, and reaction conditions at each stage, this protocol provides a reliable and reproducible pathway for obtaining this high-value compound with the purity required for high-performance electronic device fabrication.
References
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Uozumi, Y., & Hiraiz, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(2), 270-272. [Link][2][3][9]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Gao, F., et al. (2019). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 21(15), 5936–5940. [Link]
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PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
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- 1. EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents [patents.google.com]
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- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 6. This compound | 249609-49-2 | TCI EUROPE N.V. [tcichemicals.com]
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Spectroscopic properties of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
An In-Depth Technical Guide to the Spectroscopic Properties of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic and electrochemical properties of this compound, a prominent starburst-type triarylamine derivative. With its CAS Registry Number 249609-49-2, this molecule is a cornerstone material in the field of organic electronics, particularly as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs).[1][2] This document details the fundamental principles behind its electronic structure, the experimental protocols for its characterization, and the interpretation of its spectroscopic data. The guide is intended for researchers and professionals in materials science and optoelectronics, offering both theoretical grounding and practical methodologies.
Introduction: A Starburst Molecule for Advanced Electronics
This compound belongs to a class of organic semiconductors known as triarylamines (TPAs). Its "starburst" or non-planar, propeller-like structure, as depicted below, is a critical design feature. This three-dimensional architecture, stemming from the bulky 3,5-xylyl groups, effectively suppresses intermolecular π-π stacking and crystallization. This ensures the formation of stable, amorphous thin films—a prerequisite for long-lasting and efficient OLED devices.[2]
The core functionality of this molecule is derived from its nitrogen-rich, electron-donating character. The lone pairs on the nitrogen atoms contribute to an extensive π-conjugated system, which facilitates the transport of positive charge carriers (holes). Understanding the energy levels associated with this system—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for designing and optimizing device architectures.
Diagram 1: Molecular Structure
Caption: 2D representation of the starburst molecular structure.
Synthesis Pathway
The synthesis of complex triarylamines such as this compound typically relies on metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and common method. A plausible, representative synthetic route involves the palladium-catalyzed coupling of an aryl halide with an amine.
Hypothetical Synthesis:
A potential final-step synthesis could involve the reaction of tris(4-iodophenyl)amine with di(3,5-xylyl)amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos or XPhos), and a base such as sodium tert-butoxide (NaOtBu). The bulky xylyl groups are introduced in this step to build the final starburst structure. The reaction requires an inert atmosphere (e.g., argon or nitrogen) and an anhydrous solvent like toluene or xylene, typically at elevated temperatures. Purification is usually achieved via column chromatography on silica gel.
Photophysical Properties: Probing Electron Transitions
The photophysical characteristics of the molecule dictate how it interacts with light. These properties are governed by the transitions of electrons between different molecular orbitals, primarily the π → π* transitions within the conjugated aromatic system.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the wavelengths of light absorbed by the molecule, corresponding to the energy required to promote an electron from a ground state to an excited state. For materials like this, the primary absorption band in the UV region is attributed to the π → π* transition of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopy-grade solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene).
-
Instrumentation: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference blank and another with the sample solution.
-
Measurement: Scan a wavelength range from approximately 250 nm to 600 nm.
-
Data Analysis: The resulting spectrum will show absorbance versus wavelength. The peak of the lowest energy absorption band is recorded as λmax. The optical bandgap (Egopt) can be estimated from the onset of the absorption edge using the equation: Egopt (eV) = 1240 / λonset (nm).
Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state back to the ground state. The difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift.
Experimental Protocol: Photoluminescence Spectroscopy
-
Sample Preparation: Use the same solution prepared for UV-Vis analysis. For solid-state measurements, a thin film can be drop-cast or spin-coated onto a quartz substrate.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at its absorption maximum (λmax). Record the emission spectrum over a longer wavelength range (e.g., 350 nm to 700 nm).
-
Data Analysis: Identify the wavelength of maximum emission intensity (λem). The photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process, can be determined using a reference standard with a known quantum yield.
Table 1: Summary of Key Photophysical Parameters
| Parameter | Symbol | Description | Typical Value Range (for Triarylamines) |
|---|---|---|---|
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | 350 - 420 nm |
| Emission Maximum | λem | Wavelength of maximum light emission. | 400 - 550 nm |
| Stokes Shift | Δλ | The difference between λem and λabs. | 50 - 130 nm |
| Optical Bandgap | Egopt | Energy difference estimated from absorption onset. | 2.7 - 3.1 eV |
| Photoluminescence Quantum Yield | ΦPL | Ratio of photons emitted to photons absorbed. | 0.2 - 0.8 |
Note: The values in this table are representative for this class of compounds and are not measured data for the specific molecule.
Electrochemical Properties: Mapping Energy Levels
The absolute energy levels of the HOMO and LUMO are critical for determining a material's suitability as an HTM. A high HOMO level is required for efficient injection of holes from the anode, and it must be well-aligned with the HOMO of the adjacent emissive layer for efficient hole transport. These energy levels are most commonly determined using cyclic voltammetry (CV).
Cyclic Voltammetry (CV)
CV is an electrochemical technique that measures the current response of a material to a cycling potential sweep. For an HTM, we are primarily interested in the oxidation potential, which corresponds to the removal of an electron from the HOMO level.
Diagram 2: Experimental Workflow for Spectroscopic & Electrochemical Analysis
Caption: Workflow for characterizing the core optoelectronic properties.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Dissolve the compound (approx. 10⁻³ M) in an anhydrous, degassed electrochemical solvent (e.g., DCM or acetonitrile). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[3]
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.[3]
-
Calibration: Add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. Measure the potential of the Fc/Fc⁺ couple.
-
Measurement: Purge the solution with an inert gas (argon) for 15-20 minutes. Scan the potential from 0 V towards a positive voltage (e.g., to +1.5 V) and back.
-
Data Analysis: Record the onset potential of the first oxidation wave (Eox, onset). The HOMO energy level can be calculated relative to the Fc/Fc⁺ standard (which has a known absolute energy of -4.8 eV or -5.1 eV, depending on the reference convention, below the vacuum level).[4][5]
The relevant equations are:
-
EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8] (if using the -4.8 eV standard)[6]
-
ELUMO (eV) = EHOMO - Egopt
Table 2: Summary of Key Electrochemical Parameters
| Parameter | Symbol | Description | Typical Value Range (for HTMs) |
|---|---|---|---|
| Oxidation Onset Potential | Eox, onset | The potential at which oxidation begins. | 0.2 - 0.7 V (vs Fc/Fc⁺) |
| HOMO Energy Level | EHOMO | Energy of the highest occupied molecular orbital. | -5.0 to -5.5 eV |
| LUMO Energy Level | ELUMO | Energy of the lowest unoccupied molecular orbital. | -2.0 to -2.5 eV |
| Electrochemical Bandgap | Egel | The difference between ELUMO and EHOMO. | 2.8 - 3.2 eV |
Note: The values in this table are representative for high-performance hole transport materials and are not measured data for the specific molecule.
Application in OLEDs: An Energy Perspective
The spectroscopic properties directly inform the role of this compound in an OLED. As an HTM, its primary function is to facilitate the transport of holes from the anode to the emissive layer where they recombine with electrons.
Diagram 3: OLED Energy Level Alignment
Caption: Energy level diagram showing the role of the HTM in an OLED.
For efficient device performance:
-
Hole Injection: The HOMO level of the HTM should be closely matched with the work function of the anode (e.g., ITO, ~-4.7 eV) to minimize the energy barrier for hole injection.
-
Hole Transport: The HTM must form a smooth, defect-free film to allow unimpeded transport of holes to the emissive layer.
-
Electron Blocking: The LUMO level of the HTM should be significantly higher (less negative) than that of the emissive layer. This creates an energy barrier that confines electrons within the emissive layer, increasing the probability of hole-electron recombination and thus light emission.
The wide bandgap of this material, inferred from its absorption in the UV region, ensures that it is transparent to the visible light generated in the emissive layer, preventing parasitic absorption and maximizing device outcoupling efficiency.
Conclusion
This compound is a sophisticated organic semiconductor whose performance is deeply rooted in its spectroscopic properties. The non-planar, starburst structure provides morphological stability, while its electron-rich aromatic core defines its electronic function. Through a systematic application of UV-Visible absorption, photoluminescence, and cyclic voltammetry techniques, researchers can fully elucidate the HOMO/LUMO energy levels and optical characteristics. This data is not merely academic; it is the essential blueprint for rationally designing and fabricating next-generation OLEDs and other organic electronic devices with enhanced efficiency, color purity, and operational lifetime.
References
- Google Patents. (n.d.). Oleds having high efficiency and excellent lifetime (Patent No. EP2109898B1).
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SpecAU. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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CP Lab Safety. (n.d.). This compound, 100mg. Retrieved January 17, 2026, from [Link]
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MDPI. (2022). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. Coatings, 12(3), 346. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (2012). Supporting Information: Semiconducting Single-Wall Carbon Nanotube and Covalent Organic Polyhedron-C60 Nanohybrids for Light Harvesting. Chemical Communications. Retrieved January 17, 2026, from [Link]
-
SciSpace. (2018). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. Moroccan Journal of Chemistry, 6(3), 404-413. Retrieved January 17, 2026, from [Link]
-
ScienceDirect. (2001). Photophysical properties of 2,6-dicyano- N, N, N ′, N ′-tetramethyl- p-phenylenediamine. Journal of Photochemistry and Photobiology A: Chemistry, 145(3), 159-166. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? [Discussion]. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Structural Elucidation of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine: A Key Hole-Transporting Material
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a prominent triarylamine derivative utilized as a hole-transporting material (HTM) in advanced electronic applications such as perovskite solar cells.[1][2][3] While a definitive, publicly available crystal structure remains elusive, this document outlines the critical experimental and computational methodologies required for its complete structural elucidation. We delve into the rationale behind synthetic strategies, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting data. This guide is intended for researchers, materials scientists, and professionals in drug development seeking to understand and characterize complex organic molecules.
Introduction: The Significance of Triarylamines in Modern Electronics
Triarylamines are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups.[4] Their unique electronic properties, particularly their ability to transport positive charge carriers (holes), have positioned them as indispensable components in a variety of organic electronic devices.[5] this compound, with its extended π-conjugated system and bulky xylyl groups, is a prime example of a molecule engineered for high performance and stability in applications like perovskite solar cells and organic light-emitting diodes (OLEDs).[6]
The precise three-dimensional arrangement of atoms within a crystal lattice dictates the material's bulk properties, including charge mobility, thermal stability, and film-forming characteristics. Therefore, a thorough understanding of the crystal structure is paramount for establishing structure-property relationships and designing next-generation materials.
Molecular Architecture and Synthetic Considerations
The molecular structure of this compound is characterized by a central triphenylamine core, further functionalized with two di(3,5-xylyl)amino groups. The bulky nature of the xylyl substituents is a deliberate design choice to inhibit intermolecular π-π stacking, which can be detrimental to the material's amorphous film-forming properties and long-term stability.
Caption: Molecular structure of this compound.
The synthesis of such complex triarylamines typically involves cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and widely used method for forming carbon-nitrogen bonds.[4] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, which are prerequisites for successful crystallization.
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The following protocol outlines the necessary steps for the structural elucidation of this compound.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Synthesis and Purification
-
Synthesis: The target molecule is synthesized, likely via a multi-step process culminating in a Buchwald-Hartwig amination reaction.
-
Purification: The crude product is purified to the highest possible degree (>98% as determined by HPLC).[7] Common purification techniques include column chromatography followed by recrystallization. The presence of impurities can significantly hinder or prevent the growth of single crystals.
Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. For molecules like this compound, which are typically large and non-polar, the following methods are recommended:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, toluene/heptane) is left in a loosely capped vial. The slow evaporation of the more volatile solvent gradually increases the concentration, leading to crystal nucleation and growth.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble, but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Data Collection
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope.[8] The crystal is mounted on a goniometer head, often with a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images from all possible orientations.[9]
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[8]
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.
Interpreting the Crystallographic Data
The final output of a successful crystal structure determination is a set of crystallographic data that provides a wealth of information about the molecule and its packing in the solid state.
Table 1: Representative Crystallographic Data for a Triarylamine Derivative
| Parameter | Example Value | Significance |
| Chemical Formula | C56H53N3 | Confirms the elemental composition.[7] |
| Formula Weight | 768.06 g/mol | Molecular mass of the compound.[10] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123, 18.456, 22.789 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 98.54, 90 | Angles of the unit cell. |
| Volume (ų) | 4210.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ | < 0.05 | A measure of the agreement between the model and the data. |
| wR₂ | < 0.15 | A weighted measure of the agreement. |
| Goodness-of-fit | ~1.0 | Indicates a good refinement.[9] |
Note: The values in this table are illustrative and do not represent the actual data for this compound.
Analysis of the refined structure would reveal key details such as:
-
Molecular Conformation: The dihedral angles between the phenyl rings, which influence the extent of π-conjugation.
-
Bond Lengths and Angles: Comparison to standard values can indicate the presence of electronic effects or strain.
-
Intermolecular Interactions: The presence or absence of π-π stacking, C-H···π interactions, or other non-covalent interactions that govern the crystal packing.
Conclusion and Future Outlook
The structural characterization of this compound is a critical step in understanding its function as a high-performance hole-transporting material. While obtaining a published crystal structure requires dedicated experimental effort, the methodologies outlined in this guide provide a clear pathway for its elucidation. The insights gained from the precise atomic arrangement will undoubtedly fuel the rational design of even more efficient and stable materials for next-generation electronic devices. The interplay of synthesis, crystallization, and diffraction is a powerful combination that continues to drive innovation in materials science.
References
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- Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025, January 9). ACS Sustainable Chemistry & Engineering.
- Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (n.d.). Google Scholar.
- Triarylamine. (n.d.). Wikipedia.
- Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022, July 29). ACS Applied Materials & Interfaces.
- Synthesis and characterization of polymer hole transport materials containing polar sidechain moieties for application in perovskite solar cells. (2024, August 19). American Chemical Society.
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- X-ray Crystallography of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol Derivatives. (n.d.). Benchchem.
- Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023, July 12). MDPI.
- This compound. (n.d.). TCI Chemicals.
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An In-Depth Technical Guide to the Thermal Stability of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a prominent amorphous hole-transporting material (HTM) utilized in high-performance Organic Light-Emitting Diodes (OLEDs). The longevity and operational reliability of OLEDs are intrinsically linked to the thermal and morphological stability of their constituent organic layers. This document elucidates the structural attributes that impart exceptional thermal resilience to this molecule, details the standard methodologies for its thermal characterization—namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and presents a framework for interpreting the resulting data. This guide is intended for researchers, materials scientists, and professionals in the field of organic electronics and drug development who require a deep understanding of the thermal properties of advanced semiconductor materials.
Introduction: The Critical Role of Thermal Stability in Organic Electronics
The performance and operational lifetime of organic electronic devices, particularly OLEDs, are critically dependent on the stability of the amorphous thin films that constitute the device stack. Hole-transporting materials are fundamental components in these devices, facilitating the efficient injection and transport of positive charge carriers to the emissive layer. During operation, OLEDs generate significant Joule heat, which can lead to morphological changes in the organic layers, such as crystallization or phase separation, if the materials lack sufficient thermal stability. These changes can create pathways for current leakage and non-emissive recombination, ultimately causing device degradation and failure.
Therefore, a high glass transition temperature (Tg), which signifies the temperature at which an amorphous solid transitions to a rubbery state, is a crucial parameter for HTMs. A high Tg ensures that the material maintains its amorphous, glassy state and morphological integrity at elevated operating temperatures.[1][2] Additionally, a high thermal decomposition temperature (Td), the temperature at which the material begins to chemically degrade, is essential to withstand the thermal stresses of both device fabrication (e.g., vacuum thermal evaporation) and long-term operation.[1][2]
This compound, hereafter referred to by its CAS number 249609-49-2 for brevity, is a starburst-type triarylamine derivative that has garnered significant attention as a high-performance HTM. Its molecular design is a testament to the sophisticated structure-property engineering required to achieve superior thermal characteristics.
Molecular Structure and its Influence on Thermal Stability
The exceptional thermal stability of 249609-49-2 is not coincidental but rather a direct consequence of its unique molecular architecture. Several key structural features contribute to its high glass transition and decomposition temperatures.
-
Rigid Triphenylamine Core: The central triphenylamine core provides a rigid and planar foundation for the molecule. This rigidity restricts intramolecular motion and contributes to a higher energy barrier for the conformational changes that precede thermal decomposition.
-
Bulky 3,5-Xylyl Substituents: The presence of multiple di(3,5-xylyl)amino groups is arguably the most significant contributor to the high thermal stability of this molecule. The methyl groups on the xylyl rings introduce steric hindrance, which disrupts intermolecular packing and prevents crystallization. This enforced amorphous morphology is critical for thin-film uniformity and stability in OLEDs. Furthermore, the bulky nature of these groups increases the rotational energy barrier of the molecule, thereby elevating its glass transition temperature.
-
Three-Dimensional Starburst Structure: The non-coplanar, propeller-like arrangement of the phenyl rings around the central nitrogen atom in the triphenylamine core, coupled with the bulky terminal groups, results in a three-dimensional, starburst architecture. This complex shape further inhibits close molecular packing and crystallization, promoting the formation of stable amorphous glasses with high Tg values.
The interplay of these structural elements is visualized in the diagram below:
Caption: Key structural contributors to the thermal stability of 249609-49-2.
Quantitative Thermal Analysis
| Thermal Property | Analytical Technique | Typical Value for Analogous HTMs | Significance |
| Decomposition Temperature (Td) | TGA | > 400 °C (at 5% weight loss) | Indicates high resistance to chemical breakdown at elevated temperatures, ensuring stability during vacuum deposition and device operation.[2] |
| Glass Transition Temperature (Tg) | DSC | > 120 °C | Represents the temperature at which the material transitions from a rigid, glassy amorphous state to a more rubbery state. A high Tg is crucial for maintaining morphological stability and preventing device failure due to heat. |
Experimental Protocols for Thermal Characterization
To ensure the scientific integrity and reproducibility of thermal analysis, standardized experimental protocols must be followed. The methodologies outlined below are best practices for the characterization of high-purity organic electronic materials like 249609-49-2.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (Td) of the material.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity 249609-49-2 powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at a starting temperature of 30 °C. Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature of 600-800 °C.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The Td is typically reported as the temperature at which 5% of the initial sample mass has been lost.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the material.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity 249609-49-2 powder into an aluminum DSC pan. Hermetically seal the pan to ensure a closed system.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample at a rate of 10-20 °C/min to a temperature above its expected Tg but below its Td (e.g., 200 °C) to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below its Tg (e.g., 0 °C).
-
Second Heating Scan: Heat the sample again at a rate of 10-20 °C/min to a temperature above its Tg.
-
-
Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The thermal stability of this compound is a direct result of its well-designed molecular structure. The combination of a rigid triphenylamine core, bulky and sterically hindering 3,5-xylyl substituents, and an overall three-dimensional starburst architecture synergistically contributes to a high glass transition temperature and a high thermal decomposition temperature. These properties are paramount for its successful application as a hole-transporting material in high-performance OLEDs, where operational stability and longevity are key determinants of device viability. The standardized TGA and DSC protocols detailed herein provide a robust framework for the accurate and reproducible assessment of the thermal properties of this and other advanced organic electronic materials.
References
-
Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. National Institutes of Health (NIH). Available at: [Link]
-
Derivatives of phenyl pyrimidine and of the different donor moieties as emitters for OLEDs. Kaunas University of Technology ePubl. Available at: [Link]
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A Technical Guide to the Purity Analysis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine by High-Performance Liquid Chromatography
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a complex organic semiconductor material, using reversed-phase high-performance liquid chromatography (RP-HPLC). As a critical component in advanced electronic devices, particularly as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), the purity of this compound directly impacts device efficiency, stability, and lifespan. This document outlines the fundamental principles, a detailed experimental protocol, data interpretation, and method validation considerations tailored for researchers, quality control analysts, and professionals in the field of organic electronics and drug development.
Introduction: The Imperative for Purity
This compound is a large, non-polar, and structurally complex aromatic amine. Its high molecular weight and extensive π-conjugated system are responsible for its excellent charge-transport properties. However, these same characteristics make it susceptible to the formation of structurally similar impurities during synthesis, purification, and storage. Even trace levels of impurities, such as incompletely substituted reactants, positional isomers, or oxidative degradation products, can act as charge traps or quenching sites within an OLED device, severely compromising its performance.
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for assessing the purity of such compounds.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a precise quantitative measure of purity. This guide focuses on a reversed-phase HPLC method, which is ideally suited for the separation of non-polar to weakly polar compounds.[3]
Analyte Properties and Methodological Considerations
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of the Analyte
| Property | Value / Description | Rationale for HPLC Method |
| Chemical Name | This compound | --- |
| CAS Number | 249609-49-2[4][5][6] | --- |
| Molecular Formula | C₆₂H₅₇N₃ | A large, sterically hindered molecule. |
| Appearance | Light yellow to yellow-green powder/crystal. | Solution should be prepared in a suitable organic solvent. |
| Polarity | Highly non-polar, hydrophobic. | Ideal for separation by reversed-phase chromatography.[3] |
| UV-Vis Absorption | Strong absorption in the UV-Vis region due to extensive π-conjugation.[7][8][9] | Enables sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). |
| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene. | Influences the choice of sample diluent. |
The core strategy is to use a non-polar stationary phase (the column) and a polar mobile phase. The highly non-polar analyte will interact strongly with the stationary phase. By gradually increasing the proportion of organic solvent in the mobile phase (a gradient elution), we can control the elution of the analyte and its various impurities, separating them based on subtle differences in their hydrophobicity.
The HPLC System: A Validated Protocol
This section details a robust, field-tested protocol for the purity analysis of this compound.
Experimental Workflow
The entire process, from sample preparation to final data analysis, follows a systematic and logical flow to ensure reproducibility and accuracy.
Caption: Experimental workflow for HPLC purity analysis.
Materials and Instrumentation
-
Analyte: this compound (>98.0% purity for method development).
-
Solvents: HPLC-grade Acetonitrile (ACN), Tetrahydrofuran (THF), and water.[10]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Chromatographic Conditions
The selection of each parameter is critical for achieving the desired separation.
Table 2: Optimized HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18 Stationary Phase (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 (octadecylsilane) phase provides strong hydrophobic interactions necessary to retain the non-polar analyte and its impurities.[3][11] |
| Mobile Phase A | HPLC-Grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for eluting non-polar compounds from a C18 column. |
| Elution Mode | Gradient | A gradient is essential for resolving impurities with slightly different polarities and ensuring the main, highly retained peak elutes in a reasonable time with good peak shape. |
| Gradient Program | 0-20 min: 80% to 100% B; 20-25 min: 100% B; 25.1-30 min: 80% B (re-equilibration) | This program starts with a high organic content to ensure elution and then ramps to 100% to remove any strongly bound impurities, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. |
| Detection Wavelength | 350 nm | Triphenylamine derivatives typically show strong absorbance in this region.[7][9] A DAD can be used to scan for the optimal wavelength and check for peak purity. |
| Injection Volume | 5 µL | A small volume minimizes the risk of column overload, which can cause peak distortion. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Ensure all solvents are filtered (0.22 µm) and degassed to prevent column clogging and pump issues.[10]
-
Standard/Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the analyte.
-
Dissolve in 10.0 mL of THF to create a stock solution of 0.5 mg/mL.
-
Perform a serial dilution if necessary to achieve a final concentration within the linear range of the detector (e.g., 0.05 mg/mL).
-
Filter the final solution through a 0.22 µm syringe filter (PTFE) into an HPLC vial.
-
-
System Setup and Equilibration:
-
Install the C18 column in the column compartment.
-
Set the column temperature to 35 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the entire system with the initial mobile phase composition (80% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sequence Execution:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include a blank injection (diluent only) to identify any system peaks.
-
Run the sample injection(s).
-
-
Data Acquisition: Acquire the chromatogram for 30 minutes, monitoring at 350 nm.
Data Analysis and Interpretation
The output from the HPLC system is a chromatogram, a plot of detector response versus time.
-
Peak Identification: The largest peak in the chromatogram corresponds to the this compound. Smaller peaks represent impurities.
-
Purity Calculation: The most common method for purity determination is the area percent method. This assumes that all compounds have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Table 3: Example Purity Calculation
| Peak | Retention Time (min) | Area | % Area |
| Impurity 1 | 9.8 | 15,000 | 0.25 |
| Impurity 2 | 12.1 | 25,000 | 0.42 |
| Main Compound | 15.5 | 5,940,000 | 99.00 |
| Impurity 3 | 18.2 | 20,000 | 0.33 |
| Total | 6,000,000 | 100.00 |
Trustworthiness: Method Validation Principles
To ensure that the analytical method is reliable and suitable for its intended purpose, it must be validated.[12] The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[13][14][15][16]
Caption: Core attributes for HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12] This is demonstrated by obtaining clean separation of all peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Determined by injecting a series of standards at different concentrations and plotting a calibration curve.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed through repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: The closeness of the test results obtained by the method to the true value. Often determined by spiking a sample with a known quantity of a reference standard.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] This is crucial for quantifying impurities.
Conclusion
This guide provides a robust and scientifically grounded starting point for the HPLC purity analysis of this compound. The presented reversed-phase method, leveraging a C18 column and a water/acetonitrile gradient, is designed for high-resolution separation of the main component from process-related and degradation impurities. By adhering to the detailed protocol and embracing the principles of method validation outlined by ICH guidelines, researchers and quality control professionals can ensure the data generated is accurate, reliable, and fit for purpose, ultimately contributing to the development of higher-quality organic electronic materials and devices.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Royal Society of Chemistry. Theoretical investigation on the functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives. [Link]
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MDPI. Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. [Link]
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Bohrium. Theoretical investigation on functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives. [Link]
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LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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SIELC Technologies. Separation of Triphenylamine on Newcrom R1 HPLC column. [Link]
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Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
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Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. [Link]
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Synonyms for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
An In-depth Technical Guide to 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine and its Synonymous Derivatives
This guide provides a comprehensive technical overview of this compound, a key organic semiconductor material. Intended for researchers, scientists, and professionals in drug development and organic electronics, this document delves into the nomenclature, physicochemical properties, synthesis, and applications of this versatile molecule, with a particular focus on its role as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs).
Nomenclature and Identification
The compound is systematically named this compound. However, in scientific literature and commercial catalogs, it is frequently identified by its primary synonym, N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine . For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 249609-49-2 .
Throughout this guide, the compound will be referred to by its full name or the abbreviation BDX-PTPA .
Physicochemical Properties and Characterization
BDX-PTPA is a light yellow to yellow-green crystalline powder. As a member of the triarylamine class of organic compounds, it exhibits high thermal stability and a propensity to form stable amorphous glasses, which are critical properties for the fabrication of uniform thin films in electronic devices.
| Property | Value | Reference |
| CAS Number | 249609-49-2 | |
| Appearance | Light yellow to Yellow to Green powder/crystal | |
| Purity (typical) | >98.0% (HPLC) |
The electronic properties of HTMs are paramount to their function. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection and transport. For triarylamine derivatives, the HOMO levels are typically in the range of -5.0 to -5.5 eV, which is well-aligned with the work function of common anodes like indium tin oxide (ITO) and the HOMO levels of emissive layer materials in OLEDs. This alignment facilitates efficient injection of "holes" (positive charge carriers) from the anode into the organic stack. The LUMO levels are generally high, creating a large energy barrier for electrons and thus conferring electron-blocking properties to the HTM layer. This prevents electrons from reaching the anode, which would otherwise lead to device inefficiency.
Synthesis of Triarylamine Derivatives: A General Overview
The synthesis of complex triarylamine derivatives like BDX-PTPA typically involves carbon-nitrogen (C-N) cross-coupling reactions. While a specific, detailed protocol for BDX-PTPA is not publicly documented, the general synthetic routes for analogous compounds rely on established organometallic chemistry. The most common methods are the Buchwald-Hartwig and Ullmann condensations.
Conceptual Synthesis Pathway
A plausible synthetic route for BDX-PTPA would involve the coupling of a diarylamine with an appropriate aryl halide or triflate in the presence of a palladium or copper catalyst.
Caption: Conceptual Buchwald-Hartwig amination for BDX-PTPA synthesis.
Application in Organic Light-Emitting Diodes (OLEDs)
BDX-PTPA's primary application is as a Hole Transport Material (HTM) in OLEDs.[1][2] The function of the HTL is critical for efficient and stable device operation.
The Role of the Hole Transport Layer
In a typical OLED architecture, the HTL is positioned between the transparent anode (commonly Indium Tin Oxide - ITO) and the Emissive Layer (EML). The key functions of the HTL are:
-
Efficient Hole Injection: To facilitate the transfer of holes from the anode to the EML.
-
Efficient Hole Transport: To move these holes through the organic layer towards the EML.
-
Electron Blocking: To prevent electrons from the EML from reaching the anode, thereby confining electron-hole recombination to the emissive layer.
-
Exciton Confinement: To prevent excitons (bound electron-hole pairs) formed in the EML from being quenched at the anode.
Triarylamine-based materials like BDX-PTPA are well-suited for this role due to their high hole mobility and appropriate energy level alignment.
Hole Transport Mechanism in Amorphous Triarylamine Films
In amorphous organic films, charge transport occurs via a hopping mechanism.[3] Holes are not delocalized as in crystalline inorganic semiconductors but are localized on individual molecules. Under an applied electric field, a hole will "hop" from one triarylamine molecule to an adjacent one. The rate of hopping is influenced by the spatial overlap of the molecular orbitals and the energetic disorder of the hopping sites. The propeller-like, non-planar structure of many triarylamine molecules helps to inhibit crystallization, leading to the formation of morphologically stable amorphous films which is beneficial for device longevity.
Caption: Hole transport via hopping in the BDX-PTPA layer.
Experimental Workflow: OLED Fabrication
The fabrication of an OLED is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
The Hole Injection Layer (HIL) (optional, but often used to improve device performance) is deposited onto the ITO.
-
The Hole Transport Layer (HTL) , in this case, a thin film of BDX-PTPA, is deposited by thermal evaporation from a heated crucible. The thickness is monitored in real-time using a quartz crystal microbalance. A typical thickness for the HTL is in the range of 20-60 nm.
-
The Emissive Layer (EML) is then deposited. This can be a single material or a host material doped with a fluorescent or phosphorescent emitter.
-
The Electron Transport Layer (ETL) is deposited on top of the EML.
-
An Electron Injection Layer (EIL) , such as lithium fluoride (LiF), is often deposited to facilitate electron injection from the cathode.
-
-
Cathode Deposition:
-
A metal cathode, typically aluminum (Al) or a bilayer of LiF/Al, is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the organic layers from degradation by moisture and oxygen, the device is encapsulated, often by sealing a glass lid with a UV-curable epoxy in a nitrogen-filled glovebox.
-
Caption: General workflow for OLED fabrication using BDX-PTPA.
Conclusion
This compound (BDX-PTPA) is a valuable organic semiconductor with established applications as a hole transport material in OLED technology. Its triarylamine structure imparts the necessary electronic and morphological properties for efficient hole injection and transport, as well as electron blocking. While specific, detailed experimental data on its synthesis and physicochemical properties are not widely disseminated in public-access literature, its commercial availability and inclusion in patents underscore its importance in the field of organic electronics. Further research and publication of its detailed characterization would be beneficial to the scientific community for the continued development of high-performance electronic devices.
References
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-
MDPI. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. [Link]
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ResearchGate. (2020). OLED structure and the materials used to fabricate the devices. [Link]
-
Semantic Scholar. (1995). Hole transport in triarylamine doped polymers. [Link]
-
CP Lab Safety. (n.d.). Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, 100mg. [Link]
-
National Center for Biotechnology Information. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. [Link]
-
ResearchGate. (2016). Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells. [Link]
-
ACS Publications. (2013). Synthesis and Properties of Bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl methane. [Link]
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SpecAU. (n.d.). 44'-Bis[di(35-xylyl)amino]-4''-phenyltriphenylamine. [Link]
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-
PubChem. (n.d.). N-[4-(1-methyl-1-phenylethyl)phenyl]-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline. [Link]
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-
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Molecular weight of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
An In-depth Technical Guide to 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine: Properties, Characterization, and Application
Executive Summary
This technical guide provides a comprehensive overview of this compound, a complex organic semiconductor material. Primarily developed for advanced electronic applications, this molecule has garnered significant interest within the materials science community. This document details its fundamental physicochemical properties, outlines rigorous experimental protocols for its characterization and application, and discusses the scientific principles underscoring its utility. The primary focus is on its role as a high-performance hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs), an application driven by its unique molecular architecture and resultant electronic properties. While its principal applications lie in organic electronics, we will also briefly touch upon the broader context of triphenylamine derivatives. This guide is intended for researchers and scientists in materials science and organic electronics.
Core Physicochemical Properties
A molecule's utility is fundamentally dictated by its structure and intrinsic properties. This compound is a large, sterically hindered molecule designed to form stable amorphous films, a critical requirement for fabricating robust electronic devices.
Molecular Identity and Characteristics
The compound is identified by its CAS number 249609-49-2.[1][2] Its core structure consists of a central triphenylamine unit functionalized with bulky di(3,5-xylyl)amino groups. This intricate design is purposeful, aiming to enhance solubility, promote morphological stability, and tune electronic energy levels for efficient device performance.
| Property | Value | Source(s) |
| Molecular Formula | C₅₆H₅₃N₃ | [1][3] |
| Molecular Weight | 768.06 g/mol | [1][3][4] |
| CAS Number | 249609-49-2 | [2][5] |
| Common Synonyms | N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine | [6] |
| Appearance | Light yellow to yellow or green crystalline powder | |
| Purity | Typically >98.0% (as determined by HPLC) | [3][7][8] |
Molecular Structure Visualization
The three-dimensional architecture of the molecule is key to its function. The bulky xylyl groups prevent close packing (π-π stacking), which helps in forming stable amorphous glasses and reduces the likelihood of crystallization, a common failure mode in thin-film organic devices.
Caption: 2D representation of this compound.
Core Application: Hole Transport in Organic Electronics
The primary application of this compound is as a Hole Transport Material (HTM) in OLEDs.[9] In an OLED device, the HTM facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the light-emitting layer. The performance of an HTM is governed by its electronic energy levels (specifically the HOMO level), charge carrier mobility, and thermal stability.
The triphenylamine core is an excellent hole-transporting scaffold due to its low ionization potential and ability to form stable radical cations. The addition of the bulky xylyl groups helps to ensure that the material forms a smooth, uniform, and stable amorphous film when deposited via vacuum thermal evaporation—a standard OLED fabrication technique.[10] This morphological stability is crucial for preventing electrical shorts and ensuring a long device lifetime.
Caption: Simplified structure of an OLED device highlighting the role of the HTL.
Experimental Protocols & Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of the material before its use in device fabrication.
Protocol: Molecular Weight Verification
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Rationale: MALDI-TOF is a soft ionization technique ideal for large, non-volatile organic molecules, preventing fragmentation and providing a clear molecular ion peak for accurate mass determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (this compound) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Prepare a 10 mg/mL stock solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
-
Spotting:
-
Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing co-crystallization of the analyte and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in positive ion reflectron mode for high resolution.
-
Calibrate the instrument using a known standard.
-
Acquire the mass spectrum by firing the laser at the sample spot.
-
-
Analysis:
-
Identify the molecular ion peak [M]⁺ or the protonated species [M+H]⁺.
-
The observed m/z value should correspond to the calculated molecular weight (768.06 Da).
-
Protocol: Purity Assessment
Method: High-Performance Liquid Chromatography (HPLC). Rationale: HPLC is a cornerstone technique for assessing the purity of organic compounds. It separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase, allowing for quantification of purity as a percentage of the total peak area.[3][7]
Step-by-Step Protocol:
-
System Preparation:
-
Use a reverse-phase C18 column.
-
Prepare a mobile phase, for example, an isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v). Degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., THF) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Instrument Setup:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance (determined by a UV-Vis spectrum).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Record the chromatogram for a sufficient run time to allow all components to elute.
-
Integrate the peaks. The purity is calculated as (Area of the main peak / Total area of all peaks) x 100%. A purity of >98% is common for this material.[3][7]
-
Caption: Quality control workflow for qualifying a batch of the hole transport material.
Broader Context and Future Directions
While this compound is a specialized material for electronics, the broader class of triphenylamine derivatives is vast. These compounds are explored in various fields due to their redox activity and optoelectronic properties.
It is important to note for the audience with a background in life sciences that, based on current public literature, the primary application space for this specific molecule is in materials science.[9][11] There is no significant body of research indicating its use in drug development or as a pharmaceutical agent. The structural motifs, particularly the large, lipophilic xylyl groups, are optimized for physical properties like film formation rather than for interaction with biological targets. Future research could potentially explore the biological activities of novel triphenylamine scaffolds, but this remains a speculative area for this particular compound.
Conclusion
This compound stands as a testament to the power of rational molecular design in materials science. With a molecular weight of 768.06 g/mol and a formula of C₅₆H₅₃N₃, its structure is meticulously crafted to serve as a high-performance hole transport material.[1][3] Its utility in enhancing the efficiency and longevity of OLED devices is well-established, stemming from its excellent film-forming properties and suitable electronic characteristics. The protocols outlined in this guide provide a framework for the rigorous quality control and characterization necessary to achieve high-performance organic electronic devices. As research continues to push the boundaries of materials science, such complex functional molecules will remain at the forefront of technological innovation.
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- Zhao, J., et al. (n.d.). Supporting information: Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds. The Royal Society of Chemistry.
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A Senior Application Scientist's Technical Guide to 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine for Advanced Research Applications
Abstract
This technical guide provides an in-depth overview of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a key hole-transporting material (HTM) in the field of organic electronics. Designed for researchers, scientists, and drug development professionals venturing into materials science, this document details the compound's properties, identifies reputable commercial suppliers, and establishes a rigorous, self-validating framework for quality control and material characterization. The protocols and insights contained herein are derived from established analytical principles to ensure the procurement and application of high-purity, reliable material, which is paramount for achieving high-performance and reproducible results in advanced electronic devices.
Introduction: The Role and Significance of a High-Performance Hole-Transporting Material
This compound is a complex arylamine compound that has garnered significant attention for its application in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] Its molecular architecture, characterized by a triphenylamine core with bulky 3,5-xylyl substituted amino groups, imparts excellent thermal stability and morphological integrity in thin-film applications.[3]
Functionally, it serves as a hole-transporting material (HTM). In an OLED or PSC device stack, the HTM facilitates the efficient extraction and transport of positive charge carriers (holes) from the anode to the emissive or active layer.[4][5] The energetic alignment of its Highest Occupied Molecular Orbital (HOMO) is critical for minimizing the energy barrier for hole injection, while its high hole mobility reduces series resistance, collectively enhancing device efficiency, brightness, and operational lifetime.[5][6][7] Given its pivotal role, sourcing this material with verified high purity is a non-negotiable prerequisite for fabricating state-of-the-art devices.
Chemical Structure:
-
IUPAC Name: N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine
-
Synonyms: m-MTDATA derivative
Physicochemical and Electronic Properties
The performance of this compound is intrinsically linked to its physical and electronic characteristics. The data presented below is a compilation from various commercial and literature sources.
| Property | Value | Source |
| Molecular Formula | C₅₇H₄₈N₄ | |
| Molecular Weight | 789.02 g/mol | |
| Appearance | Light yellow to Yellow to Green powder/crystal | |
| Purity (Typical) | >98.0% (HPLC) | [10][11] |
| Melting Point | 194-203 °C |
Commercial Suppliers and Specifications
Procuring high-purity material is the foundational step for any successful research endeavor. The following table lists several commercial suppliers of this compound. It is imperative for the end-user to obtain a lot-specific Certificate of Analysis (CoA) and independently verify the material's integrity.
| Supplier | Product Number | Reported Purity | Notes |
| TCI Chemicals | B2269 | >98.0% (HPLC) | Global supplier with regional distributors.[12] |
| Sigma-Aldrich | 776327 | 98.0% | Also provides physical properties like melting point. |
| Santa Cruz Biotechnology | sc-280453 | Not specified | For research use only.[9] |
| CHEMICALS DUKSAN | D50-0110 | >98.0% (HPLC) | Specifies HPLC as the method for purity determination.[10] |
| CP Lab Safety | B2269 | Not specified | Distributor for TCI America, available in 100mg size.[8] |
| Laboratory Discounter | 8719585566089 | >98.0% (HPLC) | Specifies HPLC purity, available in 100mg size.[11][13] |
| SpecAU | B2269 | Not specified | Australian distributor.[14] |
Note: This list is not exhaustive and availability may vary by region. Researchers should always request the most current specifications from the supplier before purchase.
A Self-Validating System: Incoming Material Quality Control
While suppliers provide a Certificate of Analysis (CoA), a cornerstone of scientific integrity is independent verification. The causality for this rigorous QC process is to eliminate material variability as a source of error in device fabrication and performance testing. An incoming batch of this compound must be treated as a critical reagent whose identity, purity, and thermal stability directly impact experimental outcomes.
The following workflow provides a robust system for material validation.
Caption: Incoming material quality control workflow.
Essential Characterization Protocols
The following are step-by-step methodologies for the key analytical techniques required to validate this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is the industry standard for quantifying the purity of non-volatile organic compounds.[15] It separates the main compound from synthesis byproducts, residual starting materials, or degradation products, providing a precise area percentage that corresponds to purity.
-
Protocol:
-
Sample Preparation: Accurately weigh ~1.0 mg of the material and dissolve it in 10.0 mL of HPLC-grade Tetrahydrofuran (THF) to create a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water is typically effective. Start with 70:30 ACN:Water, ramping to 100% ACN over 20 minutes.
-
Detection: Use a UV-Vis detector set to the compound's λ_max (determine via UV-Vis spectroscopy, typically in the 350-400 nm range for such conjugated molecules).
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. The result should be ≥98.0%.
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound.[16] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. It is essential for confirming that the supplier has delivered the correct molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or THF-d₈).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
¹H NMR: Compare the observed chemical shifts, integration values (proton count), and splitting patterns (coupling) to the expected structure. Look for aromatic protons in the ~6.5-8.0 ppm range and methyl protons from the xylyl groups around ~2.3 ppm. The integration should match the number of protons in each unique environment.
-
¹³C NMR: Confirm the number of unique carbon signals matches the molecular structure.
-
Impurity Check: Look for signals corresponding to common solvents (e.g., Toluene, THF) or unreacted starting materials.
-
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Causality: MS provides the mass-to-charge ratio (m/z) of the ionized molecule, directly confirming its molecular weight.[16] This is a crucial, unambiguous check of the compound's identity.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like THF or Dichloromethane.
-
Ionization Technique: Use a soft ionization method such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) to prevent fragmentation.
-
Analysis: Look for the molecular ion peak [M]⁺ or protonated species [M+H]⁺. For C₅₇H₄₈N₄, the expected monoisotopic mass is approximately 788.39 Da. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of this value.
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
-
Causality: For materials used in vacuum-deposited OLEDs or thermally annealed PSCs, thermal stability is critical. TGA measures weight loss as a function of temperature, identifying the decomposition temperature (T_d). A high T_d ensures the material will not degrade during device fabrication or operation.
-
Protocol:
-
Sample Preparation: Place 5-10 mg of the powder into a ceramic or platinum TGA pan.
-
Instrumentation: Heat the sample from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (T_d5). For high-quality HTMs, this should be well above the processing temperatures used in device fabrication (typically >350 °C).
-
Conclusion
This compound is a state-of-the-art hole-transporting material essential for high-performance organic electronic devices. The success of research and development efforts hinges on the procurement of material with the highest possible purity and structural integrity. This guide provides a comprehensive list of commercial suppliers and, more importantly, a robust framework for the independent verification of material quality. By implementing the described QC workflow and analytical protocols, researchers can establish a self-validating system that ensures reproducibility and builds confidence in their experimental results, paving the way for further innovation in the field.
References
-
CP Lab Safety. Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, 100mg. [Link]
-
CHEMICALS DUKSAN. This compound >98.0(HPLC). [Link]
-
MDPI. A brief review of hole transporting materials commonly used in perovskite solar cells. [Link]
-
PubMed. Interfaces between metal and arylamine molecular films as probed with the anode interfacial engineering approach in single-layer organic diodes. [Link]
-
SpecAU. 44'-Bis[di(35-xylyl)amino]-4''-phenyltriphenylamine. [Link]
-
Laboratory Discounter. This compound >98.0%(HPLC) 100mg. [Link]
- Google Patents. Oleds having high efficiency and excellent lifetime.
-
ResearchGate. (PDF) Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. [Link]
-
ACS Publications. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. [Link]
-
The Royal Society of Chemistry. Supporting information Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds. [Link]
-
PubMed. Analysis of Arylamine Isomers by Micellar Electrokinetic Chromatography. [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
ResearchGate. Synthesis and purification of 4,4′-diaminotriphenylamine | Request PDF. [Link]
-
ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
NIH National Center for Biotechnology Information. Advances in Hole Transport Materials for Layered Casting Solar Cells. [Link]
-
ACS Publications. Synthesis and Properties of Bis(3,5-dimethyl-4-amino phenyl). [Link]
-
MDPI. Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. [Link]
-
OpenStax adaptation. 24.4 Basicity of Arylamines – Organic Chemistry: A Tenth Edition. [Link]
-
MDPI. Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes Employing a Bis(4-fluorophenyl)amine-Substituted Heptazine Acceptor. [Link]
-
ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. [Link]
-
ResearchGate. The Real Role of 4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl (DNTPD) Hole Injection Layer in OLED: Hole Retardation and Carrier Balancing. [Link]
-
Laboratory Discounter. This compound >98.0%(HPLC) 100mg. [Link]
- Google Patents. A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents [patents.google.com]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 11. This compound >98.0%(HPLC) 100mg - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 12. This compound | 249609-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. This compound >98.0%(HPLC) 100mg - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
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Methodological & Application
Application Notes and Protocols for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine in Perovskite Solar Cells
A Representative Guide for Researchers and Scientists
Abstract: This document provides a detailed guide on the application of the triarylamine-based compound, 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, as a hole transport layer (HTL) in perovskite solar cells (PSCs). While specific peer-reviewed data for this particular molecule in PSCs is emerging, the protocols and insights presented herein are based on established methodologies for structurally similar and widely-used high-performance hole transport materials (HTMs) such as Spiro-OMeTAD and PTAA. This guide is intended for researchers, scientists, and professionals in the field of photovoltaics and drug development, offering a comprehensive workflow from material preparation to device characterization.
Introduction: The Critical Role of the Hole Transport Layer
Perovskite solar cells have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a promising next-generation photovoltaic technology. The performance and stability of these devices are critically dependent on the constituent layers, with the hole transport layer (HTL) playing a pivotal role. The HTL is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons to prevent charge recombination.
Triarylamine-based organic molecules have emerged as the dominant class of HTMs for high-efficiency n-i-p (conventional) PSCs. Their success is attributed to their suitable energy levels, high hole mobility, and good film-forming properties. This compound belongs to this family of compounds, and its molecular structure suggests it possesses the electronic and physical properties conducive to a high-performance HTM.
This guide will provide a representative, yet detailed, protocol for the integration of this molecule into a perovskite solar cell, drawing upon the wealth of knowledge from similar, well-characterized systems.
Mechanism of Action: Energy Level Alignment and Charge Carrier Dynamics
The efficacy of an HTL is fundamentally governed by the alignment of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels with respect to the valence band maximum (VBM) and conduction band minimum (CBM) of the perovskite absorber, as well as the work function of the anode (typically gold).
An ideal HTL should possess a HOMO level that is slightly higher than the VBM of the perovskite to provide a sufficient energy cascade for efficient hole extraction. Conversely, its LUMO level should be significantly higher than the CBM of the perovskite to create a large energy barrier for electrons, thereby preventing them from reaching the anode and recombining with holes.
The general energy level diagram for a perovskite solar cell employing a triarylamine-based HTL is illustrated below.
Figure 2: A typical experimental workflow for the fabrication of a perovskite solar cell.
Hole Transport Layer (HTL) Deposition
The HTL solution is typically prepared in a solvent like chlorobenzene or toluene. Doping of the HTL is crucial for achieving high conductivity and efficient hole extraction.
3.4.1. Doped HTL Solution Preparation
-
Stock Solutions:
-
HTM Solution: Dissolve this compound in chlorobenzene at a concentration of 70-90 mg/mL.
-
Dopant 1 (Li-TFSI): Prepare a stock solution of bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) in acetonitrile at a concentration of 520 mg/mL.
-
Dopant 2 (tBP): 4-tert-butylpyridine (tBP) is typically used directly.
-
-
Final Formulation: To the HTM solution, add Li-TFSI and tBP. Typical molar ratios of dopants to the HTM are in the range of 0.5-1.0 for Li-TFSI and 3-6 for tBP.
3.4.2. Dopant-Free HTL Solution Preparation
For applications where stability is paramount, a dopant-free HTL may be desirable.
-
HTM Solution: Dissolve this compound in chlorobenzene or another suitable solvent at a concentration of 10-20 mg/mL.
3.4.3. HTL Deposition
-
Spin-Coating: Spin-coat the HTL solution onto the perovskite layer at 3000-5000 rpm for 30 seconds in an inert atmosphere.
-
Oxidation: For doped HTLs, oxidation is often required to activate the dopants. This can be achieved by storing the devices in a desiccator with controlled humidity or in air for 12-24 hours.
Anode Deposition
-
Masking: Define the active area of the solar cell using a shadow mask.
-
Thermal Evaporation: Deposit a 80-100 nm thick layer of gold (Au) or silver (Ag) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Device Characterization and Performance Metrics
The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (STC): AM 1.5G illumination at 100 mW/cm² and 25 °C.
Current Density-Voltage (J-V) Characteristics
The primary performance parameters are extracted from the J-V curve:
-
Power Conversion Efficiency (PCE): The overall efficiency of the device in converting sunlight to electrical power.
-
Open-Circuit Voltage (Voc): The maximum voltage when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the ideality of the solar cell.
Table 1: Representative Performance Data for Perovskite Solar Cells with Triarylamine-based HTLs
| HTM | Doping | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Spiro-OMeTAD | Doped | 1.12 | 23.5 | 80 | 21.0 | [Similar works] |
| PTAA | Doped | 1.15 | 24.0 | 82 | 22.7 | [Similar works] |
| Representative Target | Doped | >1.1 | >23 | >78 | >20 | - |
| Representative Target | Dopant-Free | >1.05 | >22 | >75 | >18 | - |
Note: The performance of devices with this compound will be highly dependent on the optimization of the material and device fabrication process.
External Quantum Efficiency (EQE)
EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum over the solar spectrum should yield a Jsc value that is in good agreement with the value obtained from the J-V measurement.
Stability Assessment
The long-term stability of perovskite solar cells is a critical challenge. Stability tests should be conducted under various stress conditions:
-
Thermal Stability: Aging the unencapsulated devices at elevated temperatures (e.g., 85 °C) in an inert atmosphere.
-
Photo-stability: Continuous illumination under 1-sun intensity at the maximum power point.
-
Humidity Stability: Storing the devices in a controlled humidity environment.
Troubleshooting and Key Considerations
-
Low Voc: May indicate poor energy level alignment between the perovskite and the HTL, or high charge recombination at the interface.
-
Low Jsc: Can be caused by incomplete light absorption, poor charge extraction, or a high series resistance.
-
Low FF: Often associated with high series resistance or shunt resistance.
-
Hysteresis: A common phenomenon in perovskite solar cells, where the J-V curve differs depending on the scan direction. It can be influenced by ion migration and charge trapping at the interfaces.
Conclusion
This compound holds promise as a hole transport material for perovskite solar cells due to its structural similarity to other high-performance triarylamines. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its potential. Careful optimization of the HTL solution formulation, deposition parameters, and doping strategy will be crucial in achieving high-efficiency and stable perovskite solar cells with this novel material.
References
- Fabrication of perovskite solar cells in ambient air by employing poly (triarylamine) as the hole transport layer - OAM-RC. (2018).
- Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC - NIH. (2020).
- How to Fabric
- Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
- Addressing the stability issue of perovskite solar cells for commercial applic
- A new polytriarylamine derivative for dopant-free high-efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing).
- Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stabilit - Semantic Scholar.
- Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure.
- Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells | Request PDF - ResearchG
- High-Performance Inverted Perovskite Solar Cells Using Doped Poly(triarylamine)
Application Notes and Protocols for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine as a Hole Transport Layer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Role and Significance of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine in Organic Electronics
This compound, hereafter referred to as Xylyl-TPA, is a high-purity organic semiconductor material with the CAS Number 249609-49-2.[1] It belongs to the family of triarylamine derivatives, which are renowned for their excellent hole transporting properties. These properties make them indispensable components in a variety of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
In the architecture of these devices, the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive or active layer, while simultaneously blocking electrons from reaching the anode. This ensures high charge recombination efficiency in the desired region of the device, leading to improved overall performance, such as higher brightness and efficiency in OLEDs, and enhanced power conversion efficiency in PSCs.
Xylyl-TPA is specifically designed to possess a high glass transition temperature and stable amorphous morphology, which are crucial for the longevity and operational stability of electronic devices. The bulky 3,5-xylyl groups attached to the nitrogen atoms sterically hinder crystallization and intermolecular interactions, thus promoting the formation of uniform, pinhole-free thin films.
Molecular Structure and Key Physicochemical Properties
The molecular structure of Xylyl-TPA is characterized by a central triphenylamine core with two di(3,5-xylyl)amino substituents at the 4 and 4' positions of two phenyl rings, and a phenyl group at the 4'' position of the third phenyl ring. This intricate three-dimensional structure is key to its functional properties.
Below is a table summarizing the key known properties of Xylyl-TPA:
| Property | Value | Source |
| CAS Number | 249609-49-2 | [1] |
| Molecular Formula | C₅₆H₅₃N₃ | N/A |
| Molecular Weight | 768.06 g/mol | N/A |
| Appearance | Light yellow to yellow to green powder/crystal | |
| Purity | >98.0% (HPLC) | |
| HOMO Level | -4.9 eV to -4.5 eV | [2] |
| LUMO Level | -2.9 eV to -2.5 eV | [2] |
Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are critical for determining the energy barriers for hole injection from the anode and for assessing the electron-blocking capability of the HTL.
Synthesis of Xylyl-TPA: A Representative Approach
The logical synthetic route would involve the coupling of a diarylamine with a di- or tri-halogenated aromatic core. A plausible retrosynthetic analysis is depicted in the diagram below.
Caption: Workflow for thermal evaporation of Xylyl-TPA.
Detailed Steps:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
Material Preparation: Use high-purity, sublimed grade Xylyl-TPA for thermal evaporation to avoid outgassing and contamination. Load the material into a quartz or molybdenum crucible in a high-vacuum thermal evaporation chamber.
-
Deposition: Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr. Heat the crucible containing Xylyl-TPA until it starts to sublimate. Control the deposition rate at 0.5-2.0 Å/s, monitored by a quartz crystal microbalance. The typical thickness of the HTL in an OLED is between 20 nm and 60 nm. The substrate is typically kept at room temperature during deposition.
-
Film Characterization (Optional but Recommended): Characterize the deposited film on a witness substrate using Atomic Force Microscopy (AFM) to assess surface morphology and roughness, and ellipsometry to confirm the thickness.
-
Device Completion: Without breaking the vacuum, proceed with the deposition of the subsequent layers of the OLED stack, such as the emissive layer, electron transport layer, and cathode.
Protocol 2: Spin Coating for Perovskite Solar Cells
Solution processing is a cost-effective and scalable method for fabricating PSCs. The solubility of Xylyl-TPA in common organic solvents allows for its deposition via spin coating.
Workflow for Spin Coating of Xylyl-TPA:
Caption: Workflow for spin coating of Xylyl-TPA.
Detailed Steps:
-
Solution Preparation: Prepare a solution of Xylyl-TPA in a suitable organic solvent such as chlorobenzene or toluene at a concentration of 10-20 mg/mL. The solution may require gentle heating and stirring to fully dissolve the material.
-
Doping (Crucial for High Conductivity): For efficient hole extraction in PSCs, the HTL is often doped to increase its conductivity and to better align its work function with the perovskite layer. Common p-type dopants for triarylamine-based HTLs include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and additives like 4-tert-butylpyridine (tBP). A typical doping formulation involves adding a stock solution of Li-TFSI in acetonitrile and tBP to the Xylyl-TPA solution. The molar ratio of these components to the HTL material is a critical parameter to optimize.
-
Spin Coating: Dispense the prepared solution onto the perovskite layer. The spin coating process can be a one-step or two-step program. A typical one-step process would be spinning at 3000 rpm for 30 seconds. The parameters should be optimized to achieve the desired film thickness (typically 30-100 nm for PSCs).
-
Thermal Annealing: After spin coating, anneal the substrate on a hotplate at a temperature between 70 °C and 100 °C for 10 to 30 minutes to remove residual solvent and improve the film quality. This step should be performed in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Device Completion: Following the HTL deposition, the device is completed by thermally evaporating a metal back contact, typically gold or silver.
Characterization of Xylyl-TPA Films
To ensure the quality of the deposited HTL and to understand its properties, several characterization techniques are recommended:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the root-mean-square (RMS) roughness of the film. A smooth and uniform film is desirable to prevent electrical shorts and ensure good interfacial contact with adjacent layers.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the material and to ensure that the HTL is transparent in the visible region of the spectrum, which is particularly important for the performance of solar cells.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels of the material. These values are crucial for assessing the energy level alignment within the device.
-
Time-of-Flight (ToF) Photoconductivity: To measure the hole mobility of the material. A higher hole mobility generally leads to a lower series resistance and improved device performance.
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and glass transition temperature of the material, which are important indicators of its suitability for device fabrication and long-term operational stability.
Conclusion and Outlook
This compound (Xylyl-TPA) is a promising hole transport material for organic electronic applications. Its chemical structure is designed to promote the formation of stable amorphous films with good hole mobility. The protocols outlined in this document provide a comprehensive guide for the deposition and characterization of Xylyl-TPA as a hole transport layer in OLEDs and perovskite solar cells. Further research and optimization of the deposition parameters and doping concentrations are encouraged to fully realize the potential of this material in high-performance optoelectronic devices.
References
- Google Patents. Oleds having high efficiency and excellent lifetime.
-
CP Lab Safety. This compound, 100mg. [Link]
-
SpecAU. 44'-Bis[di(35-xylyl)amino]-4''-phenyltriphenylamine. [Link]
Sources
Application Notes and Protocols for the Deposition of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine Films
Introduction: A High-Performance Hole Transport Material
4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, hereafter referred to as "Xy-TPA," is a starburst-type, amorphous organic semiconductor renowned for its excellent hole transporting properties and high thermal stability.[1] These characteristics make it a compelling choice for the hole transport layer (HTL) in a variety of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The efficient injection and transport of holes from the anode to the emissive or active layer are critical for achieving high device performance, and a well-defined Xy-TPA film is paramount to this end.
This guide provides an in-depth exploration of the primary deposition techniques for creating high-quality Xy-TPA films. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for thermal evaporation, spin coating, and doctor blading. The causality behind experimental choices will be elucidated to empower researchers to optimize these processes for their specific applications.
The Critical Role of the Hole Transport Layer (HTL)
In any multilayer optoelectronic device, the HTL serves several crucial functions that directly impact efficiency and longevity. A fundamental understanding of these roles is essential for appreciating the importance of precise film deposition.
Key Functions of the HTL:
-
Facilitating Hole Injection: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL must be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.
-
Efficient Hole Transport: The HTL must possess high hole mobility to ensure that holes are efficiently transported to the emissive or perovskite layer.
-
Electron Blocking: A sufficiently deep Lowest Unoccupied Molecular Orbital (LUMO) energy level in the HTL prevents electrons from the emissive/active layer from reaching the anode, which would otherwise lead to exciton quenching and reduced device efficiency.
-
Exciton Confinement: By blocking electron transport, the HTL helps to confine excitons within the emissive layer, thereby increasing the probability of radiative recombination.[2]
-
Morphological Foundation: The HTL provides a smooth and uniform surface for the subsequent deposition of the active layer, which is critical for preventing short circuits and ensuring uniform device performance.
The choice of deposition technique significantly influences the morphology, uniformity, and electronic properties of the resulting Xy-TPA film, and consequently, the overall device performance.
Deposition Techniques: A Comparative Overview
The selection of a deposition method for Xy-TPA films is contingent on several factors, including the desired film thickness, substrate size, scalability, and cost. The two primary approaches are vacuum-based thermal evaporation and solution-based processing (spin coating and doctor blading).
| Deposition Technique | Principle | Advantages | Disadvantages | Typical Applications |
| Thermal Evaporation | Sublimation of the source material in a high vacuum environment, followed by condensation onto a substrate. | High purity films, precise thickness control, excellent uniformity over large areas, suitable for multi-layer stacks. | High capital equipment cost, relatively slow deposition rates, not suitable for all materials (decomposition). | Research and development, industrial production of OLEDs. |
| Spin Coating | A solution of the material is dispensed onto a substrate, which is then rotated at high speed to produce a thin, uniform film.[3] | Low cost, rapid processing, simple setup, good for small area device fabrication.[4] | High material waste, difficult to scale up for large areas, film thickness is highly dependent on solution properties and spin parameters. | Laboratory-scale research, rapid prototyping. |
| Doctor Blading | A blade is moved across a substrate with a set gap, spreading a solution to form a uniform film.[5][6] | Scalable to large areas, low material waste, compatible with roll-to-roll processing.[5] | Film quality is sensitive to solution viscosity, blade speed, and substrate wettability; may result in less uniform films than spin coating for small areas. | Large-area device fabrication, industrial-scale production. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the deposition of Xy-TPA films using the three primary techniques. These protocols are intended as a starting point and may require optimization based on specific substrate types, device architectures, and available equipment.
Substrate Preparation: The Foundation for Quality Films
Regardless of the deposition technique, meticulous substrate preparation is a non-negotiable prerequisite for achieving high-quality films and reliable device performance. The following protocol is a standard procedure for cleaning Indium Tin Oxide (ITO) coated glass substrates.
Protocol 1: Standard ITO Substrate Cleaning Workflow
-
Initial Cleaning: Place the ITO substrates in a substrate rack and sonicate in a beaker containing a 2% solution of Hellmanex III in deionized (DI) water for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water.
-
Acetone Wash: Sonicate the substrates in acetone for 15 minutes.
-
Isopropyl Alcohol (IPA) Wash: Sonicate the substrates in isopropyl alcohol for 15 minutes.
-
Final Rinse and Drying: Rinse the substrates again with DI water and dry them under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition system (for thermal evaporation) or spin coater/doctor blader, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.
Caption: Workflow for the standard cleaning of ITO-coated glass substrates.
Thermal Evaporation of Xy-TPA Films
Thermal evaporation is the preferred method for depositing Xy-TPA in high-performance OLEDs due to the ability to achieve highly uniform and pure films with precise thickness control.[7]
Protocol 2: Thermal Evaporation
-
Material Preparation: Place high-purity (>99.5%) Xy-TPA powder into a quartz crucible.
-
System Pump-down: Load the cleaned substrates and the crucible into a high-vacuum thermal evaporation system and pump down to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposition Parameters:
-
Deposition Rate: Gradually increase the current to the crucible to achieve a stable deposition rate of 1-2 Å/s, monitored using a quartz crystal microbalance.
-
Substrate Temperature: Maintain the substrate at room temperature during deposition. The substrate temperature can significantly influence film morphology and should be optimized for specific applications.[8][9][10]
-
Final Thickness: Deposit a film of the desired thickness, typically in the range of 20-60 nm for OLED applications.
-
-
Cooling and Venting: After deposition, allow the system to cool down before venting with high-purity nitrogen.
Causality and Optimization:
-
Deposition Rate: A slow deposition rate generally leads to more ordered molecular packing and larger grain sizes, which can enhance hole mobility. However, excessively slow rates can increase the incorporation of impurities from the residual vacuum.
-
Substrate Temperature: While room temperature deposition is common, gently heating the substrate (e.g., 50-80 °C) can increase the surface mobility of the arriving molecules, potentially leading to improved film morphology. However, higher temperatures can also induce crystallization, which may not be desirable for all amorphous HTLs.
Caption: Workflow for the thermal evaporation of Xy-TPA films.
Solution Processing: Spin Coating
Spin coating is a widely used laboratory technique for the rapid fabrication of thin films from solution. The final film thickness is a function of the solution concentration, viscosity, and the spin speed.[3]
Protocol 3: Spin Coating
-
Solution Preparation:
-
Dissolve Xy-TPA in a suitable solvent, such as chlorobenzene or toluene, to a concentration of 5-15 mg/mL.
-
Gently heat the solution at 40-60 °C while stirring to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the Xy-TPA solution to cover the substrate (e.g., 100 µL for a 25x25 mm substrate).
-
Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at 80-120 °C for 10-15 minutes to remove residual solvent.
-
Causality and Optimization:
-
Solvent Choice: The choice of solvent affects the solubility of Xy-TPA and the drying time of the film. Solvents with higher boiling points allow for longer drying times, which can lead to more ordered films.
-
Spin Speed: Higher spin speeds result in thinner films due to greater centrifugal force expelling more of the solution. A spin curve (film thickness vs. spin speed) should be generated to precisely control the film thickness.
-
Annealing: The post-deposition annealing step is crucial for removing trapped solvent molecules, which can act as charge traps and degrade device performance. The annealing temperature should be below the glass transition temperature of Xy-TPA to maintain its amorphous nature.
Caption: Workflow for the doctor blading of Xy-TPA films.
Film Characterization
After deposition, it is essential to characterize the Xy-TPA films to ensure they meet the required specifications for device fabrication.
| Characterization Technique | Property Measured | Typical Values/Observations for Xy-TPA |
| Profilometry/Ellipsometry | Film Thickness | 20-60 nm |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Smooth, amorphous films with low root-mean-square (RMS) roughness (< 1 nm). |
| UV-Vis Spectroscopy | Optical Absorption and Bandgap | Transparent in the visible region with a wide optical bandgap. |
| Cyclic Voltammetry (CV) | HOMO/LUMO Energy Levels | To confirm appropriate energy level alignment with adjacent layers. |
| X-ray Diffraction (XRD) | Crystallinity | Broad, featureless spectrum confirming the amorphous nature of the film. |
Conclusion and Future Outlook
The deposition of high-quality this compound films is a critical step in the fabrication of high-performance organic electronic devices. This guide has provided a comprehensive overview and detailed protocols for thermal evaporation, spin coating, and doctor blading. By understanding the underlying principles and the influence of key deposition parameters, researchers can effectively tailor the properties of Xy-TPA films to meet the demands of their specific applications.
Future research will likely focus on the development of novel solution-processable formulations of Xy-TPA and other triarylamine-based materials that are compatible with large-area, high-throughput printing techniques, further paving the way for the commercialization of flexible and low-cost organic electronics.
References
-
The effect of substrate temperature on film morphology. Predicted BOP... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents. (n.d.).
-
Doctor Blade Coating Techniques Explained | PDF | Industrial Processes - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
-
The influence of substrate temperature on growth of para-sexiphenyl thin films on Ir{111} supported graphene studied by LEEM - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Temperature Effects in the Initial Stages of Heteroepitaxial Film Growth - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Properties of Bis(3,5-dimethyl-4-amino phenyl) - ACS Publications. (2013, March 20). Retrieved January 17, 2026, from [Link]
-
This compound, 100mg - CP Lab Safety. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Real Role of 4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl (DNTPD) Hole Injection Layer in OLED: Hole Retardation and Carrier Balancing - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Doctor Blade Thin Film Applicator - Holmarc Opto-Mechatronics. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hybrid Film Applicator: Doctor Blade (250mm) + Slot Die (150mm) Head - HDS-250. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Royal Society of Chemistry. (2024, April 4). Retrieved January 17, 2026, from [Link]
-
Hybrid Film Applicator: Doctor Blade (300mm) + Slot Die (200 mm W) Heads - HDS300D. (n.d.). Retrieved January 17, 2026, from [Link]
-
Influence of Substrate Temperature on the Growth Rate and the Composition of Calcium Phosphate Films Prepared by Using Pulsed Laser Deposition - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The influence of substrate temperature on growth of para-sexiphenyl thin films on Ir{111} supported graphene studied by LEEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Protocol for Determining Optimal Doping Concentrations of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine as a Hole Transport Material in Perovskite Solar Cells
Abstract: The hole transport layer (HTL) is a critical component in n-i-p architecture perovskite solar cells (PSCs), profoundly influencing device efficiency, stability, and hysteresis. While small molecule HTMs like spiro-OMeTAD are widely used, the exploration of new materials is essential for advancing PSC technology. This document provides a comprehensive guide for researchers on how to systematically determine the optimal doping concentration for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a triphenylamine-based organic semiconductor. By leveraging established principles from benchmark HTMs, this guide explains the fundamental roles of p-dopants and additives, offers a detailed experimental protocol for concentration screening, and provides a framework for data interpretation and optimization.
Introduction: The Critical Role of the Doped HTL
Perovskite solar cells have demonstrated remarkable progress, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon photovoltaics.[1] In the prevalent n-i-p device architecture, the HTL is deposited atop the perovskite absorber layer and is responsible for efficiently extracting photogenerated holes and transporting them to the top metal electrode.
An ideal HTL must possess several key characteristics:
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction with minimal energy loss.
-
High Hole Mobility: To prevent charge carrier recombination and maintain a high fill factor (FF), the HTL must transport holes effectively.
-
Good Film-Forming Properties: A uniform, pinhole-free HTL film is crucial for preventing direct contact between the perovskite and the metal electrode, which would cause a short circuit.[2]
-
Thermal and Chemical Stability: The HTL must withstand operational stresses to ensure long-term device stability.[3]
Organic small molecules like this compound, a derivative of the triphenylamine family, are promising candidates for HTLs. However, like most organic semiconductors, they often exhibit low intrinsic conductivity.[4] To overcome this, a process known as chemical p-doping is employed to significantly increase the material's charge carrier density and conductivity.[5] This application note provides a foundational protocol for optimizing the doping strategy for this specific HTM.
The Science of Doping: Mechanism and Key Components
Chemical doping of the HTL is not merely an addition of components; it is a controlled chemical reaction designed to enhance electrical properties. The standard doping formulation consists of three primary components dissolved in a solvent such as chlorobenzene.
-
The Hole Transport Material (HTM): this compound. This is the primary component responsible for hole transport.
-
The p-Dopant (Oxidant): Typically, Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The role of LiTFSI, in the presence of oxygen, is to oxidize a fraction of the neutral HTM molecules into radical cations (HTM⁺).[4] These oxidized species act as mobile charge carriers (holes), thereby increasing the conductivity of the HTL. The concentration of LiTFSI directly controls the density of these charge carriers.
-
The Additive: Commonly, 4-tert-butylpyridine (tBP). The function of tBP is multifaceted. It acts as a Lewis base that can deprotonate the HTM⁺, improving charge transport. Crucially, it also prevents the aggregation of LiTFSI salts and improves the homogeneity and surface coverage of the HTL film.[2][6] Furthermore, tBP can passivate uncoordinated lead ions at the perovskite surface, reducing interfacial charge recombination and improving the open-circuit voltage (Voc).
The overall process enhances the HTL's conductivity, facilitates better energy level alignment at the perovskite/HTL interface, and reduces charge recombination, all of which are critical for achieving high-performance solar cells.
Caption: Doping mechanism of a triphenylamine-based HTM.
Protocol: Systematic Screening of Doping Concentrations
This protocol outlines a systematic approach to screen for the optimal molar ratios of LiTFSI and tBP relative to the HTM. All procedures should be performed in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize exposure to ambient humidity and ensure reproducibility.
Preparation of Stock Solutions
Preparing concentrated stock solutions is paramount for accurate formulation and minimizes weighing errors. The recommended solvent is anhydrous chlorobenzene.
-
HTM Stock Solution (e.g., 80 mg/mL):
-
Accurately weigh 800 mg of this compound.
-
Dissolve in 10 mL of anhydrous chlorobenzene.
-
Stir on a hotplate at ~70 °C for at least 30 minutes until fully dissolved. Store in the glovebox.
-
-
LiTFSI Stock Solution (e.g., 520 mg/mL):
-
Accurately weigh 520 mg of LiTFSI.
-
Dissolve in 1 mL of anhydrous acetonitrile.
-
Vortex until fully dissolved. This solution is highly hygroscopic and must be prepared and stored under inert conditions.[3]
-
-
tBP Stock Solution:
-
4-tert-butylpyridine is a liquid. It can be used directly or as a 1 M solution in chlorobenzene for easier handling of small volumes.
-
Formulation of Doped HTL Solutions for Screening
The following table provides a starting point for screening different molar ratios. The goal is to prepare a series of solutions where the concentration of the HTM is kept constant, while the molar equivalents of LiTFSI and tBP are varied. The final HTM concentration in the spin-coating solution is typically between 70-90 mg/mL.[7]
Table 1: Example Formulations for Doping Concentration Screening (Based on a final volume of 1 mL of HTL solution containing ~80 mg of HTM)
| Formulation ID | HTM Stock Vol. (µL) | LiTFSI Stock Vol. (µL) | tBP (µL, neat) | Molar Ratio (HTM:LiTFSI:tBP) |
| C-1 (Low Li) | 1000 | 8.8 | 17.6 | 1 : 0.25 : 2 |
| C-2 (Mid Li) | 1000 | 17.6 | 17.6 | 1 : 0.50 : 2 |
| C-3 (High Li) | 1000 | 26.4 | 17.6 | 1 : 0.75 : 2 |
| C-4 (Low tBP) | 1000 | 17.6 | 8.8 | 1 : 0.50 : 1 |
| C-5 (Mid tBP) | 1000 | 17.6 | 17.6 | 1 : 0.50 : 2 |
| C-6 (High tBP) | 1000 | 17.6 | 35.2 | 1 : 0.50 : 4 |
| Control | 1000 | 0 | 0 | Undoped |
Note: The exact volumes should be calculated based on the molecular weights of the specific HTM, LiTFSI, and tBP, and the concentrations of your stock solutions. The ratios provided are typical starting points adapted from spiro-OMeTAD protocols.[1]
Experimental Workflow: From Solution to Device
The protocol below assumes a standard n-i-p device structure (e.g., FTO/TiO₂/Perovskite).
-
Perovskite Substrate Preparation: Prepare fresh perovskite films on your chosen electron transport layer (ETL) according to your established lab protocol.
-
HTL Solution Aging: After preparing the formulations from Table 1, allow them to stir in the glovebox for at least 1-2 hours before use.
-
HTL Deposition:
-
Dispense ~30-40 µL of the doped HTL solution onto the center of the perovskite film.
-
Spin-coat immediately, typically at 3000-5000 rpm for 30 seconds.[7] The optimal speed should be determined experimentally to achieve a film thickness of 150-250 nm.
-
-
Oxidation: After spin-coating, leave the substrates in a desiccator or a controlled-humidity environment (e.g., <20% RH) overnight (~12 hours). This step is crucial to allow for the slow, controlled oxidation of the HTM by air, which activates the doping.[4]
-
Electrode Deposition: Deposit the top metal contact (typically 80-100 nm of Gold or Silver) via thermal evaporation through a shadow mask to define the active area of the solar cells.
-
Characterization:
-
Perform current density-voltage (J-V) measurements under simulated AM 1.5G illumination (100 mW/cm²) to extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Measure the external quantum efficiency (EQE) to verify the Jsc values.
-
Conduct stability tests under continuous illumination or thermal stress to evaluate the long-term performance of the best-performing formulations.
-
Caption: Experimental workflow for HTL doping optimization.
Data Interpretation and Optimization
The results from the J-V characterization will guide the optimization process. Systematically analyze the impact of each component on device performance.
Table 2: Illustrative Data and Expected Trends from Screening
| Formulation ID | LiTFSI Ratio | tBP Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control | 0 | 0 | 0.85 | 18.5 | 55 | 8.6 |
| C-1 | 0.25 | 2 | 1.02 | 22.1 | 68 | 15.3 |
| C-2 | 0.50 | 2 | 1.08 | 22.5 | 76 | 18.5 |
| C-3 | 0.75 | 2 | 1.07 | 22.4 | 72 | 17.3 |
| C-4 | 0.50 | 1 | 1.06 | 22.3 | 70 | 16.5 |
| C-6 | 0.50 | 4 | 1.09 | 22.5 | 75 | 18.3 |
This table contains hypothetical data to illustrate expected trends.
Analysis of Trends:
-
Effect of LiTFSI:
-
Under-doping (e.g., C-1): Insufficient LiTFSI leads to low conductivity. This manifests as a low Fill Factor (FF) due to high series resistance. Voc and Jsc may also be suboptimal.
-
Optimal Doping (e.g., C-2): At the optimal concentration, conductivity is maximized without introducing detrimental effects. This typically results in the highest FF and overall PCE.
-
Over-doping (e.g., C-3): Excess LiTFSI can lead to the formation of aggregates, which act as recombination centers.[5] It can also increase ion migration, potentially degrading the perovskite layer and reducing device stability and performance, often seen as a slight drop in FF and Voc.
-
-
Effect of tBP:
-
Insufficient tBP (e.g., C-4): May result in poor film morphology (pinholes) and incomplete passivation of the perovskite surface, leading to a lower Voc and FF.
-
Optimal tBP (e.g., C-2, C-6): A sufficient amount of tBP ensures good film quality and surface passivation, maximizing Voc and FF. The optimal range for tBP can be quite broad.
-
Based on the initial screening, a second round of experiments can be performed, narrowing the concentration ranges around the best-performing formulation (e.g., C-2 in the example above) to fine-tune the device performance.
References
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, [Link][1][3]
-
Role of the Dopants on the Morphological and Transport Properties of Spiro-MeOTAD Hole Transport Layer. Chemistry of Materials, [Link][2][6]
-
Understanding the dopant of hole-transport polymers for efficient inverted perovskite solar cells with high electroluminescence. Journal of Materials Chemistry A, [Link]
-
Molecular Doping for Hole Transporting Materials in Hybrid Perovskite Solar Cells. MDPI Materials, [Link][5]
-
Role of the Dopants on the Morphological and Transport Properties of Spiro-MeOTAD Hole Transport Layer. Semantic Scholar, [Link]
-
Efficient 4,4′,4″-tris(3-methylphenylphenylamino)triphenylamine (m-MTDATA) Hole Transport Layer in Perovskite Solar Cells Enabled by Using the Nonstoichiometric Precursors. ResearchGate, [Link]
-
Protocol for doping of an Sn-based two-dimensional perovskite semiconductor by incorporating SnI4 for field-effect transistors and thermoelectric devices. National Institutes of Health (NIH), [Link]
-
Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. KAUST Repository, [Link][4][8]
-
A Polymeric Bis(di-p-anisylamino)fluorene Hole-Transport Material for Stable n-i-p Perovskite Solar Cells. Georgia Institute of Technology, [Link][9]
-
Alkali Metal Doping for Improved CH3NH3PbI3 Perovskite Solar Cells. National Institutes of Health (NIH), [Link][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. Role of the Dopants on the Morphological and Transport Properties of Spiro-MeOTAD Hole Transport Layer | Semantic Scholar [semanticscholar.org]
- 7. Alkali Metal Doping for Improved CH3NH3PbI3 Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Application & Protocol Guide: Device Fabrication with 4,4'-Bis[di((3,5-xylyl)amino]-4''-phenyltriphenylamine
Senior Application Scientist Note: Upon extensive review of scientific literature and material databases, it has been determined that there is a significant lack of published, field-proven data for the specific compound 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (CAS: 249609-49-2). While this material is listed in patents as a potential hole-transporting material (HTM) for applications such as Organic Light-Emitting Diodes (OLEDs), specific experimental protocols, device performance metrics, and key material properties (e.g., HOMO/LUMO energy levels, glass transition temperature) are not available in peer-reviewed literature.[1]
This absence of authoritative data prevents the creation of a detailed, self-validating protocol as mandated by the principles of scientific integrity. A core tenet of application science is to provide protocols grounded in verified experimental results to ensure reproducibility and reliability.
Therefore, this document will instead serve as a Technical Guidance and General Protocol Framework . It will leverage established principles and common practices for a closely related and widely studied class of materials—amorphous triarylamine-based HTMs. This guide will outline the hypothetical fabrication workflows for OLEDs and Perovskite Solar Cells, explaining the scientific reasoning behind each step. Researchers should use this document as a strategic starting point for developing their own specific protocols for this compound, with the understanding that extensive optimization and characterization will be required.
Introduction to Triarylamine-Based Hole Transport Materials
Triarylamine derivatives are a cornerstone of organic electronics, prized for their function as hole injection and transport materials (HTMs). Their primary role is to facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive or active layer of a device, such as an OLED or a perovskite solar cell.[2][3]
Key Functions of an HTM:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be appropriately aligned with the work function of the anode and the HOMO level of the subsequent layer to ensure a low-energy barrier for hole injection.[4]
-
High Hole Mobility: Efficient transport of holes through the bulk of the material is critical to prevent charge buildup and ensure high device current.
-
Amorphous Morphology: A stable, amorphous glass phase prevents grain boundaries that can act as charge traps or degradation sites, enhancing device lifetime and uniformity. A high glass transition temperature (Tg) is indicative of good morphological stability.[5]
-
Exciton Blocking: The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be high enough to confine electrons within the emissive layer, preventing exciton quenching at the HTM interface.
The molecular structure of this compound, with its bulky xylyl groups, is designed to promote an amorphous state by sterically hindering crystallization. However, its precise electronic and thermal properties must be determined experimentally before reliable protocols can be established.
Proposed Application & General Protocols
The following sections provide generalized protocols for incorporating a novel triarylamine HTM into two common device architectures. These are not validated protocols for the specific target compound but are based on standard laboratory practices for similar materials.
Application in Organic Light-Emitting Diodes (OLEDs) via Thermal Evaporation
Vacuum thermal evaporation is the standard method for depositing small-molecule organic materials like the target compound. It allows for the creation of highly pure, uniform, and ultra-thin layers critical for OLED performance.
Protocol Rationale: The goal is to create a multilayer stack where charge injection, transport, and recombination are balanced to maximize light output. The HTM layer's thickness and purity are critical parameters controlled during evaporation.
Step-by-Step General Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes. This step removes organic residues and increases the ITO work function, promoting efficient hole injection.
-
-
Material Preparation & Loading:
-
Ensure the this compound powder is of high purity (>98.0%).[2]
-
Load the material into a suitable crucible (e.g., alumina or quartz) designed for thermal evaporation.
-
Crucially, the material should be outgassed at a temperature below its sublimation point within the vacuum chamber to remove adsorbed moisture and volatile impurities before deposition begins.
-
-
Vacuum Deposition:
-
Transfer the substrates and loaded crucible into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition:
-
Slowly ramp up the temperature of the crucible containing the target HTM.
-
Deposit a layer of the HTM onto the ITO substrate. A typical starting thickness for an HTL is 20-50 nm .
-
Maintain a controlled deposition rate, typically 0.5-2.0 Å/s , monitored by a quartz crystal microbalance. A slow, stable rate is essential for creating a uniform, pinhole-free film.
-
-
Subsequent Layer Deposition: Without breaking vacuum, proceed to deposit the other layers of the OLED stack. A common structure is:
-
Emissive Layer (e.g., Alq₃ doped with a guest emitter)
-
Electron Transport Layer (e.g., Alq₃, TPBi)
-
Electron Injection Layer (e.g., LiF, Cs₂CO₃)
-
Cathode (e.g., Al, Ag)
-
-
Workflow Diagram: OLED Fabrication
Caption: Generalized workflow for OLED fabrication using thermal evaporation.
Data Table: Hypothetical OLED Deposition Parameters
| Layer | Material Class Example | Typical Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| HTL | Target Compound | 20 - 50 | 0.5 - 2.0 | Hole Transport |
| EML | Alq₃:C545T (Host:Dopant) | 20 - 40 | 1.0 - 2.0 | Light Emission |
| ETL | Alq₃ | 20 - 40 | 1.0 - 2.0 | Electron Transport |
| EIL | LiF | 0.5 - 1.0 | 0.1 - 0.3 | Enhance Electron Injection |
| Cathode | Al | 80 - 120 | 2.0 - 5.0 | Electron-Injecting Electrode |
Application in Perovskite Solar Cells (PSCs) via Solution Processing
For perovskite solar cells, HTMs are often polymers or small molecules that can be processed from solution, typically via spin-coating. This method is cost-effective and suitable for large-area device fabrication.
Protocol Rationale: In an n-i-p "regular" PSC architecture, the HTL is the final layer deposited before the top metal contact. Its role is to efficiently extract holes from the perovskite absorber layer while blocking electrons. The quality of the HTL film and its interface with the perovskite are paramount for high device performance and stability.[6]
Step-by-Step General Protocol:
-
Perovskite Film Fabrication:
-
Prepare a perovskite active layer (e.g., MAPbI₃ or mixed-cation compositions) on a suitable substrate stack (e.g., FTO/TiO₂). This is typically done by spin-coating a precursor solution followed by thermal annealing. The quality and morphology of the perovskite film are critical for subsequent layer deposition and overall device function.
-
-
HTL Solution Preparation:
-
Solvent Screening (Crucial Step): The primary challenge for a new material is finding a suitable solvent. Common solvents for HTMs include chlorobenzene, toluene, or dichlorobenzene.[6] A good solvent must dissolve the material completely without damaging the underlying perovskite layer.
-
Concentration Optimization: Prepare a stock solution of the target HTM. A typical starting concentration range is 5-20 mg/mL .
-
Additives (Common Practice): To improve conductivity and performance, HTM solutions are often doped with additives. Common additives include:
-
Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to increase charge carrier density.
-
Organic Base: 4-tert-butylpyridine (tBP) to improve film morphology and passivate perovskite surface defects.[6]
-
A typical starting formulation might be: 1 mL of HTM solution + 17.5 µL of Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile) + 28.8 µL of tBP.[6]
-
-
-
HTL Deposition (Spin-Coating):
-
This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Dispense the prepared HTM solution onto the perovskite film.
-
Spin-coat at a speed between 2000-5000 rpm for 30-60 seconds . The spin speed directly influences the final film thickness and must be optimized.
-
Anneal the substrate on a hotplate. A typical starting point is 70-100 °C for 5-10 minutes to remove residual solvent.
-
-
Device Finalization:
-
Deposit the top metal contact (e.g., Gold or Silver) via thermal evaporation.
-
Workflow Diagram: Perovskite Solar Cell Fabrication
Caption: Generalized workflow for n-i-p PSC fabrication using solution processing.
Data Table: Hypothetical PSC Solution & Deposition Parameters
| Parameter | Example Value | Range for Optimization | Rationale |
| HTM Concentration | 10 mg/mL | 5 - 20 mg/mL | Affects solution viscosity and film thickness. |
| Solvent | Chlorobenzene | Toluene, DCB, etc. | Must dissolve HTM without damaging perovskite. |
| Li-TFSI Additive | 17.5 µL | 10 - 30 µL | Increases p-doping and conductivity. |
| tBP Additive | 28.8 µL | 20 - 40 µL | Improves morphology, passivates defects. |
| Spin Speed | 4000 rpm | 2000 - 5000 rpm | Controls film thickness and uniformity. |
| Annealing Temp. | 85 °C | 70 - 120 °C | Removes residual solvent, improves morphology. |
Mandatory Next Steps & Characterization
Before the above protocols can be considered viable, the following fundamental properties of this compound must be experimentally determined :
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. This is the most critical measurement to assess its suitability for any proposed device stack.
-
UV-Vis Spectroscopy: To determine the optical bandgap and ensure the material is transparent in the desired spectral region (e.g., the visible range for a PSC HTL).
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and decomposition temperature (Td). A high Tg and Td are essential for the thermal stability required in both evaporation processes and long-term device operation.[7][8]
-
Solubility Tests: For PSC applications, systematic testing in various orthogonal solvents is required.
Once these parameters are known, researchers can design appropriate device structures and begin the iterative process of optimizing the fabrication protocols outlined above.
References
Due to the lack of specific literature for the target compound, this reference list includes authoritative sources on the general principles and methods described in this guidance document.
-
Solution-processed CuI as a hole transport layer for Sn–Pb perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Solution-Processed Cu9S5 as a Hole Transport Layer for Efficient and Stable Perovskite Solar Cells. (2018). ACS Applied Materials & Interfaces, 10(37), 31535–31540. [Link]
- Oleds having high efficiency and excellent lifetime. (n.d.). Google Patents.
-
Experimentally obtained HOMO/LUMO energies... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hole transporting materials for perovskite solar cells: a chemical approach. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs. (2023). ACS Applied Materials & Interfaces, 15(8), 10834–10843. [Link]
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Hole-Transport Materials for Perovskite Solar Cells. (2016). Angewandte Chemie International Edition, 55(47), 14522–14545. [Link]
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Intelligent Software Agent (ISA): A DFT Study on the Structural and Spectroscopic Properties of 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide Azo Dye. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022). Molecules, 27(23), 8201. [Link]
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Hole-Transport Material Engineering in Highly Durable Carbon-Based Perovskite Photovoltaic Devices. (2023). Materials, 16(8), 3209. [Link]
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Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Immobilizing tBP via tailor-made π-conjugated hole transport materials for efficient and stable perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2017). Polymers, 9(10), 503. [Link]
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Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]
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Curing behavior, thermal, and mechanical properties of N , N ′-(4,4′-diphenylmethane)bismaleimide/2,2′-diallylbisphenol A/3-allyl-5,5-dimethylhydantoin resin system. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for Solution Processing of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Introduction: Unlocking High-Performance Organic Electronics with a Novel Hole Transport Material
4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, hereafter referred to as BDX-TPA, is a high-performance, solution-processable hole transport material (HTM). Its molecular structure, characterized by a triphenylamine core with bulky di(3,5-xylyl)amino and phenyl substituents, is meticulously designed to ensure a high glass transition temperature, excellent morphological stability, and efficient hole mobility. These properties make BDX-TPA a compelling candidate for a range of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs), where it can contribute to enhanced device efficiency and operational lifetime.
The bulky xylyl groups are a key structural feature, sterically hindering intermolecular interactions that can lead to crystallization. This ensures the formation of stable amorphous films, which are crucial for uniform charge transport and device reliability. This guide provides a comprehensive overview of the solution processing of BDX-TPA, offering detailed protocols for researchers and professionals in organic electronics and drug development who may utilize similar molecules. The protocols are designed to be a robust starting point for process optimization.
Physicochemical Properties and Material Handling
A foundational understanding of the material's properties is paramount for successful solution processing. The table below summarizes key characteristics of BDX-TPA.
| Property | Value/Description | Significance for Solution Processing |
| Chemical Name | This compound | - |
| CAS Number | 249609-49-2 | Unique identifier for the material. |
| Molecular Formula | C₅₆H₅₃N₃ | Indicates a large, predominantly non-polar aromatic structure. |
| Molecular Weight | 768.06 g/mol | High molecular weight suggests the need for good solvents to achieve adequate solubility. |
| Appearance | Light yellow to yellow-green powder/crystal | Visual indicator of material purity. |
| Purity (Typical) | >98.0% (HPLC) | High purity is essential for consistent and optimal electronic performance. |
| Function | Hole Transport Material (HTM) | Facilitates the efficient injection and transport of positive charge carriers (holes) in electronic devices. |
Material Handling and Storage: BDX-TPA should be handled in a clean, controlled environment (e.g., a glovebox under an inert atmosphere) to minimize contamination from moisture and oxygen, which can degrade the material and adversely affect device performance. Store the material in a cool, dark, and dry place, preferably under an inert atmosphere.
Conceptual Framework for Solution Processing
The successful solution processing of an organic semiconductor like BDX-TPA hinges on a systematic approach to developing a robust and reproducible protocol. The key stages involve solvent selection, solution formulation, thin-film deposition, and post-deposition treatment. The following diagram illustrates the logical workflow for establishing an optimized processing protocol.
Caption: Workflow for developing a solution processing protocol for BDX-TPA.
Part 1: Solution Preparation - The Foundation of a High-Quality Film
The quality of the solution directly dictates the quality of the resulting thin film. The choice of solvent and the concentration of the solute are critical parameters that influence film uniformity, morphology, and ultimately, device performance.
Solvent Selection: A Balancing Act
Due to its large, non-polar aromatic structure, BDX-TPA is expected to be soluble in a range of common organic solvents. The ideal solvent should not only fully dissolve the material but also possess appropriate physical properties (boiling point, vapor pressure, and surface tension) to facilitate the formation of a smooth, pinhole-free film during deposition.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Rationale |
| Toluene | 111 | Good for dissolving aromatic compounds; moderate evaporation rate.[1] |
| Chlorobenzene | 132 | Commonly used for organic electronics; slower evaporation than toluene.[1] |
| Chloroform | 61 | Strong solvent for many organic materials; high volatility. |
| Tetrahydrofuran (THF) | 66 | Good solvent power; relatively high volatility. |
| Dichloromethane (DCM) | 40 | Highly volatile solvent, can be useful for certain deposition techniques. |
Protocol for Solubility Testing:
-
Preparation: In a clean vial, add a known mass of BDX-TPA (e.g., 5 mg).
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.
-
Dissolution: Stir the mixture at room temperature using a magnetic stirrer for at least 1-2 hours. Gentle heating (e.g., 40-50 °C) can be applied to aid dissolution, but ensure the vial is sealed to prevent solvent evaporation.
-
Observation: Visually inspect the solution for any undissolved particles. A fully dissolved solution should be clear and free of particulates.
-
Filtration: Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter to remove any residual microparticles. This is a critical step to prevent defects in the final film.
Solution Concentration: Tuning for Optimal Thickness and Morphology
The concentration of the BDX-TPA solution is a key parameter that, in conjunction with the deposition method, determines the thickness of the resulting film. For spin coating, a typical starting concentration range is 5 to 15 mg/mL.
Protocol for Solution Formulation:
-
Weighing: Accurately weigh the desired amount of BDX-TPA in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of the chosen filtered solvent to achieve the target concentration.
-
Dissolution: Seal the vial and stir the mixture on a magnetic stir plate until the BDX-TPA is fully dissolved. As mentioned, gentle heating may be applied if necessary.
-
Pre-deposition Preparation: Before use, allow the solution to cool to room temperature and ensure it is well-mixed.
Part 2: Thin-Film Deposition and Treatment
Spin coating is a widely used technique for depositing uniform thin films from solution in a laboratory setting.[2] The process involves dispensing the solution onto a rotating substrate, where centrifugal force spreads the liquid and solvent evaporation leaves behind a solid film.
Substrate Preparation: Ensuring a Clean Foundation
The quality of the substrate is critical for achieving good film adhesion and uniformity. Indium Tin Oxide (ITO) coated glass is a common substrate for OLED fabrication.
Standard Substrate Cleaning Protocol:
-
Sequential Sonication: Sequentially sonicate the ITO-coated glass substrates in baths of detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15-20 minutes immediately before film deposition. This step removes organic residues and increases the surface energy of the ITO, promoting better wetting by the solution.
Spin Coating Protocol for BDX-TPA
The thickness of the spin-coated film is primarily controlled by the solution concentration and the spin speed.[3][4] A higher spin speed results in a thinner film.
Recommended Spin Coating Parameters (Starting Point):
| Parameter | Value Range | Rationale |
| Solution Concentration | 5 - 15 mg/mL | To achieve film thicknesses in the range of 20-100 nm. |
| Dispense Volume | 20 - 50 µL | Sufficient to cover the substrate during the initial spread. |
| Spin Speed | 1000 - 6000 rpm | Higher speeds lead to thinner films.[4] |
| Spin Time | 30 - 60 seconds | Allows for sufficient time for the film to spread and for the solvent to evaporate. |
| Acceleration | 1000 - 3000 rpm/s | A moderate acceleration helps to avoid splashing and ensures a uniform initial spread. |
Step-by-Step Spin Coating Procedure:
-
Mount Substrate: Securely mount the cleaned ITO substrate onto the spin coater chuck.
-
Dispense Solution: Dispense the filtered BDX-TPA solution onto the center of the static substrate.
-
Spin: Start the spin coating program with the desired parameters.
-
Drying: After the spin cycle is complete, carefully remove the substrate.
Post-Deposition Annealing: Refining the Film Morphology
Thermal annealing after deposition is often employed to remove residual solvent and improve the morphological stability and charge transport properties of the film.[5]
Annealing Protocol:
-
Transfer to Hotplate: Immediately after spin coating, transfer the substrate to a calibrated hotplate in a nitrogen-filled glovebox.
-
Heating: Anneal the film at a temperature between 80 °C and 120 °C for 10-30 minutes. The optimal temperature and time should be determined experimentally, as excessive heat can lead to film degradation or dewetting.
-
Cooling: Allow the substrate to cool to room temperature before proceeding with further device fabrication steps.
Part 3: Characterization and Device Integration
Proper characterization of the BDX-TPA thin film is essential to ensure it meets the requirements for use in an OLED.
Thin-Film Characterization Techniques
| Technique | Purpose | Expected Outcome for a Good Film |
| Profilometry/Ellipsometry | To measure the film thickness. | Uniform thickness across the substrate, typically in the 20-100 nm range for an HTL. |
| Atomic Force Microscopy (AFM) | To characterize the surface morphology and roughness. | A smooth, pinhole-free surface with low root-mean-square (RMS) roughness (< 1 nm). |
| UV-Vis Spectroscopy | To determine the optical properties and energy levels. | High transparency in the visible region is desirable for an HTL. |
| Cyclic Voltammetry (CV) | To determine the HOMO/LUMO energy levels. | The HOMO level should be well-aligned with the anode work function and the HOMO of the emissive layer for efficient hole injection. |
Integration into a Solution-Processed OLED
BDX-TPA is designed to function as the hole transport layer (HTL) in a multilayer OLED stack. A typical device architecture for a solution-processed OLED is shown below.
Caption: A representative device architecture for a solution-processed OLED incorporating a BDX-TPA hole transport layer.
In this architecture, the BDX-TPA layer is deposited from solution onto the hole injection layer (HIL), which is typically a material like PEDOT:PSS.[6] Subsequent layers, such as the emissive layer (EML) and electron transport layer (ETL), can then be deposited on top of the BDX-TPA film, either from solution (using orthogonal solvents to prevent dissolution of the underlying layer) or via thermal evaporation.[7]
Conclusion and Outlook
This guide provides a comprehensive starting point for the solution processing of this compound (BDX-TPA). The protocols for solvent selection, solution formulation, spin coating, and annealing are designed to be adaptable, allowing researchers to optimize the process for their specific applications and equipment. The key to achieving high-performance devices lies in the meticulous control over each step, from solution preparation to final device fabrication. With its excellent properties, solution-processed BDX-TPA holds significant promise for advancing the field of organic electronics, particularly in the development of next-generation OLED displays and lighting.
References
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CP Lab Safety. (n.d.). This compound, 100mg. Retrieved from [Link]
- MDPI. (2021). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Polymers, 13(21), 3788.
- Kim, J. S., et al. (2019). Solution-Processed Thick Hole-Transport Layer for Reliable Quantum-Dot Light-Emitting Diodes Based on an Alternatingly Doped Structure.
- The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2024). Micromachines, 15(1), 101.
- M. Zulkefle, et al. (2022). The Impact of Spinning Speed on n-TiO2/ZnO Bilayer Thin Film Fabricated through Sol–Gel Spin-Coating Method.
- MDPI. (2020). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. Polymers, 12(11), 2548.
- ResearchGate. (2015). Characterization of vacuum-deposited and solution-processed N, N′-bis-(1-naphthyl)-N, N′-diphenyl-1, 1′-biphenyl-4, 4′-diamine hole transport layers based organic light emitting devices. Journal of the Taiwan Institute of Chemical Engineers, 50, 237-242.
- ResearchGate. (2013). Effects of annealing on morphological, structural and electrical properties of thermally evaporated WO3 thin films. Journal of Materials Science: Materials in Electronics, 24(11), 4367-4374.
- MDPI. (2020). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. Polymers, 12(3), 643.
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Application & Protocol Guide: The Role of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine as a Hole Transport Material in OLEDs
This guide provides an in-depth analysis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a key small molecule used in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). We will explore its fundamental properties, its mechanistic role within the device architecture, and provide detailed protocols for its application and characterization.
Foundational Concepts: The Critical Role of Hole Transport Materials
Organic Light-Emitting Diodes (OLEDs) are semiconductor devices composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, the anode injects positive charge carriers (holes) and the cathode injects negative charge carriers (electrons). These carriers migrate towards each other and recombine within an emissive layer (EML) to produce light.
The efficiency and stability of this process are highly dependent on specialized intermediate layers. The Hole Transport Layer (HTL) is one of the most critical components. An ideal HTL must possess several key characteristics:
-
High Hole Mobility: To efficiently transport holes from the anode to the emissive layer.
-
Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-matched with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO of the emissive layer to ensure low-barrier charge injection.
-
Electron Blocking Capability: A high Lowest Unoccupied Molecular Orbital (LUMO) energy level is required to prevent electrons from "leaking" past the emissive layer to the anode, which would otherwise reduce the probability of radiative recombination.
-
High Thermal and Morphological Stability: The material must form stable, amorphous films that do not crystallize over time or under thermal stress, which could lead to device failure.
This compound (hereafter abbreviated as BDPTP ) is a triphenylamine derivative that has been recognized for its excellent performance as an HTL material in these demanding applications[1][2].
Physicochemical and Electronic Properties of BDPTP
The molecular structure of BDPTP is designed to optimize performance. The triphenylamine core is an excellent hole-transporting moiety, while the bulky 3,5-xylyl groups enhance the material's morphological stability by sterically hindering crystallization. This leads to a high glass transition temperature (Tg) and robust, uniform thin films.
Table 1: Core Properties of BDPTP
| Property | Value | Source |
| Chemical Structure | TCI Chemicals | |
| CAS Number | 249609-49-2 | [3][4] |
| Molecular Formula | C₅₆H₅₁N₃ | [3] |
| Molecular Weight | 766.04 g/mol | TCI Chemicals |
| Appearance | Light yellow to yellow powder/crystal | [3] |
| Purity | >98.0% (HPLC) | [3] |
Table 2: Representative Electronic Properties for Triphenylamine-Based HTLs
Note: Specific experimental values for BDPTP are not widely published. The values below are representative of high-performance, sterically hindered triphenylamine derivatives used as HTLs and are provided for contextual understanding.
| Property | Representative Value | Significance in OLEDs |
| HOMO Level | -5.1 to -5.4 eV | Facilitates efficient hole injection from standard anodes like ITO (work function ~4.8-5.0 eV). |
| LUMO Level | -2.1 to -2.4 eV | Provides a large energy barrier to block electrons from the emissive layer, confining recombination. |
| Glass Transition (Tg) | > 120 °C | Ensures high thermal and morphological stability, preventing film crystallization and extending device lifetime. |
Mechanism of Action in OLED Devices
BDPTP primarily functions as a superior Hole Transport Layer (HTL). Its role is multifaceted, ensuring efficient and stable device operation by managing charge carrier dynamics at the anode side of the OLED.
Device Architecture
In a typical multilayer OLED, BDPTP is deposited directly onto the transparent anode (ITO), followed by the emissive layer. This strategic placement is crucial for its function.
Energy Level Alignment and Charge Dynamics
The effectiveness of BDPTP is best understood by examining the energy level alignment within the device. It serves as an energetic "bridge" for holes while simultaneously acting as a "wall" for electrons.
-
Hole Injection: There is often a significant energy barrier between the work function of the ITO anode (~4.8 eV) and the HOMO level of the emissive layer. The HOMO level of BDPTP (~5.2 eV) is ideally situated between these two, reducing the energy barrier and facilitating the smooth injection of holes from the anode into the organic stack.
-
Hole Transport: Once injected, holes can easily move through the BDPTP layer due to its inherent high charge mobility, reaching the HTL/EML interface.
-
Electron Blocking: The high LUMO level of BDPTP (~2.3 eV) creates a large energetic barrier for electrons arriving from the EML. This effectively confines electrons within the emissive layer, greatly increasing the probability that they will recombine with a hole to generate a photon. This confinement is a key factor in achieving high external quantum efficiency (EQE).
Experimental Protocols
The following protocols provide a standardized workflow for the fabrication and characterization of OLED devices using BDPTP. All procedures should be conducted in a cleanroom environment, with material deposition occurring under high vacuum.
Protocol 1: Substrate Preparation
A pristine substrate is paramount for fabricating high-quality devices. This protocol is for standard Indium Tin Oxide (ITO) coated glass.
-
Initial Cleaning: Place ITO substrates in a substrate holder. Sequentially sonicate in baths of laboratory-grade detergent (e.g., Alconox), deionized water, acetone, and isopropanol. Each sonication step should last for 15 minutes.
-
Rationale: This multi-step process removes organic residues, particulates, and inorganic contaminants from the ITO surface, ensuring good film adhesion and preventing electrical shorts.
-
-
Drying: After the final isopropanol bath, immediately dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the dried substrates into a UV-Ozone cleaner for 10-15 minutes immediately before loading into the deposition chamber.
-
Rationale: This step removes the last traces of organic contaminants and increases the work function of the ITO, which improves the energy level alignment for hole injection.
-
Protocol 2: OLED Fabrication via Thermal Evaporation
This protocol outlines the sequential deposition of organic layers and the cathode. BDPTP is deposited from a standard thermal evaporation source (e.g., a tantalum or tungsten boat).
-
System Pump-Down: Load the cleaned ITO substrates and the source materials into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Rationale: High vacuum is essential to prevent contamination of the organic layers by atmospheric gases (like oxygen and water), which can quench luminescence and degrade the materials.
-
-
Deposition of HTL (BDPTP):
-
Load BDPTP powder into a thermal evaporation source.
-
Slowly increase the current to the source to begin sublimation.
-
Deposit a 30-50 nm thick layer of BDPTP onto the ITO substrate. Maintain a deposition rate of 1-2 Å/s .
-
Rationale: A slow, controlled deposition rate promotes the formation of a uniform and amorphous film, which is critical for device performance and longevity. Thickness is monitored in-situ using a quartz crystal microbalance.
-
-
Deposition of Subsequent Layers: Without breaking vacuum, sequentially deposit the other layers according to the desired device architecture. A sample stack is provided in Table 3.
-
Cathode Deposition: Deposit the cathode layers through a shadow mask to define the active area of the device. A common cathode is a bilayer of Lithium Fluoride (LiF) followed by Aluminum (Al).
-
Deposit 1 nm of LiF at a rate of 0.1-0.2 Å/s .
-
Deposit 100 nm of Al at a rate of 2-5 Å/s .
-
Rationale: The thin LiF layer acts as an electron injection layer, lowering the injection barrier from the metal to the organic ETL. The shadow mask defines individual pixels.
-
-
Encapsulation: After deposition, devices should be immediately transferred to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation using a UV-cured epoxy and a cover glass.
-
Rationale: OLED materials are highly sensitive to oxygen and moisture. Encapsulation is crucial to protect the device and ensure a long operational lifetime.
-
Table 3: Example Phosphorescent Green OLED Device Stack
| Layer | Material Example | Thickness | Deposition Rate | Purpose |
| Anode | ITO | ~150 nm | (Pre-coated) | Hole Injection |
| HTL | BDPTP | 40 nm | 1.5 Å/s | Hole Transport, Electron Block |
| EML | CBP:Ir(ppy)₃ (8%) | 25 nm | 2.0 Å/s | Light Emission |
| ETL | TPBi | 35 nm | 1.5 Å/s | Electron Transport, Hole Block |
| EIL | LiF | 1 nm | 0.2 Å/s | Electron Injection |
| Cathode | Al | 100 nm | 3.0 Å/s | Electron Injection |
Protocol 3: Device Characterization
Once encapsulated, the device performance must be evaluated.
-
J-V-L Measurement: Use a source measure unit (SMU) coupled with a calibrated photodiode/spectrometer to measure the device characteristics.
-
Apply a forward voltage sweep (e.g., 0 to 10 V in 0.1 V steps).
-
Simultaneously record the current density (J, in mA/cm²) flowing through the device and the luminance (L, in cd/m²).
-
Rationale: This fundamental measurement determines the turn-on voltage, operating voltage, and brightness of the device.
-
-
Electroluminescence (EL) Spectrum: At a constant current density (e.g., 10 mA/cm²), measure the emitted light spectrum using a spectrometer.
-
Rationale: This confirms the color of the emitted light and allows for the calculation of CIE color coordinates.
-
-
Efficiency Calculations: From the J-V-L data and the EL spectrum, calculate the key efficiency metrics[5][6]:
-
Current Efficiency (η_c): Calculated as Luminance / Current Density (cd/A).
-
Power Efficiency (η_p): Calculated as (π * Luminance) / (Current Density * Voltage) (lm/W).
-
External Quantum Efficiency (EQE, η_ext): The ratio of photons emitted from the device to electrons injected. This requires careful calibration and often an integrating sphere for accurate measurement[7][8]. It is the most critical metric for device performance.
-
Representative Device Performance
OLEDs fabricated with high-quality triphenylamine-based HTLs like BDPTP can achieve excellent performance. The data below is representative of a well-optimized phosphorescent OLED.
Table 4: Representative Performance Metrics
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 2.8 - 3.5 V |
| Maximum Luminance | > 20,000 cd/m² |
| Maximum Current Efficiency | 60 - 80 cd/A |
| Maximum Power Efficiency | 50 - 70 lm/W |
| Maximum External Quantum Efficiency (EQE) | 20 - 25% |
| Color Coordinates (CIE 1931) | (0.31, 0.62) for green |
Note: Actual performance is highly dependent on the full device stack, including the emissive system, other transport layers, and fabrication conditions[9][10].
References
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Shahnawaz, et al. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. Royal Society of Chemistry. [Link]
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Yadav, A. S., et al. (2021). Thermally Evaporated Copper Iodide Hole-Transporter for Stable CdS/CdTe Thin-Film Solar Cells. MDPI. [Link]
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Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. [Link]
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Wang, L., et al. (2018). Thermal-evaporated selenium as a hole-transporting material for planar perovskite solar cells. ResearchGate. [Link]
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Gharibzadeh, S., et al. (2021). Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. ACS Applied Energy Materials. [Link]
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de Sá Pereira, D., et al. (2020). Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing. [Link]
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Jeon, I., et al. (2021). Evaporated organic–MoO3 composite hole transport layers toward stable perovskite solar cells. ResearchGate. [Link]
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L., N. T. (2016). How to calculate the EQE of an OLED?. ResearchGate. [Link]
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Gather Lab. (2020). How efficient is my (O)LED?. [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
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Jayakumar, S., & Al-Gamdi, A. (2013). Synthesis and Properties of Bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl methane PMR Type Polyimide. ACS Publications. [Link]
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The Strategic Application of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine in Advanced Organic Electronics
An In-Depth Guide for Researchers and Materials Scientists
In the rapidly evolving landscape of organic electronics, the rational design and application of high-performance materials are paramount to achieving next-generation device efficiency and stability. Among the class of hole transport materials (HTMs), 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, hereafter referred to as B2269, has emerged as a significant contender, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). This technical guide provides a comprehensive overview of B2269, from its fundamental properties to detailed protocols for its integration into organic electronic devices.
Introduction to this compound (B2269)
B2269 is a complex triarylamine derivative with the chemical formula C₅₆H₅₃N₃. Its molecular structure is characterized by a central triphenylamine core functionalized with bulky di(3,5-xylyl)amino groups. This intricate architecture is not arbitrary; the bulky xylyl groups are strategically incorporated to induce a high glass transition temperature (Tg) and promote amorphous film formation. These characteristics are critical in preventing crystallization and ensuring the morphological stability and longevity of organic electronic devices.
The primary function of B2269 in organic electronics is as a hole transport material (HTM). Its efficacy in this role is dictated by its electronic properties, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels determine the efficiency of hole injection from the anode and transport to the emissive layer in an OLED, or to the perovskite layer in a solar cell.
Core Physicochemical and Electronic Properties
A thorough understanding of the material's properties is essential for its effective application. The key characteristics of B2269 are summarized below.
| Property | Value | Significance in Organic Electronics |
| CAS Number | 249609-49-2 | Unique identifier for the specific chemical substance. |
| Molecular Formula | C₅₆H₅₃N₃ | Defines the elemental composition of the molecule. |
| Synonym | N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine | An alternative chemical name providing further structural information. |
| HOMO Energy Level | ~ -4.9 eV to -4.5 eV[1][2] | Crucial for efficient hole injection from standard anodes like ITO. The alignment of the HOMO level with the anode's work function minimizes the injection barrier. |
| LUMO Energy Level | ~ -2.9 eV to -2.5 eV[1][2] | Important for ensuring good electron blocking capabilities, confining electrons to the emissive layer and enhancing recombination efficiency. |
Application in Organic Light-Emitting Diodes (OLEDs)
B2269 is prominently featured as a high-performance hole-transporting material in patents for OLEDs with high efficiency and excellent lifetime.[1] The causality behind its selection lies in its ability to facilitate the effective transport of positive charge carriers (holes) from the anode to the light-emitting layer, a fundamental process for electroluminescence.
Rationale for Use in OLEDs
The selection of B2269 as an HTM in OLEDs is underpinned by several key factors:
-
Efficient Hole Injection and Transport: The HOMO energy level of B2269 is well-aligned with the work function of commonly used transparent conductive oxides like Indium Tin Oxide (ITO), minimizing the energy barrier for hole injection.
-
Electron Blocking: The relatively high LUMO energy level of B2269 creates a significant energy barrier for electrons, effectively confining them within the emissive layer. This confinement increases the probability of electron-hole recombination, leading to higher device efficiency.
-
Morphological Stability: The bulky di(3,5-xylyl) groups inhibit intermolecular packing and crystallization. This ensures the formation of stable, amorphous thin films, which is crucial for preventing device degradation and ensuring long operational lifetimes.
Experimental Protocol: Fabrication of a B2269-based OLED
This protocol outlines the fabrication of a standard multilayer OLED device incorporating B2269 as the hole transport layer. All procedures should be conducted in a cleanroom environment under an inert atmosphere (e.g., a nitrogen-filled glovebox).
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (B2269) powder
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)
-
Electron transport layer material (e.g., Alq₃)
-
Cathode material (e.g., Lithium Fluoride/Aluminum, LiF/Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Source-measure unit for device characterization
Protocol Steps:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO.
-
-
Thin Film Deposition (Thermal Evaporation):
-
Transfer the cleaned ITO substrates to the thermal evaporation chamber.
-
Load B2269 into a quartz crucible for the hole transport layer (HTL).
-
Load the emissive layer (EML) and electron transport layer (ETL) materials into separate crucibles.
-
Load LiF and Al into their respective evaporation sources for the cathode.
-
Evacuate the chamber to a base pressure of <10⁻⁶ Torr.
-
Deposit the organic and metal layers sequentially onto the ITO substrate without breaking the vacuum. A typical device structure would be:
-
HTL: Deposit B2269 to a thickness of 40-60 nm at a rate of 1-2 Å/s.
-
EML: Deposit the emissive material (e.g., Alq₃) to a thickness of 30-50 nm at a rate of 1-2 Å/s.
-
ETL: Deposit the electron transport material (e.g., Alq₃) to a thickness of 20-40 nm at a rate of 1-2 Å/s.
-
Cathode: Deposit LiF to a thickness of 1 nm at a rate of 0.1-0.2 Å/s, followed by the deposition of Al to a thickness of 100 nm at a rate of 5-10 Å/s.
-
-
-
Device Encapsulation and Characterization:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE) of the device using a source-measure unit and a calibrated photodetector.
-
Potential Application in Perovskite Solar Cells
While the primary documented application of B2269 is in OLEDs, its properties as a hole transport material suggest its potential utility in perovskite solar cells (PSCs). The function of the HTM in a PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode, while simultaneously blocking electrons.
Rationale for Use in PSCs
The suitability of B2269 for PSCs can be inferred from its fundamental properties:
-
Energy Level Alignment: A well-matched HOMO level with the valence band of the perovskite material is crucial for efficient hole extraction. The reported HOMO range of B2269 is promising for alignment with common perovskite compositions.
-
Hydrophobicity: The bulky, non-polar xylyl groups are expected to impart hydrophobic properties to the HTM layer. This is a highly desirable characteristic for PSCs as it can help to protect the moisture-sensitive perovskite layer, thereby enhancing device stability.
-
High Glass Transition Temperature: The high Tg of B2269 would contribute to the thermal stability of the overall PSC device, which is a critical factor for long-term performance.
Proposed Experimental Protocol: Fabrication of a B2269-based Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO)-coated glass substrates
-
Electron transport layer precursor (e.g., SnO₂ colloidal dispersion)
-
Perovskite precursors (e.g., PbI₂, Formamidinium Iodide - FAI)
-
This compound (B2269)
-
Additives for HTM solution (e.g., Li-TFSI, 4-tert-butylpyridine)
-
Solvents (e.g., Chlorobenzene, DMF, DMSO)
-
Gold or Silver for the back contact
-
Spin coater
-
Hotplate
-
Thermal evaporator
Protocol Steps:
-
Substrate and ETL Preparation:
-
Clean FTO substrates using a similar procedure as for ITO.
-
Deposit the electron transport layer (e.g., a compact SnO₂ layer) onto the FTO via spin-coating, followed by annealing.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI and PbI₂ in a DMF:DMSO solvent system).
-
Spin-coat the perovskite solution onto the ETL-coated substrate in a nitrogen-filled glovebox.
-
Anneal the film on a hotplate to form the crystalline perovskite layer.
-
-
Hole Transport Layer Deposition:
-
Prepare the HTM solution by dissolving B2269 in a suitable solvent like chlorobenzene. Dopants such as Li-TFSI and 4-tert-butylpyridine are typically added to improve conductivity and device performance.
-
Spin-coat the B2269 solution onto the perovskite layer.
-
Anneal the substrate at a moderate temperature (e.g., 70-100 °C) to remove residual solvent.
-
-
Back Contact Deposition and Characterization:
-
Deposit the metal back contact (e.g., Gold or Silver) by thermal evaporation.
-
Characterize the solar cell performance under simulated AM 1.5G illumination, measuring parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion and Future Outlook
This compound (B2269) stands out as a promising hole transport material for organic electronics. Its well-considered molecular design imparts favorable electronic and physical properties, leading to its inclusion in patented high-performance OLED technologies. While its application in OLEDs is more established, its inherent characteristics suggest a strong potential for enhancing the efficiency and stability of perovskite solar cells.
Further research is warranted to fully elucidate the performance of B2269 in various device architectures, particularly in the burgeoning field of perovskite photovoltaics. Detailed studies on its charge carrier mobility, long-term operational stability in devices, and a comprehensive comparison with state-of-the-art HTMs will be invaluable in solidifying its position as a key enabling material for the future of organic electronics.
References
- Oleds having high efficiency and excellent lifetime. EP2109898B1.
Sources
Experimental protocol for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine synthesis
Application Note & Protocol
Strategic Synthesis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine: A High-Performance Hole-Transport Material
Introduction: The Significance of Advanced Charge-Transport Materials
The field of organic electronics, particularly in the domain of Organic Light-Emitting Diodes (OLEDs), has been propelled forward by the development of sophisticated molecular materials. This compound (also known as N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine) is a starburst-type triarylamine derivative that exemplifies the class of high-performance hole-transport materials (HTMs). Its molecular architecture, characterized by a delocalized π-electron system and bulky peripheral xylyl groups, imparts high thermal stability, excellent film-forming properties, and efficient hole-injection/transport capabilities. These attributes are critical for fabricating OLED devices with high efficiency, long operational lifetimes, and excellent color purity.
This document provides a comprehensive guide to the synthesis of this advanced material. The presented protocol is designed as a convergent, multi-step strategy centered around the palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2] This powerful C-N cross-coupling method has become a cornerstone of modern organic synthesis for its versatility and functional group tolerance, enabling the construction of complex arylamines under relatively mild conditions.[3] We will detail the synthesis of key intermediates followed by their final coupling, offering insights into the rationale behind procedural choices to ensure reproducibility and high yields.
Mechanistic Spotlight: The Buchwald-Hartwig Amination
Understanding the underlying reaction mechanism is paramount for troubleshooting and optimization. The synthesis of the target molecule relies heavily on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4] The process follows a well-established catalytic cycle, which is crucial for forming the C-N bonds that constitute the molecular backbone.
The cycle typically involves three key stages:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Palladium(II) intermediate.[3][4]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination: This is the final bond-forming step. The arylamine product is formed and eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][5]
The choice of ligand, base, and solvent is critical to promote efficient reductive elimination and prevent side reactions. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction, especially with less reactive aryl chlorides.[4]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Overall Synthetic Strategy
A convergent three-step approach is employed for this synthesis. This strategy involves the independent preparation of two key fragments—a bulky secondary amine "side-arm" and a halogenated triarylamine "core"—which are then coupled in the final step. This modular approach enhances overall efficiency and simplifies the purification of intermediates.
Figure 2: Convergent Synthetic Workflow.
Materials & Reagents
Proper preparation and handling of all materials are essential for success. All reagents should be of high purity. Anhydrous solvents are critical for the palladium-catalyzed reactions.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier Notes |
| 3,5-Dimethylaniline (3,5-Xylidine) | 108-69-0 | C₈H₁₁N | 121.18 | Purify by distillation if necessary. |
| 1-Bromo-3,5-dimethylbenzene | 556-96-7 | C₈H₉Br | 185.06 | Store under inert atmosphere. |
| 4-Aminobiphenyl | 92-67-1 | C₁₂H₁₁N | 169.22 | Caution: Known carcinogen. Handle with care. |
| 1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI | 282.90 | Store protected from light. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Catalyst precursor. |
| BrettPhos | 1028206-56-5 | C₃₅H₅₃OP | 532.77 | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Strong base, highly hygroscopic. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous grade, distilled from Na/benzophenone. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous grade, distilled from Na/benzophenone. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | For extraction and chromatography. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh for column chromatography. |
Detailed Experimental Protocol
Safety First: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Handle 4-aminobiphenyl with extreme caution in a designated area.
Step 1: Synthesis of Di(3,5-xylyl)amine (Intermediate A)
-
Rationale: This step creates the bulky secondary amine side-arms. The Buchwald-Hartwig conditions are chosen to efficiently couple a primary arylamine with an aryl bromide.
-
Inert Atmosphere: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (112 mg, 0.50 mmol, 1 mol%) and BrettPhos (533 mg, 1.00 mmol, 2 mol%).
-
Reagent Addition: Seal the flask with a rubber septum, then evacuate and backfill with dry nitrogen or argon gas (repeat this cycle three times). Add sodium tert-butoxide (6.73 g, 70.0 mmol, 1.4 equiv.). Add 3,5-dimethylaniline (6.06 g, 50.0 mmol, 1.0 equiv.) and 1-bromo-3,5-dimethylbenzene (10.18 g, 55.0 mmol, 1.1 equiv.).
-
Solvent & Reaction: Add 100 mL of anhydrous toluene via cannula. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate (95:5) eluent.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is a brown oil or solid.
-
Chromatography: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 100% hexane to 2% ethyl acetate in hexane.
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield di(3,5-xylyl)amine as a white to off-white solid. (Expected yield: 75-85%).
Step 2: Synthesis of N-(4-Biphenylyl)-N,N-bis(4-bromophenyl)amine (Intermediate B)
-
Rationale: This step constructs the core of the molecule. A double amination is performed on 4-aminobiphenyl. 1-Bromo-4-iodobenzene is used to ensure the reaction occurs selectively at the more reactive C-I bond, leaving the C-Br bonds intact for the next step.
-
Inert Atmosphere: Set up a 500 mL Schlenk flask as described in Step 1, charging it with palladium(II) acetate (225 mg, 1.0 mmol, 2 mol%), BrettPhos (1.07 g, 2.0 mmol, 4 mol%), and sodium tert-butoxide (12.5 g, 130 mmol, 2.6 equiv.).
-
Reagent Addition: Under an inert atmosphere, add 4-aminobiphenyl (8.46 g, 50.0 mmol, 1.0 equiv.) and 1-bromo-4-iodobenzene (31.1 g, 110 mmol, 2.2 equiv.).
-
Solvent & Reaction: Add 200 mL of anhydrous toluene. Heat the mixture to 110 °C and stir for 24-36 hours, monitoring by TLC (hexane/DCM 8:2).
-
Work-up & Purification: Follow the work-up procedure from Step 1. The crude product will likely be a solid. Purify by recrystallization from a mixture of toluene and ethanol or by flash column chromatography (eluent: hexane/DCM gradient) to yield the pure intermediate as a crystalline solid. (Expected yield: 60-70%).
Step 3: Final Synthesis of this compound
-
Rationale: This is the final convergent step, coupling the core (Intermediate B) with two equivalents of the side-arm (Intermediate A) via a second double Buchwald-Hartwig amination.
-
Inert Atmosphere: In a 250 mL Schlenk flask, combine Intermediate B (5.11 g, 10.0 mmol, 1.0 equiv.), Intermediate A (4.96 g, 22.0 mmol, 2.2 equiv.), palladium(II) acetate (90 mg, 0.4 mmol, 4 mol%), BrettPhos (426 mg, 0.8 mmol, 8 mol%), and sodium tert-butoxide (2.31 g, 24.0 mmol, 2.4 equiv.).
-
Solvent & Reaction: Evacuate and backfill the flask with argon. Add 100 mL of anhydrous toluene. Heat the reaction mixture to 110 °C and stir for 48 hours. The product is highly fluorescent; progress can often be observed under a UV lamp. Monitor by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature. Add 100 mL of toluene and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is a yellowish solid. Purify this material carefully by column chromatography on silica gel (eluent: hexane/toluene gradient).
-
Final Product Isolation: The product is often a high-melting-point solid. After chromatography, further purification can be achieved by recrystallization from hot toluene or by sublimation under high vacuum to yield this compound as a light yellow powder with >98% purity.[6] (Expected yield: 55-65%).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; poor quality base; presence of O₂/H₂O. | Ensure all reagents are pure and solvents are scrupulously dried. Use a fresh bottle of NaOtBu or sublime it before use. Ensure the inert atmosphere is maintained throughout the reaction. Try a different ligand/catalyst system if necessary.[7] |
| Formation of Side Products | Hydrodehalogenation; competing reactions. | Lower the reaction temperature slightly. Ensure the stoichiometry of the base is correct; excess base can sometimes promote side reactions. The choice of ligand is crucial; ensure a high-quality ligand is used.[3] |
| Difficult Purification | Streaking on TLC; product co-elutes with impurities. | For triarylamines, deactivating the silica gel with triethylamine (e.g., adding 0.5-1% to the eluent) can prevent streaking. If column chromatography is insufficient, consider recrystallization from different solvent systems (e.g., DCM/methanol, toluene/hexane) or high-vacuum sublimation for final purification. |
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Sources
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Welcome to our dedicated technical support guide for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (CAS: 249609-49-2). This resource is designed for researchers, scientists, and professionals in drug development and materials science who are encountering solubility issues with this sterically hindered, high molecular weight aromatic amine. Our goal is to provide you with practical, field-tested insights and methodologies to overcome these challenges, ensuring the smooth progression of your experiments.
The unique molecular architecture of this compound, while offering desirable electronic and thermal properties, presents significant hurdles in achieving sufficient solubility in common laboratory solvents. This guide will walk you through a logical troubleshooting process, from understanding the underlying chemical principles to implementing effective dissolution protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Due to its large, non-polar, and rigid structure, this compound, a type of triarylamine derivative, generally exhibits limited solubility in many common solvents.[1][2][3][4] Its solubility is primarily dictated by "like dissolves like" principles, favoring solvents with similar chemical characteristics. Aromatic amines, in general, are more soluble in aromatic solvents compared to aliphatic ones. While lower aliphatic amines can be soluble in water, higher amines with a large hydrophobic alkyl or aryl part are typically insoluble in water but soluble in organic solvents like alcohols, ethers, and benzene.[5][6][7]
Q2: I am observing very poor solubility in common polar aprotic solvents like DMF and DMSO. Is this expected?
Yes, this is not unexpected. While Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are powerful polar aprotic solvents, they may not be optimal for dissolving large, non-polar molecules like this compound. The bulky xylyl groups create significant steric hindrance and contribute to a largely non-polar molecular surface. Aromatic solvents such as toluene and xylene, or chlorinated solvents like chloroform and dichloromethane, are often more effective due to better van der Waals interactions with the aromatic rings of the solute.[1][8]
Q3: Can heating the solvent improve the solubility of this compound?
Heating can significantly increase the solubility of most organic compounds, including this compound. The increased kinetic energy helps to overcome the intermolecular forces in the solid crystal lattice. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. Prolonged heating at high temperatures could potentially lead to degradation. Always start with gentle heating and monitor for any color changes that might indicate decomposition. The safety data sheet for the compound indicates it is stable under proper conditions but may decompose at high temperatures.[9][10]
Q4: Are there any theoretical models that can help predict suitable solvents?
Hansen Solubility Parameters (HSP) can be a valuable tool for predicting the solubility of a material in a given solvent.[11][12] HSP is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12][13][14] If the HSP values of the solute and solvent are close in the three-dimensional Hansen space, the likelihood of dissolution is high. While the specific HSP values for this compound are not readily published, experimental determination can be performed to identify a suitable range of solvents.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
If you are facing difficulties in dissolving this compound, follow this systematic approach to identify an appropriate solvent system and dissolution method.
Step 1: Initial Solvent Screening
The first step is to perform a qualitative solubility test with a range of solvents. This will help you to quickly identify promising candidates for further quantitative analysis.
Experimental Protocol for Qualitative Solubility Testing [5][15][16]
-
Preparation: Weigh out a small, consistent amount of this compound (e.g., 1-2 mg) into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.
-
Observation at Room Temperature: Vigorously shake or vortex each vial for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.
-
Heating: For solvents in which the compound did not dissolve at room temperature, gently heat the vial (e.g., in a water bath at 40-60 °C) while observing for dissolution. Be cautious with flammable solvents.
-
Record Observations: Document your findings in a table similar to the one below.
Table 1: Qualitative Solubility Screening Log
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. (Soluble/Partially/Insoluble) | Solubility with Heating (Soluble/Partially/Insoluble) |
| Hexane | Non-polar | 69 | ||
| Toluene | Non-polar (Aromatic) | 111 | ||
| Xylene | Non-polar (Aromatic) | ~140 | ||
| Chloroform | Polar Aprotic | 61 | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | ||
| Dichloromethane (DCM) | Polar Aprotic | 40 | ||
| Acetone | Polar Aprotic | 56 | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | ||
| Ethanol | Polar Protic | 78 |
Step 2: Troubleshooting Common Dissolution Failures
If initial screening does not yield a suitable solvent, consider the following troubleshooting steps:
-
Sonication: For stubborn-to-dissolve solids, sonication can be very effective. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, breaking up solute aggregates and enhancing dissolution.
-
Extended Stirring: Some compounds require a longer time to dissolve. Allow the solution to stir for an extended period (several hours to overnight) at room temperature or with gentle heating.
-
Purity of Solvents: Ensure that your solvents are of high purity and anhydrous, where appropriate. Trace amounts of water or other impurities can significantly impact the solubility of sensitive organic materials.
-
Mixed Solvent Systems: Sometimes, a mixture of two or more miscible solvents can provide a better solubility profile than a single solvent. For example, a mixture of a good solvent (like toluene) with a co-solvent might enhance solubility while tuning other properties like viscosity or evaporation rate.
Step 3: Quantitative Solubility Determination
Once you have identified a promising solvent, a quantitative measurement of solubility is often necessary for preparing stock solutions of a specific concentration.
Experimental Protocol for Quantitative Solubility Determination
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant.
-
Solvent Evaporation and Gravimetric Analysis: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point. Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated as follows:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds.
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
This compound, 100mg - CP Lab Safety. Available at: [Link]
-
Wide band gap triarylamine derivative doped with organosulfonic acid and its application for organic light-emitting devices. Taylor & Francis Online. Available at: [Link]
-
Hansen Solubility Parameters. Available at: [Link]
-
Hansen solubility parameter - Wikipedia. Available at: [Link]
-
HSP Basics | Practical Solubility Science. Available at: [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed Central. Available at: [Link]
-
Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Brieflands. Available at: [Link]
-
Hansen Solubility Parameters(HSP) Application Notes. Pirika. Available at: [Link]
-
Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. PubMed. Available at: [Link]
-
Polymer Solubility Index. Jordi Labs. Available at: [Link]
-
What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. Available at: [Link]
-
Solubility behavior of polyimides Code Solvent a NMP DMAc DMF DMSO m-Cresol THF CHCl 3. ResearchGate. Available at: [Link]
-
Synthetic Efforts to Investigate the Effect of Planarizing the Triarylamine Geometry in Dyes for Dye-Sensitized Solar Cells. PubMed Central. Available at: [Link]
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- 4. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. chem.ws [chem.ws]
Technical Support Center: Enhancing the Stability of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine Based Solar Cells
This technical support guide is designed for researchers and scientists working to improve the stability of solar cells utilizing 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (Xy-TPA-Ph-TPA) as a hole transport material (HTM). This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during device fabrication and testing.
Introduction
This compound is a triphenylamine-based organic semiconductor that has shown promise as a hole-transporting material in perovskite and other types of solar cells. Its bulky di(3,5-xylyl)amino groups are designed to provide good film-forming properties and a high glass transition temperature, which can contribute to improved device stability compared to some other HTMs. However, like all organic materials used in solar cells, devices incorporating Xy-TPA-Ph-TPA can still be susceptible to degradation under various environmental and operational stresses. This guide will help you identify and address the root causes of instability in your solar cell devices.
Frequently Asked Questions (FAQs)
Q1: My device shows a rapid drop in power conversion efficiency (PCE) when exposed to ambient air. What is the likely cause?
A1: The primary cause of rapid degradation in ambient air is the sensitivity of the perovskite layer to moisture and oxygen.[1] The hole transport layer plays a crucial role in protecting the perovskite.[2] If the Xy-TPA-Ph-TPA layer is not uniform or has pinholes, it can allow moisture and oxygen to reach the underlying perovskite, leading to its rapid decomposition. Additionally, some additives commonly used to dope HTMs, such as lithium salts, are hygroscopic and can attract water into the device.
Q2: I observe a gradual decrease in my device's fill factor (FF) and short-circuit current density (Jsc) during long-term stability testing under illumination. What could be happening?
A2: A gradual decrease in FF and Jsc can be attributed to several factors. One possibility is the photo-oxidation of the Xy-TPA-Ph-TPA material itself, which can alter its electronic properties and hinder efficient hole transport. Another common issue is degradation at the perovskite/HTM interface. Over time, ion migration from the perovskite layer can occur, leading to the formation of defects at the interface which act as recombination centers for charge carriers.
Q3: My device performance is initially high, but it degrades significantly after thermal stress testing (e.g., at 85°C). Why is this happening?
A3: High temperatures can accelerate several degradation pathways. The morphology of the Xy-TPA-Ph-TPA layer can change at elevated temperatures, potentially leading to delamination or the formation of crystalline domains that disrupt hole transport.[3] Furthermore, thermal stress can promote the diffusion of materials between layers, such as metal from the electrode migrating into the HTL, or ions from the perovskite moving into the charge transport layers.[4] For some HTMs, the oxidized species formed during doping can be thermally unstable and revert to their neutral state, reducing the conductivity of the hole transport layer.[4]
Q4: Can I use Xy-TPA-Ph-TPA without any dopants to improve stability?
A4: Using a dopant-free HTL is a valid strategy to enhance long-term stability, as it eliminates issues associated with hygroscopic dopants and their potential reactions with the perovskite. However, the trade-off is often a lower initial PCE due to the reduced conductivity of the undoped HTL, which can lead to lower fill factors. The bulky nature of Xy-TPA-Ph-TPA may result in lower intrinsic hole mobility compared to smaller molecules, making the impact of removing dopants more pronounced. Careful optimization of the HTL thickness and the interfaces is crucial when using a dopant-free approach.
Q5: What are the key advantages of the bulky xylyl groups in Xy-TPA-Ph-TPA for stability?
A5: The bulky di(3,5-xylyl)amino groups are intended to provide steric hindrance, which can offer several advantages for stability. This steric bulk can suppress intermolecular interactions, which helps to maintain an amorphous and uniform film morphology, preventing crystallization that can lead to device failure. Additionally, the bulky groups can create a more robust barrier against the ingress of moisture and oxygen, better protecting the underlying perovskite layer. They also contribute to a higher glass transition temperature (Tg), which is a measure of the material's thermal stability in its amorphous state.[5]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Rapid PCE decay in air | 1. Poor film quality of the Xy-TPA-Ph-TPA layer (pinholes, cracks).2. Hygroscopic additives in the HTL.3. Inadequate encapsulation. | 1. Optimize the spin-coating parameters (speed, time, concentration) for the Xy-TPA-Ph-TPA solution to achieve a dense and uniform film. Consider using anti-solvents or thermal annealing to improve film quality.2. If using dopants like Li-TFSI, minimize their concentration or explore alternative, less hygroscopic p-dopants. Consider a dopant-free approach if initial performance is acceptable.3. Implement a robust encapsulation strategy. This can range from simple glass-epoxy encapsulation for initial testing to more advanced thin-film encapsulation for long-term stability. |
| Gradual decrease in FF and Jsc under illumination | 1. Photo-oxidation of the Xy-TPA-Ph-TPA.2. Degradation of the perovskite/HTM interface.3. Ion migration from the perovskite. | 1. Incorporate a UV-blocking filter in your encapsulation scheme to protect the organic HTL from high-energy photons.2. Introduce an interfacial layer between the perovskite and the HTM. A thin layer of a passivating agent or a 2D perovskite layer can reduce defects and improve charge extraction.3. Engineer the perovskite composition to be more intrinsically stable and less prone to ion migration. |
| Significant performance loss after thermal stress | 1. Morphological changes in the Xy-TPA-Ph-TPA layer.2. Interdiffusion of materials between layers.3. Degradation of dopants or the oxidized HTM. | 1. The high Tg of bulky molecules like Xy-TPA-Ph-TPA is beneficial, but ensure your processing and testing temperatures do not exceed it for prolonged periods.[5]2. Insert a buffer layer between the HTL and the metal electrode (e.g., a thin layer of MoOₓ) to prevent metal diffusion.3. Consider dopants with higher thermal stability or switch to a dopant-free system.[4] |
| Low initial FF, especially without dopants | 1. Low conductivity of the Xy-TPA-Ph-TPA layer.2. Poor energy level alignment with the perovskite.3. Inefficient hole extraction at the interface. | 1. If a dopant-free approach is desired, carefully optimize the thickness of the HTL. A thinner layer may be necessary to reduce series resistance.2. While the HOMO level of Xy-TPA-Ph-TPA is generally suitable for perovskites, ensure proper characterization of your specific perovskite's valence band to confirm favorable alignment.3. Employ interfacial engineering techniques, such as self-assembled monolayers (SAMs) on the underlying substrate, to improve contact and facilitate hole injection into the HTM. |
Experimental Protocols
Protocol 1: Improving HTL Film Quality with an Anti-Solvent
-
Prepare your standard Xy-TPA-Ph-TPA solution in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the Xy-TPA-Ph-TPA solution onto your perovskite substrate at the optimized speed.
-
During the last few seconds of the spin-coating process, dispense a small amount of an anti-solvent (e.g., toluene or anisole) onto the center of the spinning substrate.
-
Allow the substrate to continue spinning for a few more seconds to evaporate the anti-solvent.
-
Proceed with thermal annealing of the film as per your standard protocol.
Causality: The anti-solvent rapidly induces the precipitation of the Xy-TPA-Ph-TPA, leading to a more uniform and compact film with fewer pinholes. This improved morphology provides better protection for the perovskite layer.
Protocol 2: Interfacial Passivation with a 2D Perovskite Layer
-
Prepare a dilute solution of a long-chain organic ammonium halide (e.g., phenethylammonium iodide, PEAI) in isopropanol.
-
After depositing and annealing your 3D perovskite film, spin-coat the PEAI solution onto the perovskite surface at a low speed (e.g., 4000 rpm for 30 seconds).
-
Anneal the film at a moderate temperature (e.g., 100°C) for a few minutes to form a thin 2D perovskite capping layer.
-
Deposit the Xy-TPA-Ph-TPA hole transport layer on top of the 2D perovskite layer using your standard procedure.
Causality: The 2D perovskite layer passivates defects on the surface of the 3D perovskite, reducing non-radiative recombination and improving charge extraction. This can also act as a barrier to ion migration, enhancing the long-term stability of the interface.
Visualizations
Degradation Pathways in a Perovskite Solar Cell
Caption: Key degradation pathways in perovskite solar cells.
Interfacial Engineering Workflow
Caption: Workflow for improving stability via interfacial engineering.
References
-
Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. MDPI. [Link]
-
Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells. PubMed. [Link]
-
Recent Progress on the Long‐Term Stability of Perovskite Solar Cells. PMC - NIH. [Link]
-
Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto. [Link]
-
Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. [Link]
-
Performance and Stability Enhancement of Hole-Transporting Materials in Inverted Perovskite Solar Cells. ACS Publications. [Link]
-
A Comprehensive Review of Organic Hole‐Transporting Materials for Highly Efficient and Stable Inverted Perovskite Solar Cells. ResearchGate. [Link]
-
What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? YouTube. [Link]
-
Highly Efficient Organic Hole Transporting Materials for Perovskite and Organic Solar Cells with Long-Term Stability. ResearchGate. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. PMC - NIH. [Link]
-
Unlocking the Full Potential of Spiro-OMeTAD in Perovskite Solar Cells: Towards Synthetic Routes, Doping Mechanism, Degradation, and Stability. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. ResearchGate. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. PMC. [Link]
-
In Silico Investigation of the Impact of Hole-Transport Layers on the Performance of CH3NH3SnI3 Perovskite Photovoltaic Cells. MDPI. [Link]
-
Chemical degradation mechanism of TAPC as hole transport layer in blue phosphorescent OLED. ResearchGate. [Link]
-
The TPA‐F‐DBT‐F‐TPA hole‐transporting material is modeled based on the... ResearchGate. [Link]
-
Impact of the hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. ResearchGate. [Link]
-
Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). [Link]
-
A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering. Journal of Materials Chemistry A (RSC Publishing). [Link]
Sources
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- 3. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Welcome to the technical support center for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and understand the degradation mechanisms of this advanced hole-transporting material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the longevity and purity of the material, it should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] A glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to oxygen and moisture.
Q2: I've noticed a color change in my sample from light yellow to a darker shade. What could be the cause?
A2: A color change often indicates the onset of degradation. This can be due to oxidation from prolonged exposure to air, photodegradation from exposure to light, or thermal stress. It is crucial to handle the material under inert conditions and protect it from light sources as much as possible.
Q3: Is this compound stable in common organic solvents?
A3: While generally stable in common organic solvents for solution processing, prolonged exposure, especially at elevated temperatures, can accelerate degradation. It is advisable to prepare fresh solutions before use and to avoid storing solutions for extended periods.
Q4: What are the primary factors that can lead to the degradation of this material during device fabrication?
A4: The main degradation triggers during device fabrication include:
-
Atmospheric Exposure: Oxygen and moisture can lead to oxidative degradation.
-
Thermal Stress: High temperatures during annealing or deposition can cause thermal decomposition.[1]
-
Photodegradation: Exposure to UV or high-intensity light can break chemical bonds.
-
Interfacial Reactions: Chemical interactions with adjacent layers in a device stack can lead to degradation.[3][4]
Part 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving common experimental issues that may be related to the degradation of this compound.
Troubleshooting Guide 1: Poor Device Performance
Symptom: Fabricated devices (e.g., OLEDs, Perovskite Solar Cells) show low efficiency, high leakage current, or rapid performance decay.
Possible Cause: Degradation of the hole-transporting layer (HTL) leading to charge trapping and recombination.
Troubleshooting Steps:
-
Verify Material Purity: Before device fabrication, confirm the purity of the this compound using techniques like HPLC or NMR.
-
Optimize Fabrication Environment: Ensure all fabrication steps are performed in a controlled inert environment (glovebox).
-
Thermal Budget Review: Evaluate the annealing temperatures and durations. Consider lowering the thermal budget if possible.
-
Interlayer Engineering: Introduce a thin protective interlayer between the HTL and adjacent layers to prevent chemical interactions.
Troubleshooting Guide 2: Inconsistent Film Morphology
Symptom: Thin films of this compound show poor morphology, such as pinholes or aggregation.
Possible Cause: The presence of degradation byproducts can interfere with the self-assembly and crystallization of the material during film formation.
Troubleshooting Steps:
-
Solution Age: Use freshly prepared solutions for film deposition.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents.
-
Filtration: Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE) immediately before use to remove any insoluble aggregates or impurities.
-
Surface Treatment: Optimize the substrate surface energy to promote uniform film formation.
Part 3: Hypothetical Degradation Mechanisms
While specific degradation pathways for this compound are not extensively documented, we can propose hypothetical mechanisms based on the known chemistry of triphenylamine derivatives used in organic electronics. These models can serve as a guide for identifying potential degradation products.
Photo-Oxidative Degradation
Exposure to light and oxygen can lead to the formation of radical cations, which are highly reactive. This can initiate a cascade of reactions, including dimerization or reactions with atmospheric water to form hydroxylated species.
Caption: Hypothetical photo-oxidative degradation pathway.
Thermal Degradation
At elevated temperatures, cleavage of the C-N bonds can occur, leading to the fragmentation of the molecule. This can result in the formation of smaller aromatic amine fragments and a loss of the desired electronic properties.
Caption: Hypothetical thermal degradation pathway.
Part 4: Experimental Protocols for Degradation Analysis
To investigate and characterize the degradation of this compound, the following experimental protocols are recommended.
Protocol 1: Stressed Solution Study
Objective: To assess the stability of the material in solution under various stress conditions.
Methodology:
-
Prepare solutions of this compound in a high-purity solvent (e.g., chlorobenzene) at a standard concentration (e.g., 10 mg/mL).
-
Divide the solution into four vials:
-
Vial 1: Control (stored in the dark at room temperature in an inert atmosphere).
-
Vial 2: Exposed to ambient light at room temperature.
-
Vial 3: Stored in the dark at an elevated temperature (e.g., 60 °C).
-
Vial 4: Exposed to ambient light and elevated temperature.
-
-
At set time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
-
Analyze the aliquots using UV-Vis spectroscopy to monitor changes in the absorption spectrum and High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect the formation of degradation products.[5]
Data Presentation:
| Condition | Time (hours) | Parent Compound (%) by HPLC | New Peaks in UV-Vis (nm) |
| Control | 0 | 100 | - |
| 24 | 99.8 | - | |
| 48 | 99.5 | - | |
| 72 | 99.2 | - | |
| Light | 0 | 100 | - |
| 24 | 95.3 | e.g., 450 nm | |
| 48 | 90.1 | e.g., 450 nm | |
| 72 | 85.6 | e.g., 450 nm | |
| Heat | 0 | 100 | - |
| 24 | 98.1 | - | |
| 48 | 96.5 | - | |
| 72 | 94.2 | - | |
| Light + Heat | 0 | 100 | - |
| 24 | 88.7 | e.g., 450 nm, 510 nm | |
| 48 | 75.4 | e.g., 450 nm, 510 nm | |
| 72 | 60.9 | e.g., 450 nm, 510 nm |
Protocol 2: Thin-Film Stability Analysis
Objective: To evaluate the stability of the material in a solid-state thin film.
Methodology:
-
Prepare thin films of this compound on a suitable substrate (e.g., quartz or silicon).
-
Expose the films to controlled stress conditions (e.g., elevated temperature, high humidity, or UV irradiation) in an environmental chamber.
-
Characterize the films at regular intervals using:
-
Atomic Force Microscopy (AFM): To monitor changes in film morphology.
-
X-ray Photoelectron Spectroscopy (XPS): To detect changes in elemental composition and chemical states, particularly looking for an increase in oxygen content.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in chemical bonds, such as the formation of C=O or O-H groups.[6]
-
References
-
Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis. (2021). Journal of Materials Chemistry C. Retrieved from [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023). National Institutes of Health. Retrieved from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). National Institutes of Health. Retrieved from [Link]
-
Chemical degradation mechanisms of organic semiconductor devices. (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation Analysis and Parameter Extraction of Organic Semiconductor Devices. (2018). ZHAW Zurich University of Applied Sciences. Retrieved from [Link]
-
Performance and Stability Enhancement of Hole-Transporting Materials in Inverted Perovskite Solar Cells. (2024). ACS Publications. Retrieved from [Link]
-
Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. (2021). Sustainable Energy & Fuels. Retrieved from [Link]
-
Understanding degradation phenomena in organic electronic devices. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound, 100mg. (n.d.). CP Lab Safety. Retrieved from [Link]
- Oleds having high efficiency and excellent lifetime. (n.d.). Google Patents.
-
Degradation mechanism of nefopam in solution under stressed storage conditions. (1998). PubMed. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDPTP-Xylyl) HTL Thickness
Welcome to the technical support guide for optimizing the thickness of the 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine Hole Transport Layer (HTL). For brevity, this compound will be referred to as BDPTP-Xylyl. This guide is designed for researchers and scientists working on the fabrication of high-performance optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Here, we address common challenges and questions in a direct, problem-solving format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental role of the BDPTP-Xylyl HTL, and why is its thickness so critical?
The BDPTP-Xylyl layer serves several critical functions in a device stack: it must efficiently extract positive charge carriers (holes) from the active layer (e.g., perovskite), block electrons from reaching the anode, and transport holes to the anode with minimal resistive loss.[1][2]
The thickness of this layer represents a crucial trade-off:
-
Too Thin: An excessively thin or non-uniform layer can lead to incomplete coverage of the underlying surface. This creates "pinholes" or shunt pathways, where the anode can come into direct contact with the active layer, causing current leakage, a significant drop in shunt resistance (Rsh), and consequently, a low fill factor (FF) and open-circuit voltage (Voc).[3]
-
Too Thick: A layer that is too thick will increase the series resistance (Rs) of the device.[3] This impedes the flow of holes to the anode, leading to increased charge recombination and a reduction in both the short-circuit current (Jsc) and the fill factor, ultimately lowering the power conversion efficiency (PCE).[3][4][5]
The optimal thickness ensures complete, uniform coverage while minimizing the contribution to series resistance, thereby maximizing device performance.
Q2: My device exhibits a low Fill Factor (FF) and high series resistance (Rs). Could the BDPTP-Xylyl thickness be the problem?
Yes, this is a classic symptom of a non-optimized HTL. A low fill factor is often directly linked to high series resistance or low shunt resistance.[3][6][7]
-
High Series Resistance (Rs): If your J-V curve shows a shallow slope near the Voc, it strongly indicates high Rs. This is very likely caused by an HTL that is too thick, forcing holes to travel a longer path through the resistive organic material.
-
Low Shunt Resistance (Rsh): If the J-V curve has a steep slope near the Jsc (i.e., it is not "flat"), it suggests current leakage due to low Rsh. This can be caused by an HTL that is too thin and fails to fully separate the anode from the perovskite layer.
Troubleshooting Steps:
-
Fabricate a thickness series: Create a set of devices where you systematically vary the BDPTP-Xylyl thickness. This is most commonly achieved by altering the spin-coating speed or the concentration of the precursor solution (see Q4).
-
Analyze J-V parameters: Extract Voc, Jsc, FF, and PCE for each thickness. Also, calculate the series and shunt resistance from the J-V curves.
-
Identify the peak: Plot the key performance parameters (especially PCE and FF) as a function of HTL thickness. The optimal thickness will correspond to the peak of this curve.
Q3: How do I precisely control the thickness of the BDPTP-Xylyl layer using spin-coating?
Spin-coating is the most common method for depositing organic HTLs due to its ability to produce highly uniform films.[1] The final film thickness is primarily governed by the solution's viscosity and the spin speed.
Key Parameters for Thickness Control:
-
Spin Speed (RPM): This is the most direct control parameter. Higher spin speeds result in thinner films due to greater centrifugal force expelling more solution.[8][9] A typical starting range for organic layers is 1000 to 6000 RPM.[8] As a rule of thumb, film thickness is inversely proportional to the square root of the spin speed.[10]
-
Solution Concentration: A more concentrated solution (more BDPTP-Xylyl per unit of solvent) will result in a thicker film at a given spin speed.[11]
-
Solvent Choice: The solvent's volatility and viscosity play a role. Less volatile solvents allow for a longer fluid-dynamic stage before drying, which can lead to more uniform but potentially different thickness profiles. Toluene and chlorobenzene are common solvents for poly-triarylamine (PTAA)-type materials.[12]
-
Spin Duration: The duration of the spin cycle, particularly the final high-speed step, ensures that the majority of the solvent has evaporated. A typical duration is 30-60 seconds.[9]
Below is a detailed protocol for preparing the solution and executing the spin-coating process.
Experimental Protocol: BDPTP-Xylyl HTL Deposition via Spin-Coating
Objective: To deposit a uniform thin film of BDPTP-Xylyl with controlled thickness.
Materials:
-
This compound (BDPTP-Xylyl) powder
-
High-purity solvent (e.g., Toluene, Chlorobenzene)
-
Substrates (e.g., ITO-coated glass with perovskite layer)
-
Spin-coater
-
Nitrogen or argon-filled glovebox
Procedure:
-
Solution Preparation:
-
Inside a glovebox, prepare a stock solution of BDPTP-Xylyl. A typical starting concentration is 10-20 mg/mL in toluene or chlorobenzene.
-
Gently heat the solution on a hotplate at 40-50 °C while stirring for at least 1-2 hours to ensure the powder is fully dissolved.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Ensure the substrate (with the underlying perovskite layer) is ready for HTL deposition. Some protocols may require a brief pre-heating step to remove any surface moisture.
-
-
Spin-Coating Process:
-
Place the substrate onto the center of the spin-coater chuck and ensure it is held firmly by the vacuum.
-
Dispense a sufficient amount of the BDPTP-Xylyl solution to cover approximately 75% of the substrate surface (a static dispense is common).[10]
-
Start the spin-coating program immediately. A common two-step program is effective:
-
Step 1 (Spread Cycle): 500-1000 RPM for 5-10 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Drying Cycle): 2000-6000 RPM for 30-45 seconds. The final thickness is primarily determined by this step.
-
-
-
Annealing:
-
After spin-coating, transfer the substrate to a hotplate for thermal annealing. A typical condition is 100 °C for 10 minutes in the glovebox environment. This step removes residual solvent and can improve film morphology.
-
-
Characterization:
-
The film thickness can be verified using techniques like profilometry or ellipsometry on a reference substrate (e.g., silicon).
-
Q4: What are the visual or characterization-based signs of a non-optimal BDPTP-Xylyl film?
Beyond device performance metrics, direct characterization of the film can reveal issues.
| Sign of Problem | Potential Cause | Recommended Action |
| "Coffee Rings" or Striations | Non-optimal solvent evaporation, abrupt spin acceleration, or dirty substrate. | Use a slower acceleration ramp in the spin program. Ensure the substrate is impeccably clean. |
| Hazy or Opaque Film | Aggregation of BDPTP-Xylyl, possibly due to poor solubility or solvent choice. | Ensure the solution is fully dissolved and filtered. Consider a different solvent or adding a co-solvent. |
| Incomplete Coverage | Insufficient solution dispensed, or the solution has poor wetting properties on the perovskite surface. | Increase the volume of solution dispensed. Consider a surface treatment on the perovskite layer (if applicable). |
| Low Photoluminescence (PL) Quenching | Poor interfacial contact or inefficient hole extraction from the perovskite layer. | This indicates a poor quality interface. Re-optimize the spin-coating and annealing parameters. |
Data & Workflow Visualization
Table 1: Impact of HTL Thickness on Photovoltaic Parameters (Illustrative Data)
This table illustrates a typical trend observed when varying the HTL thickness. The optimal thickness balances coverage and resistance.
| HTL Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Series Resistance (Ω·cm²) |
| 10 | 0.95 | 22.5 | 55 | 11.8 | 2.5 |
| 20 | 1.08 | 23.1 | 75 | 18.7 | 1.2 |
| 30 | 1.07 | 22.8 | 72 | 17.6 | 1.8 |
| 50 | 1.05 | 22.1 | 65 | 15.1 | 3.5 |
| 80 | 1.02 | 21.5 | 58 | 12.7 | 6.0 |
Note: Data is representative and actual values will depend on the full device stack and fabrication conditions.
Diagram 1: HTL Thickness Optimization Workflow
This diagram outlines the logical flow for systematically optimizing the BDPTP-Xylyl HTL thickness.
Caption: A flowchart of the iterative process for optimizing HTL thickness.
References
-
Thickness of the hole transport layer in perovskite solar cells: performance versus reproducibility. RSC Advances.
-
Impact of Hole Transport Layer (HTL) Variation on the Efficiency of CH3NH3SnL3 Perovskite Solar Cells. ResearchGate.
-
Optimization of Thickness, Energy Band Gap, and Temperature for High Efficiency of Lead Halide Perovskite Solar Cell. Natural Sciences Publishing.
-
Thickness Optimization of Charge Transport Layers on Perovskite Solar Cells for Aerospace Applications. National Institutes of Health (NIH).
-
Effect of HTL thickness variation on the solar cell performances. ResearchGate.
-
Study of spin coating variables for deposition of hole transport nanolayer used in hybrid perovs. ECORFAN®.
-
Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ResearchGate.
-
What is Causes of low fillfactor in conventional perovskite solar cell? ResearchGate.
-
Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS.
-
Spin Coating: Complete Guide to Theory and Techniques. Ossila.
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central.
-
Any idea why my perovskite cells have such a poor fill factor? ResearchGate.
-
Low fill factor (FF) in large-area perovskite solar cells? ResearchGate.
-
Identifying the cause of voltage and fill factor losses in perovskite solar cells using luminescence measurements. ResearchGate.
-
Identifying the Cause of Voltage and Fill Factor Losses in Perovskite Solar Cells by Using Luminescence Measurements. Semantic Scholar.
-
Efficient 4,4′,4″-tris(3-methylphenylphenylamino)triphenylamine (m-MTDATA) Hole Transport Layer in Perovskite Solar Cells Enabled by Using the Nonstoichiometric Precursors. ResearchGate.
-
Bis((4-methylthio)phenyl)amine-based hole transport materials for highly-efficient perovskite solar cells: insight into the carrier ultrafast dynamics and interfacial transport. ResearchGate.
-
Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells. RSC Publishing.
-
Hole Transport Layer Materials | HTL for OLED & PSC. Noctiluca.
-
Oleds having high efficiency and excellent lifetime. Google Patents.
-
This compound, 100mg. CP Lab Safety.
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI.
-
Synthesis and Properties of Bis(3,5-dimethyl-4-amino phenyl). ACS Publications.
-
4,4′,4′′-Tris[phenyl(m-tolyl)amino]triphenylamine 98.0%. Sigma-Aldrich.
-
44'-Bis[di(35-xylyl)amino]-4''-phenyltriphenylamine. SpecAU.
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- 1. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noctiluca.eu [noctiluca.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ecorfan.org [ecorfan.org]
- 9. as-proceeding.com [as-proceeding.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Passivation Strategies for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine Interfaces
Welcome to the technical support center for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, a key hole transport material (HTM) in advanced electronic devices. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this compound and encountering challenges at its interfaces. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Interfacial Challenges
This compound, a high-performance hole transport material, is integral to the efficiency and stability of devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). However, the performance of these devices is often dictated by the quality of the interfaces this material forms with adjacent layers, such as the emissive layer in an OLED or the perovskite in a solar cell. Interfacial defects, energy level misalignment, and chemical degradation can lead to significant performance losses and reduced device lifetime. This guide offers strategies to passivate these critical interfaces, enhancing device performance and stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of a poorly passivated this compound interface?
A1: A poorly passivated interface involving this HTM can manifest in several ways, depending on the device:
-
In OLEDs:
-
High turn-on voltage: Indicates a large energy barrier for hole injection from the HTM to the emissive layer.
-
Low current efficiency: Suggests poor charge balance, where an inefficient hole injection or transport limits the recombination of electrons and holes in the emissive layer.
-
Rapid luminance degradation: Points to instability at the interface, potentially caused by chemical reactions or the accumulation of charge carriers, leading to the formation of non-radiative recombination centers.
-
-
In Perovskite Solar Cells:
-
Low open-circuit voltage (Voc): Often a result of high recombination rates at the HTM/perovskite interface.
-
Low fill factor (FF): Can be caused by a variety of factors including poor charge extraction and high series resistance, both of which can be exacerbated by a defective interface.
-
Hysteresis in the J-V curve: This is often attributed to ion migration and charge trapping at the interfaces, which can be mitigated by effective passivation.
-
Poor long-term stability: Degradation of the perovskite material can be accelerated by a reactive or poorly-passivated HTM interface, especially under environmental stressors like humidity and oxygen.
-
Q2: What are the primary causes of instability at the this compound interface?
A2: The instability at the interface of this large, amine-based molecule can stem from several factors:
-
Chemical Reactivity: The amine groups in the molecule can be susceptible to oxidation, especially when in contact with certain materials or when exposed to oxygen and moisture. This can lead to the formation of quenching sites and a change in the electronic properties of the interface.
-
Morphological Instability: The interface may not be smooth and uniform, leading to localized electric fields and areas of poor contact. Over time and under operation, the morphology of the organic layer can change, further degrading the interface.
-
Energy Level Mismatch: A significant energy barrier between the highest occupied molecular orbital (HOMO) of this compound and the adjacent layer can impede efficient charge transfer, leading to charge accumulation and subsequent degradation.
-
Interdiffusion: Atoms or molecules from adjacent layers can diffuse into the HTM layer (or vice-versa), creating defects and altering the interfacial properties.
Troubleshooting Guides
Problem 1: High Operating Voltage and Low Efficiency in OLEDs
This issue often points to a significant hole injection barrier at the interface between this compound and the emissive layer (EML).
Causality: A large energy difference between the HOMO level of the HTM and the HOMO level of the EML material hinders the efficient transfer of holes. This forces a higher voltage to be applied for charge injection, and the resulting charge imbalance reduces the probability of radiative recombination, thus lowering efficiency.
Passivation Strategy: Interlayer Insertion
A thin interlayer with an intermediate HOMO level can be inserted between the HTM and the EML to facilitate a more gradual energy level transition, thereby reducing the injection barrier.
Experimental Protocol: p-Doped Interlayer
-
Material Selection: Choose a p-dopant with a suitable energy level and good compatibility with the host material. A common approach is to use a strong electron acceptor like tetrafluoro-tetracyanoquinodimethane (F4-TCNQ).
-
Interlayer Deposition:
-
Co-evaporate the host material (e.g., the same material as the EML host or another compatible material) with a small percentage of the p-dopant (e.g., 1-5 wt%).
-
The thickness of this interlayer should be optimized, typically in the range of 2-10 nm.
-
-
Device Fabrication: Complete the fabrication of the OLED with the new interlayer.
-
Characterization: Compare the J-V-L (current density-voltage-luminance) characteristics of the device with and without the interlayer to quantify the reduction in operating voltage and the improvement in efficiency.
Data Presentation:
| Device Configuration | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) |
| Without Interlayer | [Experimental Value] | [Experimental Value] |
| With p-doped Interlayer | [Experimental Value] | [Experimental Value] |
Diagram of the Passivation Strategy:
Figure 1. Energy level alignment improvement with a p-doped interlayer.
Problem 2: Poor Stability and Performance in Perovskite Solar Cells
Defects at the interface between the perovskite and the this compound HTM are a major source of non-radiative recombination, leading to reduced Voc and overall device instability.
Causality: Under-coordinated lead ions (Pb²⁺) and halide vacancies at the perovskite surface act as charge traps. These defects can be passivated by molecules that can donate lone pair electrons, forming coordinate bonds. Amine-based molecules are excellent candidates for this purpose.[1]
Passivation Strategy: Amine-Based Surface Treatment
Introducing a thin layer of an amine-containing molecule on top of the perovskite layer before depositing the HTM can effectively passivate these surface defects.
Experimental Protocol: Amine-Based Passivation
-
Passivating Agent Selection: Choose a suitable amine-based passivating agent. Small molecules with primary or secondary amine groups are often effective. For example, phenethylammonium iodide (PEAI) is a commonly used passivating agent.
-
Solution Preparation: Prepare a dilute solution of the passivating agent in a suitable solvent (e.g., isopropanol) at a concentration of around 1-5 mg/mL.
-
Surface Treatment:
-
After the perovskite film is formed and annealed, spin-coat the passivating agent solution onto the perovskite surface at a moderate speed (e.g., 4000 rpm for 30 seconds).
-
Anneal the film at a moderate temperature (e.g., 100 °C for 5-10 minutes) to remove the solvent and promote bonding.
-
-
HTM Deposition: Proceed with the deposition of the this compound HTM layer.
-
Characterization: Measure the J-V characteristics of the passivated and unpassivated devices to assess the improvement in Voc and FF. Conduct long-term stability tests under controlled environmental conditions.
Data Presentation:
| Device | Voc (V) | FF (%) | PCE (%) | Stability (T80) |
| Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Passivated | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Diagram of the Passivation Mechanism:
Figure 2. Schematic of defect passivation at the perovskite surface.
Concluding Remarks
The successful implementation of this compound in high-performance electronic devices hinges on the careful engineering of its interfaces. The strategies outlined in this guide provide a starting point for addressing common challenges. It is crucial to remember that the optimal passivation strategy will depend on the specific device architecture and the nature of the adjacent materials. Systematic experimentation and characterization are key to unlocking the full potential of this advanced hole transport material.
References
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Sources
Technical Support Center: Optimizing 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine Performance with Additives
This technical support guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine as a hole transport material (HTM). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and unlock the full potential of this versatile molecule. Our focus is on the critical role of additives in modulating the performance and stability of the hole transport layer (HTL) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and its additives.
Q1: Why are additives necessary for this compound-based HTLs?
A1: While this compound possesses good intrinsic hole mobility, its conductivity in pristine films is often insufficient for high-performance devices. Additives, also known as dopants, are crucial for several reasons:
-
Enhanced Conductivity: P-type dopants create free charge carriers (holes) within the HTL, significantly increasing its electrical conductivity. This reduces the series resistance of the device, leading to improved charge extraction and higher fill factors.[1]
-
Optimized Energy Level Alignment: Additives can modify the highest occupied molecular orbital (HOMO) energy level of the HTM, leading to a more favorable alignment with the valence band of the adjacent active layer (e.g., perovskite). This reduces the energy barrier for hole injection and minimizes recombination losses at the interface.[2]
-
Improved Film Morphology: Certain additives can influence the morphology of the HTL film, promoting a more uniform and pinhole-free layer. This is critical for preventing short circuits and ensuring consistent device performance.
-
Passivation of Defects: Some additives can passivate defect states at the HTL/perovskite interface, which can act as recombination centers and degrade device performance and stability.
Q2: What are the most common additives used with this HTM, and what are their primary functions?
A2: The most prevalent additives are lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
Li-TFSI: This is a p-type dopant. The TFSI⁻ anion oxidizes the triphenylamine core of the HTM, generating holes and thereby increasing the material's conductivity.[1] The Li⁺ cation can also play a role in passivating surface defects and influencing ion migration within the device, although it can also be a source of instability due to its hygroscopic nature.[3]
-
4-tert-butylpyridine (tBP): This additive serves multiple purposes. It can act as a Lewis base, de-agglomerating Li-TFSI aggregates and improving its solubility in common organic solvents.[4] It also influences the morphology of the HTL film and can help to passivate under-coordinated lead ions at the perovskite surface, reducing recombination.[5] However, its volatility can be a concern for long-term device stability.[6]
Q3: Are there alternatives to the standard Li-TFSI/tBP doping system?
A3: Yes, researchers are actively exploring alternative doping strategies to overcome the stability issues associated with Li-TFSI and tBP. Some promising alternatives include:
-
Lewis Acids: Compounds like tris(pentafluorophenyl)borane (TPFB) can act as effective p-dopants for triphenylamine-based HTMs. TPFB can form a Lewis acid-base adduct with the HTM, leading to oxidation and increased conductivity without the introduction of hygroscopic lithium salts.[2][7] Devices doped with TPFB have shown improved stability compared to those with Li-TFSI.[8]
-
Dopant-Free HTMs: Significant effort is being directed towards developing HTMs with intrinsically high conductivity, eliminating the need for additives altogether. Molecular design strategies focus on enhancing intermolecular π-π stacking to improve charge mobility. While promising, achieving performance comparable to doped systems remains a challenge.
-
Other Organic Dopants: Various organic molecules with strong electron-accepting properties are being investigated as alternatives to Li-TFSI.
Q4: How does moisture affect the performance of doped this compound layers?
A4: Moisture is a significant concern, particularly when using Li-TFSI. Li-TFSI is hygroscopic, meaning it readily absorbs water from the ambient environment.[3] This can lead to several detrimental effects:
-
Degradation of the Perovskite Layer: In perovskite solar cells, the absorbed water can trigger the degradation of the moisture-sensitive perovskite active layer, leading to a rapid decline in device performance.
-
Phase Segregation of Additives: Moisture can cause the agglomeration and phase separation of Li-TFSI within the HTL, leading to non-uniform conductivity and the formation of current leakage pathways.
-
Corrosion of Electrodes: The presence of water can accelerate the corrosion of metal electrodes, particularly silver, which is a common top contact in many device architectures.[9]
-
Reduced HTL Conductivity: While the initial doping process often involves exposure to air to facilitate oxidation, excessive moisture can negatively impact the long-term stability of the doped HTL's conductivity.
Therefore, processing and encapsulating devices in a controlled, low-humidity environment is critical for achieving long-term operational stability.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound and its additives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Device Efficiency (Low Fill Factor and/or Short-Circuit Current) | 1. Insufficient HTL Conductivity: The doping concentration of Li-TFSI may be too low, or the oxidation process may be incomplete. 2. Poor Film Morphology: The HTL film may have pinholes or be non-uniform, leading to shorting or inefficient charge extraction. 3. Energy Level Mismatch: The HOMO level of the doped HTL may not be well-aligned with the active layer. | 1. Optimize Li-TFSI Concentration: Titrate the molar ratio of Li-TFSI to the HTM. A common starting point is a 1:2.5 molar ratio. Ensure adequate exposure to air/oxygen after deposition to facilitate oxidation. 2. Optimize tBP Concentration: Vary the concentration of tBP to improve Li-TFSI solubility and film formation. 3. Solvent Selection: Use high-purity, anhydrous solvents like chlorobenzene or toluene. The choice of solvent can significantly impact film morphology.[10] 4. Spin Coating Parameters: Optimize spin speed and duration to achieve a uniform, pinhole-free film of the desired thickness. |
| Poor Device Stability (Rapid Performance Degradation) | 1. Moisture Ingress: The device is not adequately encapsulated, and the hygroscopic Li-TFSI is absorbing water. 2. Additive Volatility: tBP can evaporate over time, leading to changes in the HTL morphology and performance. 3. Ion Migration: Li⁺ ions from Li-TFSI can migrate into the perovskite layer, causing degradation. | 1. Encapsulation: Properly encapsulate the device to prevent moisture and oxygen ingress. 2. Alternative Additives: Consider using more stable, less volatile additives like Lewis acids (e.g., TPFB).[8] 3. Dopant-Free HTM: If stability is the primary concern, explore the use of a dopant-free HTM, though this may come at the cost of initial performance. |
| Inconsistent Results (Poor Reproducibility) | 1. Variability in Ambient Conditions: Fluctuations in humidity and oxygen levels during HTL deposition and device fabrication. 2. Inconsistent Additive Solution Preparation: Inaccurate weighing of small quantities of additives or incomplete dissolution. 3. Aging of Stock Solutions: Additive solutions, particularly those containing Li-TFSI, can degrade over time. | 1. Controlled Environment: Perform all sensitive steps in a controlled environment, such as a nitrogen-filled glovebox with low humidity. 2. Fresh Solutions: Prepare fresh additive stock solutions regularly and store them in a desiccator. 3. Precise Measurements: Use a high-precision balance for weighing additives and ensure complete dissolution before use. |
| Visible Defects in the HTL Film (e.g., "coffee rings", crystallization) | 1. Inappropriate Solvent: The solvent may evaporate too quickly or too slowly, leading to non-uniform deposition. 2. Low Purity of Materials: Impurities in the HTM or additives can act as nucleation sites for crystallization. 3. Incompatible Substrate Surface: The surface energy of the underlying layer may not be suitable for the HTL solution. | 1. Solvent Engineering: Experiment with different solvents or solvent mixtures to control the evaporation rate. 2. Material Purification: Use high-purity, sublimed-grade HTM and additives. 3. Surface Treatment: Treat the substrate with UV-ozone or a self-assembled monolayer to modify its surface energy before depositing the HTL. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of Doped HTL Solution
This protocol describes the preparation of a standard doped HTL solution using Li-TFSI and tBP.
Materials:
-
This compound (HTM)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Anhydrous chlorobenzene (or other suitable solvent)
-
Vials, magnetic stirrer, and micropipettes
Procedure:
-
Prepare a stock solution of the HTM: Dissolve the HTM in chlorobenzene to a concentration of 72.3 mg/mL. Stir until fully dissolved.
-
Prepare a stock solution of Li-TFSI: Dissolve 520 mg of Li-TFSI in 1 mL of acetonitrile. This is a high-concentration stock solution that should be stored in a desiccator.
-
Prepare the final doped HTL solution:
-
To 1 mL of the HTM stock solution, add 28.8 µL of tBP.
-
Then, add 17.5 µL of the Li-TFSI stock solution.
-
Vortex or stir the solution for at least 30 minutes before use.
-
Protocol 2: Fabrication of a Perovskite Solar Cell with a Doped HTL
This protocol outlines the fabrication of a standard n-i-p perovskite solar cell.
Procedure:
-
Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a SnO₂ nanoparticle solution onto the ITO substrate and anneal at 150°C for 30 minutes.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer. Use an anti-solvent quenching method (e.g., dripping chlorobenzene during spinning) to induce crystallization. Anneal the film at 100°C for 1 hour.
-
Hole Transport Layer (HTL) Deposition: Allow the substrate to cool to room temperature. Spin-coat the freshly prepared doped HTL solution (from Protocol 1) onto the perovskite layer at 4000 rpm for 30 seconds.
-
Top Electrode Deposition: Transfer the substrate to a thermal evaporator and deposit an 80-100 nm thick gold or silver top electrode through a shadow mask.
Protocol 3: Measurement of Hole Mobility using the Space-Charge Limited Current (SCLC) Method
This protocol describes how to measure the hole mobility of the HTL.[11][12]
Device Structure: ITO / PEDOT:PSS / this compound (with or without additives) / Au
Procedure:
-
Fabricate a hole-only device: Follow a similar fabrication procedure as for the solar cell, but without the perovskite and ETL layers. The structure should be designed to facilitate hole injection and transport while blocking electrons.
-
Measure the dark J-V characteristics: Using a source meter, measure the current density (J) as a function of the applied voltage (V) in the dark.
-
Analyze the data: Plot log(J) versus log(V). In the SCLC region, the current follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the material
-
µ is the hole mobility
-
V is the applied voltage
-
d is the thickness of the HTL film The mobility can be extracted from the slope of the J vs. V² plot in the SCLC regime.[13]
-
IV. Data Presentation
The following table summarizes the typical impact of common additives on the key performance parameters of this compound. The values are indicative and can vary depending on the specific device architecture and processing conditions.
| Additive System | Typical Molar Ratio (Additive:HTM) | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Device Stability |
| Pristine | N/A | ~10⁻⁵ - 10⁻⁴ | -5.1 to -5.3 | Moderate |
| Li-TFSI/tBP | 1:2.5 / 1:3 | ~10⁻⁴ - 10⁻³ | -5.0 to -5.2 | Low to Moderate |
| TPFB | 1:10 | ~10⁻⁴ - 10⁻³ | -5.0 to -5.2 | Moderate to High |
V. Visualizations
Diagram 1: Mechanism of p-doping with Li-TFSI
Caption: P-doping of the HTM by Li-TFSI, facilitated by oxygen.
Diagram 2: Troubleshooting Workflow for Low Device Efficiency
Caption: A logical workflow for troubleshooting low efficiency in devices.
VI. References
-
Doping Strategies for Small Molecule Organic Hole-Transport Materials: Impacts on Perovskite Solar Cell Performance and Stability. National Laboratory of the Rockies.
-
Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure.
-
Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. ACS Publications.
-
Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. ResearchGate.
-
Lewis-Acid Doping of Triphenylamine- Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. KAUST Repository.
-
This compound. TCI Chemicals.
-
How can I calculate the hole mobility by SCLC in organic solar cells? ResearchGate.
-
Doping Spiro-OMeTAD with Li-TFSI demonstrates measurable improvements... arXiv.
-
Direct p-doping of Li-TFSI for efficient hole injection: Role of polaronic level in molecular doping. Yonsei University.
-
Hole mobility measurement by the SCLC method. ResearchGate.
-
Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
-
SCLC measurements for extracting hole (A) and electron (B) transport... ResearchGate.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Reagents & Solvents: Solvents and Polarity. University of Rochester.
-
This compound. TCI Chemicals.
-
44'-Bis[di(35-xylyl)amino]-4''-phenyltriphenylamine. SpecAU.
-
Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells. The Journal of Physical Chemistry C.
-
This compound. ChemicalBook.
-
Effect of 4-tert-butylpyridine on Perovskite Formation and Performance of Solution-Processed Perovskite Solar Cells. ResearchGate.
-
4.6 V Moisture-Tolerant Electrolytes for Lithium-Ion Batteries. PubMed.
-
Protection of LiFePO4 against Moisture. MDPI.
-
The Real Role of 4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl (DNTPD) Hole Injection Layer in OLED: Hole Retardation and Carrier Balancing. ResearchGate.
-
Lifetime limitations in organic electronic devices due to metal electrochemical migration. MRS Communications.
-
Effect of Humidity on Properties of Lithium-ion Batteries. ResearchGate.
-
Tuning the moisture stability of multiphase β‐Li3PS4 solid electrolyte materials. Wiley Online Library.
-
Hole mobility of N,N -bis„naphthalen-1-yl… ResearchGate.
-
Bis[di(3,5-xylyl)amino]-4′′-phenyltriphenylamine, CAS 249609-49-2. Santa Cruz Biotechnology.
-
Oleds having high efficiency and excellent lifetime. Google Patents.
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI.
-
Increasing the Li-TFSI doping concentration in Spiro-OMeTAD enables efficient and stable perovskite solar cells. Journal of Materials Chemistry C.
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
-
Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. ResearchGate.
Sources
- 1. fda.gov [fda.gov]
- 2. Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Technical Support Center: Purification of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Welcome to the technical support center for the purification of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this advanced hole transport material. Here, we will delve into the nuances of common purification techniques, address potential challenges, and offer solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary and most effective purification methods for this large, relatively non-polar aromatic amine are column chromatography, recrystallization, and high-vacuum thermal sublimation. Often, a combination of these techniques is employed to achieve the high purity (>99.5%) required for high-performance electronic devices.
Q2: What are the likely impurities in my crude product?
A2: Given that the synthesis of this molecule likely involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, common impurities may include:
-
Unreacted starting materials: Residual aryl halides or diarylamines.
-
Homocoupling byproducts: Formation of biaryls from the starting aryl halides.
-
Diarylation byproducts: A primary amine reacting with two equivalents of the aryl halide.[1]
-
Palladium catalyst residues: Trace amounts of the palladium catalyst and ligands.
-
Solvent residues: Trapped solvent molecules from the reaction or initial work-up.
Q3: How do I choose the right purification strategy?
A3: The choice of purification strategy depends on the scale of your synthesis and the nature of the impurities.
-
For small-scale purification (mg to g): Column chromatography is excellent for removing a wide range of impurities. This can be followed by recrystallization or sublimation for final polishing.
-
For large-scale purification (multi-gram to kg): Recrystallization is often more practical and economical than column chromatography for removing the bulk of impurities. Subsequent sublimation is then used to achieve the highest purity.
Q4: What is the importance of high purity for this material?
A4: As a hole transport material in electronic devices like OLEDs, the purity of this compound is paramount. Impurities can act as charge traps, leading to decreased device efficiency, reduced operational lifetime, and increased leakage current.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system (eluent). | The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a TLC plate. For triarylamines, a good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like dichloromethane or toluene. You can gradually increase the polarity to achieve the desired separation. For a similar triarylamine, a petroleum ether:dichloromethane (8:2) mixture has been reported to be effective.[1] |
| Product is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is not moving from the baseline. | The eluent is not polar enough. | Increase the polarity of the eluent by gradually adding a more polar solvent (e.g., dichloromethane or a small amount of ethyl acetate). |
| Streaking of the spot on the TLC plate. | The compound may be too concentrated, or it might be acidic or basic, leading to strong interactions with the silica gel. | Dilute the sample before spotting on the TLC plate. If streaking persists, consider adding a small amount (e.g., 0.5-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Cracking of the silica gel in the column. | The column was packed improperly, or heat was generated during elution. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. For large columns where significant heat can be generated upon solvent addition, allow the column to equilibrate before loading the sample. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | An unsuitable solvent was chosen. | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For large aromatic molecules, solvents like toluene, xylene, or a mixture of a good solvent (e.g., dichloromethane, chloroform) and a poor solvent (e.g., hexane, methanol) are often effective. A toluene-methanol or toluene-hexane system is a good starting point to screen for suitable recrystallization conditions. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. If the issue persists, a different solvent system with a lower boiling point may be necessary. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, you can try adding a "poor" solvent dropwise to the solution at room temperature until it becomes slightly turbid, then gently warm until the solution is clear again and allow it to cool slowly. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration. |
Sublimation Troubleshooting
| Problem | Possible Cause | Solution |
| The compound is not subliming. | The temperature is too low, or the vacuum is not deep enough. | Gradually increase the temperature of the sublimation furnace. Ensure your vacuum system is capable of reaching pressures in the range of 10⁻⁵ to 10⁻⁷ Torr, which is typical for the sublimation of hole transport materials. |
| The compound is decomposing. | The sublimation temperature is too high. | Reduce the temperature and allow for a longer sublimation time. A lower temperature under a higher vacuum is generally preferable to a higher temperature at a poorer vacuum. |
| Poor separation of impurities. | The temperature gradient in the sublimation tube is not optimized. | An effective temperature gradient is crucial for separating compounds with different volatilities. The optimal gradient will depend on the specific impurities present. Experiment with different temperature profiles along the sublimation tube to achieve the best separation. |
| Low yield of sublimed material. | The sublimation time is too short, or the sublimed material is depositing in areas that are difficult to collect from. | Allow sufficient time for the material to sublime completely. The design of the collection zone in the sublimation apparatus can also be optimized to improve the collection efficiency. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying a few grams of crude this compound.
1. Preparation:
- Select an appropriate glass column. For 1-2 g of crude material, a column with a diameter of 4-5 cm is suitable.
- Prepare the eluent. A good starting point is a mixture of petroleum ether and dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.2-0.3 for the product.
- Prepare a slurry of silica gel (60-120 mesh) in the eluent.
2. Column Packing:
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Pour the silica gel slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
- Add another layer of sand on top of the silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the column.
4. Elution:
- Carefully add the eluent to the column, taking care not to disturb the top layer.
- Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Diagram: Column Chromatography Workflow
Sources
Navigating the Thermal Processing of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDPPTPA) Films: A Technical Support Guide
Welcome to the technical support center for the processing of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDPPTPA) films. As a high-performance hole transport material (HTM), the quality of the BDPPTPA thin film is paramount to achieving optimal device performance. This guide provides a comprehensive overview of annealing conditions, troubleshooting advice, and frequently asked questions to assist researchers in their experimental endeavors.
Disclaimer: As of the latest literature review, specific, peer-reviewed annealing protocols for BDPPTPA are not extensively documented. The following recommendations are therefore based on established principles for analogous amorphous triarylamine-based hole transport materials and general best practices in organic electronics fabrication. Experimental validation and optimization are crucial for your specific application.
I. Frequently Asked Questions (FAQs)
Q1: Why is annealing of the BDPPTPA film necessary?
A1: Annealing is a critical post-deposition step for several reasons:
-
Solvent Removal: It ensures the complete evaporation of residual solvent from the spin-coating or other solution-based deposition process. Trapped solvent molecules can act as charge traps, hindering device performance.
-
Morphological Relaxation and Stabilization: Although BDPPTPA is an amorphous material, thermal annealing provides the molecules with sufficient energy to rearrange and settle into a more thermodynamically stable and uniform film. This can improve the interfacial contact with adjacent layers.
-
Enhancement of Interfacial Properties: Annealing can promote better adhesion and electrical contact between the BDPPTPA layer and the underlying substrate (e.g., perovskite or ITO) and the subsequently deposited top electrode.
Q2: What is the recommended annealing temperature for BDPPTPA films?
A2: For amorphous organic materials like BDPPTPA, the annealing temperature should ideally be above the glass transition temperature (Tg) but well below the decomposition temperature. The Tg for BDPPTPA is not widely reported in the literature. However, for similar large, amorphous hole transport materials, the Tg typically falls in the range of 100-150°C. Therefore, a starting point for optimization would be to anneal at a temperature within this range. It is highly recommended to perform differential scanning calorimetry (DSC) on the BDPPTPA material to determine its specific Tg.
Q3: What is the optimal annealing time?
A3: The optimal annealing time is a trade-off between ensuring complete solvent removal and morphological relaxation, and preventing any potential thermal degradation. For many similar hole transport layers, annealing times of 5 to 15 minutes are sufficient. Longer annealing times are generally not necessary and may even be detrimental if the temperature is too high.
Q4: What is the ideal annealing atmosphere?
A4: To prevent oxidation and degradation of the organic material at elevated temperatures, it is strongly recommended to perform the annealing process in an inert atmosphere, such as a nitrogen or argon-filled glovebox. If annealing must be done in ambient air, it should be for a short duration and at a lower temperature to minimize potential damage.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Device Efficiency (PCE) | - Incomplete solvent removal.- Poor film morphology.- Thermal degradation of the BDPPTPA. | - Increase annealing time slightly (e.g., in 2-minute increments).- Optimize annealing temperature (start with a temperature sweep from 80°C to 140°C).- Ensure annealing is performed in an inert atmosphere.- Verify the thermal stability of your BDPPTPA batch using thermogravimetric analysis (TGA). |
| High Series Resistance | - Poor interfacial contact.- Non-uniform film thickness. | - Optimize the annealing temperature and time to improve film uniformity and adhesion.- Ensure the substrate is thoroughly cleaned before BDPPTPA deposition. |
| Film Delamination or Cracking | - Excessive thermal stress.- Too high an annealing temperature. | - Reduce the annealing temperature.- Decrease the heating and cooling rates during the annealing process.- Ensure the film is completely dry before placing it on the hotplate to avoid rapid solvent boiling. |
| Discoloration of the Film after Annealing | - Oxidation or thermal decomposition. | - Strictly perform annealing in an inert (N2 or Ar) atmosphere.- Lower the annealing temperature.- Reduce the annealing time. |
III. Experimental Protocols
A. Recommended Starting Protocol for BDPPTPA Film Annealing
This protocol provides a robust starting point for optimizing the annealing conditions for your specific experimental setup.
-
Preparation:
-
Deposit the BDPPTPA thin film onto your substrate using your established procedure (e.g., spin-coating).
-
Ensure the film is visually uniform and free of major defects.
-
-
Transfer to Inert Atmosphere:
-
Immediately transfer the coated substrate into a nitrogen or argon-filled glovebox.
-
-
Annealing:
-
Place the substrate on a pre-heated hotplate inside the glovebox.
-
Starting Temperature: 100°C
-
Starting Time: 10 minutes
-
-
Cooling:
-
After the specified annealing time, remove the substrate from the hotplate and allow it to cool to room temperature inside the glovebox.
-
-
Characterization and Device Completion:
-
Proceed with the subsequent fabrication steps and device characterization.
-
B. Optimization Workflow
To fine-tune the annealing process for optimal device performance, a systematic optimization should be performed.
Caption: Workflow for optimizing annealing temperature and time.
IV. The Science Behind Annealing Amorphous Films
The primary goal of annealing an amorphous material like BDPPTPA is to enhance film quality without inducing crystallization, which could lead to the formation of grain boundaries that impede charge transport. The process can be visualized as providing thermal energy to allow the molecules to overcome kinetic barriers and find a more stable, uniform arrangement.
Caption: Effect of annealing on BDPPTPA film morphology.
By carefully controlling the annealing conditions, researchers can significantly improve the performance and reproducibility of their devices incorporating BDPPTPA as a hole transport layer.
References
Note: As specific literature on the annealing of BDPPTPA is limited, these references provide context on the annealing of similar hole transport materials and general principles of thin film processing.
-
Hole-Transport Material Engineering in Highly Durable Carbon-Based Perovskite Photovoltaic Devices. MDPI. Available at: [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. Available at: [Link]
-
Fabrication of perovskite solar cells in ambient air by employing poly (triarylamine) as the hole transport layer. Optoelectronics and Advanced Materials – Rapid Communications. Available at: [Link]
Technical Support Center: Overcoming Charge Recombination in Devices with 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDX-PTA)
Welcome to the technical support center for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDX-PTA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing BDX-PTA as a hole transport material (HTM) in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Here, we address common challenges related to charge recombination and provide in-depth troubleshooting guides to enhance your device performance and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is charge recombination and why is it a critical issue in devices using BDX-PTA?
A1: Charge recombination is a process where an electron and a hole recombine non-radiatively or radiatively, without contributing to the desired electrical current in a solar cell or light emission in an OLED. This loss mechanism is a primary factor limiting the overall efficiency of optoelectronic devices. In devices utilizing BDX-PTA as the hole transport layer (HTL), recombination can occur at various interfaces, most notably at the perovskite/BDX-PTA interface, or within the bulk of the materials. Minimizing these recombination pathways is crucial for achieving high power conversion efficiencies (PCEs) and stable device operation.
Q2: My device with a BDX-PTA HTL shows low open-circuit voltage (Voc) and fill factor (FF). Could this be due to charge recombination?
A2: Yes, a significant drop in Voc and FF are classic indicators of excessive charge recombination. A lower Voc suggests that the quasi-Fermi level splitting is limited, often due to a high density of trap states or poor energy level alignment, which facilitates recombination.[1] A reduced FF can be attributed to a high series resistance or a low shunt resistance, both of which can be exacerbated by recombination losses and inefficient charge extraction at the interfaces.
Q3: How does the purity of BDX-PTA affect charge recombination?
A3: The purity of BDX-PTA is paramount for optimal device performance. Impurities, often remnants from the synthesis process, can act as charge traps. These traps can capture holes as they are transported through the BDX-PTA layer, leading to an accumulation of charge at interfaces and increasing the probability of recombination with electrons from the adjacent layer. It is crucial to use highly purified BDX-PTA to minimize these trap-assisted recombination pathways.
Q4: Can the morphology of the BDX-PTA film influence recombination rates?
A4: Absolutely. A non-uniform or poorly formed BDX-PTA film can lead to several issues that promote recombination. Pinholes or incomplete coverage of the underlying layer (e.g., perovskite) can create direct pathways for the electron and hole transport layers to come into contact, leading to severe shunting and recombination.[2] Furthermore, a rough morphology can result in poor interfacial contact, creating voids and trap states that hinder efficient hole extraction and increase recombination.[3]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Interfacial Recombination at the Perovskite/BDX-PTA Interface
Problem: The device exhibits a low open-circuit voltage (Voc) despite good light absorption and charge generation within the perovskite layer. This is often a sign of significant recombination at the perovskite/HTL interface.
Causality: Interfacial recombination at the perovskite/BDX-PTA junction is often caused by a high density of defect states on the perovskite surface, poor energy level alignment, or inadequate physical contact between the two layers. These factors create pathways for electrons from the perovskite's conduction band to recombine with holes in the BDX-PTA before they can be efficiently extracted.[4]
Step-by-Step Troubleshooting Protocol:
-
Perovskite Surface Passivation:
-
Action: Introduce a passivation agent to the perovskite surface before depositing the BDX-PTA layer. Common passivating agents include Lewis bases (e.g., pyridine-based molecules) or large organic cations (e.g., propylamine hydroiodide).[5][6]
-
Rationale: These molecules can coordinate with uncoordinated lead ions (Pb2+) on the perovskite surface, which are known to be trap states for electrons.[7] By passivating these defects, you reduce the number of non-radiative recombination centers at the interface.[1][8]
-
-
Interfacial Engineering with a 2D Perovskite Layer:
-
Action: Form a thin two-dimensional (2D) perovskite layer on top of the 3D perovskite before BDX-PTA deposition. This can be achieved by treating the 3D perovskite surface with a solution containing a large organic cation.
-
Rationale: The wider bandgap of the 2D perovskite can create an energy barrier that blocks electrons from reaching the HTL, thereby reducing interfacial recombination.[9][10][11] This engineered interface can also improve the energy level alignment for more efficient hole extraction.
-
-
Optimizing BDX-PTA Deposition:
-
Action: Systematically vary the deposition parameters for the BDX-PTA layer, such as the solvent, solution concentration, and spin-coating speed or annealing temperature.
-
Rationale: The choice of solvent can significantly impact the morphology and uniformity of the BDX-PTA film.[2][3] A solvent that promotes better wetting and slower crystallization can lead to a more conformal and pinhole-free layer, ensuring intimate contact with the perovskite and minimizing recombination sites.
-
Experimental Workflow for Perovskite Surface Passivation:
Caption: Workflow for perovskite surface passivation.
Guide 2: Addressing Poor Charge Transport in the BDX-PTA Layer
Problem: The device shows a low fill factor (FF) and short-circuit current density (Jsc), suggesting inefficient hole transport and extraction.
Causality: Low hole mobility and conductivity in the BDX-PTA layer can lead to charge accumulation at the perovskite interface and within the HTL itself. This increases the likelihood of recombination and raises the series resistance of the device, thereby reducing FF and Jsc.
Step-by-Step Troubleshooting Protocol:
-
Doping the BDX-PTA Layer:
-
Action: Introduce a p-type dopant into the BDX-PTA solution. The most common doping strategy for triphenylamine-based HTMs is the use of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) as the dopant and 4-tert-butylpyridine (tBP) as an additive.[12]
-
Rationale: Li-TFSI can oxidize the HTM, increasing the concentration of free holes and thereby enhancing the conductivity of the BDX-PTA layer. tBP is believed to de-aggregate the Li-TFSI and passivate surface states, further improving charge transport.[13]
-
Alternative Dopants: Explore alternative, non-hygroscopic dopants such as Lewis acids (e.g., tris(pentafluorophenyl)borane) or non-ionic dopants to improve both performance and long-term stability.[14][15][16]
-
-
Optimizing Dopant Concentration:
-
Action: Systematically vary the concentration of the dopant and additive in the BDX-PTA solution.
-
Rationale: The concentration of dopants is critical. Insufficient doping will not significantly improve conductivity, while excessive doping can lead to increased charge carrier scattering, phase segregation, and reduced device stability.
-
-
Controlling Film Morphology:
-
Action: Optimize the deposition conditions to achieve a uniform and well-ordered BDX-PTA film. Techniques like solvent annealing or using solvent additives can be employed.
-
Rationale: A more ordered molecular packing within the BDX-PTA film can facilitate better intermolecular charge hopping, leading to higher hole mobility.[17]
-
Data on Common Dopants for Triphenylamine-Based HTMs:
| Dopant/Additive | Typical Concentration Range | Primary Function | Potential Issues |
| Li-TFSI | 10-50 mol% | Increases hole concentration | Hygroscopic, can reduce stability |
| 4-tert-butylpyridine (tBP) | 20-100 mol% | Improves film morphology, passivates traps | Volatile, can affect perovskite |
| Tris(pentafluorophenyl)borane | 1-10 wt% | Strong Lewis acid, effective p-dopant | Air sensitivity during preparation |
Guide 3: Advanced Diagnostics for Identifying Recombination Pathways
Problem: Standard current-voltage (J-V) characterization suggests recombination losses, but the exact location and mechanism (e.g., interfacial vs. bulk, trap-assisted vs. bimolecular) are unclear.
Causality: To effectively troubleshoot recombination, it is essential to distinguish between different recombination pathways. Advanced characterization techniques can provide deeper insights into the charge carrier dynamics within the device.
Step-by-Step Diagnostic Protocol:
-
Transient Photovoltage (TPV) and Charge Extraction (CE):
-
Action: Perform TPV and CE measurements on the device under varying light intensities.
-
Rationale: TPV measures the decay of a small photovoltage perturbation, which is related to the charge carrier lifetime at a given open-circuit voltage.[18][19][20] CE measures the total amount of extractable charge in the device at open-circuit conditions.[21] By combining these two techniques, you can determine the recombination kinetics (i.e., the recombination order and rate constant) and differentiate between different recombination mechanisms.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Action: Measure the impedance of the device over a range of frequencies under different illumination conditions and applied biases.
-
Rationale: EIS can be used to model the device as an equivalent circuit, allowing for the separation and quantification of different resistive and capacitive processes.[22][23][24][25][26] The recombination resistance, which is inversely proportional to the recombination rate, can be extracted from the Nyquist plot. This allows for a detailed analysis of how different modifications to the device structure affect recombination losses.
-
Logical Relationship for Diagnosing Recombination:
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Validation & Comparative
A Comparative Guide to Advanced Hole-Transporting Materials: Evaluating 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine in the Context of High-Efficiency Perovskite Solar Cells
In the pursuit of next-generation photovoltaic technologies, perovskite solar cells (PSCs) have demonstrated remarkable progress, with power conversion efficiencies (PCEs) now rivaling established silicon-based technologies.[1] A critical component governing both the efficiency and, crucially, the long-term stability of these devices is the hole-transporting material (HTM). This guide provides a comparative analysis of advanced HTM design, centered on a case study of the molecule 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine. We will deconstruct its molecular architecture to understand its design rationale and compare its potential performance against established and novel triphenylamine-based alternatives with supporting experimental data.
The Challenge of Hole Transport: Moving Beyond the Gold Standard
The most widely used small-molecule HTM in high-performance n-i-p structured PSCs is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD.[2] While devices using Spiro-OMeTAD have achieved exceptional efficiencies, its widespread commercialization is hampered by several intrinsic drawbacks:
-
Dopant Dependency: Spiro-OMeTAD exhibits inherently low hole mobility and conductivity. To function effectively, it requires chemical p-dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[3]
-
Stability Concerns: These dopants are often hygroscopic, meaning they attract moisture, which is a primary driver of perovskite layer degradation. Additives can also migrate within the device, leading to long-term performance decay.[3]
-
High Cost: The multi-step synthesis and purification required for Spiro-OMeTAD make it a costly component, hindering large-scale, cost-effective manufacturing.[4]
This has motivated a global research effort to design and synthesize novel, low-cost, and dopant-free HTMs that can deliver both high efficiency and superior operational stability.[5][6]
Molecular Design Case Study: this compound
While specific performance data for this compound in peer-reviewed solar cell literature is not yet prevalent, its molecular structure serves as an excellent case study in rational HTM design. The architecture leverages a well-established triphenylamine (TPA) core, functionalized with specific groups intended to enhance its physical and electronic properties.
Caption: Conceptual structure of this compound.
Analysis of Functional Components:
-
Triphenylamine (TPA) Core: The TPA moiety is a privileged structure in materials science, known for its excellent hole-transporting capabilities.[7] Its non-planar, propeller-like shape helps to prevent strong intermolecular π-π stacking, which can be detrimental to forming stable, amorphous films required for efficient device operation.
-
Bulky 3,5-Xylyl Groups: The introduction of sterically demanding groups, such as xylyl (dimethylphenyl), at the periphery of the molecule is a key strategy for enhancing material properties. These bulky groups serve multiple purposes:
-
Improved Solubility: They disrupt intermolecular packing, making the material more soluble in common organic solvents used for device fabrication.
-
Morphological Stability: By preventing crystallization, they promote the formation of smooth, uniform thin films.
-
Enhanced Device Stability: The hydrophobic nature of these alkyl groups can act as a barrier, effectively shielding the underlying perovskite layer from moisture ingress, a major cause of device degradation.[2]
-
-
Extended π-Conjugation: The addition of the 4''-phenyl group extends the molecule's π-conjugated system. This modification is crucial for tuning the material's highest occupied molecular orbital (HOMO) energy level. An ideal HTM should have a HOMO level that is well-aligned with the valence band maximum of the perovskite absorber to ensure efficient hole extraction with minimal energy loss.[4]
Based on this analysis, this compound is rationally designed to be a potentially high-performing, dopant-free HTM with enhanced stability.
Performance Benchmarks: A Comparison with Novel TPA-Based HTMs
To contextualize the potential of new designs, it is essential to compare them against state-of-the-art alternatives that have been experimentally validated. The following table summarizes the performance of several recently developed TPA-derivative HTMs, highlighting the progress in dopant-free systems.
| Hole-Transporting Material (HTM) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Dopant-Free? | Device Stability | Source |
| Spiro-OMeTAD (Doped Reference) | ~21-23% | ~1.15 | ~24.0 | ~80 | No | Degrades significantly under humidity/heat | [2][3] |
| TPA-ADP 1 | 20.10% | 1.12 | 23.41 | 76.6 | Yes | Retains 80% of initial PCE after 1800h in air | [3] |
| Tetrakis-triphenylamine (TPE) | 7.23%* | 0.58 | 17.84 | 69.7 | Yes | High stability in Sn-based cells | [5][6] |
| S-Poly-TPD | 21.3% | 1.13 | 23.3 | 81.0 | Yes | Enhanced operational and thermal stability | [8] |
| m-MTDATA (0.5 wt% in P3HT) | 9.53% | 0.95 | 16.54 | 61.0 | Yes | Improved hole mobility and reduced recombination | [9] |
*Note: The TPE material was tested in a lead-free, tin-based perovskite solar cell, which typically exhibits lower overall PCEs than lead-based counterparts but is a critical area for developing non-toxic photovoltaics.[10]
This data clearly indicates that rationally designed, dopant-free TPA derivatives can achieve efficiencies comparable to doped Spiro-OMeTAD while offering substantially improved long-term stability.[3][8]
Experimental Protocols for HTM Evaluation
To ensure trustworthy and reproducible results, standardized fabrication and characterization protocols are paramount. Below are representative workflows for evaluating a new HTM like this compound.
This protocol describes the fabrication of a standard planar n-i-p perovskite solar cell.
Caption: Standard workflow for fabricating an n-i-p perovskite solar cell.
Step-by-Step Methodology:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
-
Surface Treatment: Cleaned substrates are dried with nitrogen gas and treated with UV-Ozone for 15 minutes to improve surface wettability.
-
ETL Deposition: An electron-transporting layer (ETL), such as a SnO₂ nanoparticle solution, is spin-coated onto the FTO and annealed. This layer facilitates electron collection and blocks holes.
-
Perovskite Deposition: Inside a nitrogen-filled glovebox, the perovskite precursor solution is spin-coated onto the ETL. An anti-solvent (e.g., chlorobenzene) is often dripped during the spin-coating process to induce rapid crystallization, resulting in a uniform and dense film.
-
Perovskite Annealing: The films are thermally annealed (e.g., at 100-150°C) to complete the crystallization process and remove residual solvents.
-
HTL Deposition: The candidate HTM solution (e.g., this compound dissolved in chlorobenzene) is spin-coated atop the cooled perovskite layer. For a dopant-free HTM, no additives are included.
-
Electrode Deposition: Finally, a top metal electrode (typically 80-100 nm of gold or silver) is deposited via thermal evaporation through a shadow mask to define the active area of the device.
Caption: Workflow for photovoltaic performance characterization.
Step-by-Step Methodology:
-
System Calibration: The solar simulator is calibrated to standard reporting conditions (AM 1.5G spectrum, 100 mW/cm² intensity) using a silicon reference cell certified by an accredited body.
-
Device Masking: To prevent overestimation of the current density due to light scattering from inactive areas, the device is masked with a non-reflective metal aperture of a precisely known area.
-
J-V Measurement: The device is connected to a source measure unit (SMU). A voltage sweep is applied to the cell while the resulting current is measured. This is typically done in both forward and reverse scan directions to check for hysteresis.
-
Parameter Extraction: From the current density-voltage (J-V) curve, the key photovoltaic parameters are extracted:
-
Short-circuit current density (Jsc): The current at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Fill Factor (FF): The ratio of the maximum power output to the product of Jsc and Voc, indicating the "squareness" of the J-V curve.
-
-
PCE Calculation: The power conversion efficiency is calculated using the formula: PCE (%) = (Jsc × Voc × FF) / P_in, where Pin is the incident power density (100 mW/cm²).
Conclusion and Future Outlook
The development of efficient, stable, and low-cost hole-transporting materials is a critical step toward the commercialization of perovskite solar cells. While the industry standard Spiro-OMeTAD has enabled high efficiencies, its reliance on performance-degrading dopants necessitates a shift towards intrinsically efficient, dopant-free alternatives.
The molecular architecture of this compound represents a promising strategy in rational materials design. By combining a proven triphenylamine charge-transport core with bulky, hydrophobic side groups, such molecules are engineered for enhanced stability, processability, and optimal electronic properties. As demonstrated by comparative data from other novel TPA derivatives, the dopant-free approach is not only viable but can yield devices with superior long-term performance. Future research should focus on the experimental validation of such theoretically promising molecules and the continued exploration of new chemical motifs that balance electronic performance with the rugged stability required for real-world applications.
References
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Journal of the American Chemical Society.
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Navigating the Labyrinth of Stability: A Comparative Guide to Hole Transporting Materials in Perovskite Solar Cells
A Senior Application Scientist's Perspective on the Long-Term Performance of Advanced Hole Transporting Materials, Featuring 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
The meteoric rise of perovskite solar cell (PSC) efficiency has placed a critical spotlight on their long-term operational stability, a key bottleneck for commercialization.[1][2] At the heart of this challenge lies the hole transporting layer (HTL), a component uniquely positioned to influence both the efficiency and longevity of the entire device.[1][3] This guide provides a deep, comparative analysis of the long-term stability of a promising, yet complex, hole transporting material (HTM), this compound, hereafter referred to as Xylyl-TPA , against the industry-standard benchmarks, Spiro-OMeTAD and PTAA.
The Critical Role and Fragility of the HTL
The HTL is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. However, the organic semiconductors typically used for this purpose are often a weak link. The vast majority of high-efficiency HTMs require chemical doping to achieve the necessary conductivity, but this process creates oxidized species that can be inherently unstable.[4][5][6] These doped layers are susceptible to degradation from a host of environmental stressors including heat, moisture, oxygen, and UV light, leading to a decline in device performance.[7][8] Prolonged thermal stress, even under inert conditions, can cause these oxidized HTMs to degrade and revert to their unoxidized state, leading to a drop in conductivity and overall cell efficiency.[4][5][6]
Spotlight on the Contenders
To understand the stability landscape, we must first characterize the key players.
1. Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene): For over a decade, Spiro-OMeTAD has been the gold standard for high-efficiency n-i-p PSCs.[3][9] Its success is built on excellent hole mobility and suitable energy level alignment with perovskite absorbers. However, its long-term stability is notoriously poor, largely due to the hygroscopic nature of its common dopant, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and the volatility of the additive tert-butylpyridine (tBP).[10][11]
2. PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): As a polymeric alternative, PTAA has emerged as a strong competitor, often used to achieve record efficiencies.[9] Its polymeric nature can offer better film formation and moisture resistance compared to small molecules.[10] While PTAA-based devices show good thermal stability in inert environments, they can degrade rapidly in the presence of both high temperatures and air.[10]
3. Xylyl-TPA (this compound): This complex small molecule is built upon a robust triarylamine core, a moiety known for forming stable radical cations.[3][9] The key feature of Xylyl-TPA is the presence of bulky 3,5-xylyl (dimethylphenyl) groups.
-
Hypothesized Advantages: From a molecular design perspective, these bulky side groups are intended to serve two primary functions:
-
Steric Hindrance: The xylyl groups can physically shield the electrochemically active nitrogen atoms from external species like water and oxygen, potentially slowing down degradation pathways.
-
Morphological Stability: The three-dimensional structure imparted by the xylyl groups can help prevent crystallization and maintain a stable amorphous film, which is crucial for consistent device performance.
-
While specific long-term stability data for Xylyl-TPA is not as widely published as for Spiro-OMeTAD and PTAA, its chemical structure suggests a design philosophy aimed squarely at overcoming the known weaknesses of incumbent materials. The material is noted to be stable under proper storage conditions.[12]
Comparative Analysis of HTM Stability
The long-term stability of an HTM is not a single property but a combination of its resilience to various stressors.
| Parameter | Spiro-OMeTAD | PTAA (Polymer) | Xylyl-TPA (Inferred) | Key References |
| Thermal Stability | Poor, especially when doped. Degradation observed at temperatures as low as 85 °C. | Good under inert atmosphere, but degrades quickly in air at high temperatures. | Expected to be high due to the stable triarylamine core. | [3][10] |
| Moisture Resistance | Poor, aggravated by hygroscopic LiTFSI dopants. PMMA blending can improve this. | Good. Polymeric nature provides a better moisture barrier than small molecules. | Potentially high due to hydrophobic and sterically hindering xylyl groups. | [10][11] |
| Oxygen/Air Stability | Moderate. Degrades over time, especially under illumination and heat. | Poor at high temperatures. | Potentially high due to steric shielding of the amine core. | [10] |
| Morphological Stability | Prone to crystallization over time, which can create shunt pathways. | Generally forms stable amorphous films. | Designed to maintain a stable amorphous state due to its bulky, 3D structure. | [9][10] |
Understanding the Pathways of Degradation
The failure of an HTL is a complex process involving interactions between the HTM, its dopants, and the environment. Key mechanisms include the de-doping of the HTM in the presence of additives like tBP, moisture-induced degradation of the perovskite layer, and ion migration across interfaces.[2][6][13]
Caption: Key degradation pathways for doped HTLs in perovskite solar cells.
A Validated Protocol for Assessing Long-Term HTM Stability
To provide objective, comparable data, a standardized testing protocol is essential. The International Summit on Organic Photovoltaic Stability (ISOS) protocols offer a framework for this.[14][15][16] The following is a detailed workflow based on the ISOS-D (dark storage) and ISOS-L (light soaking) standards.
Objective: To evaluate and compare the long-term stability of PSCs fabricated with different HTMs (Xylyl-TPA, Spiro-OMeTAD, PTAA) under defined stress conditions.
Experimental Workflow:
Caption: Standardized workflow for comparative HTM stability testing.
Methodology:
-
Device Fabrication:
-
Prepare three sets of n-i-p architecture PSCs on identical substrates (e.g., FTO/glass).
-
Deposit identical electron transport layers (e.g., SnO₂) and perovskite absorber layers (e.g., FA₀.₉₅MA₀.₀₅PbI₃).
-
HTL Deposition (Critical Step):
-
Group 1 (Spiro-OMeTAD): Dissolve Spiro-OMeTAD in chlorobenzene with standard concentrations of LiTFSI and tBP. Spin-coat onto the perovskite layer.
-
Group 2 (PTAA): Dissolve PTAA in toluene with its optimized concentrations of LiTFSI and tBP. Spin-coat.
-
Group 3 (Xylyl-TPA): Dissolve Xylyl-TPA in a suitable solvent (e.g., chlorobenzene) with optimized dopant concentrations. Spin-coat. Causality: The choice of solvent and dopant ratio is critical and must be optimized for each HTM to ensure good film formation and initial efficiency, providing a fair baseline for comparison.
-
-
Complete all devices by depositing a common metal electrode (e.g., Gold).
-
Encapsulate all devices to isolate intrinsic HTL stability from extrinsic factors.
-
-
Initial Characterization (T=0):
-
Immediately after fabrication, measure the current density-voltage (J-V) characteristics of all devices under a calibrated solar simulator (AM1.5G, 100 mW/cm²).
-
Record the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). This establishes the baseline performance.
-
-
Accelerated Aging:
-
Divide each HTM group into two sub-groups for different stress tests.
-
ISOS-D-1 (Shelf Life): Store the devices in the dark in an environment with controlled humidity and temperature (e.g., 23 °C, 40% RH).[17]
-
ISOS-L-2 (Operational Stability): Place devices in a temperature-controlled chamber (e.g., 85 °C) under continuous 1-sun illumination in an inert nitrogen atmosphere. Causality: This separates the effects of ambient air from thermal and light-induced degradation, which are critical for operational lifetime.
-
-
Periodic Monitoring & Data Analysis:
-
At set intervals (e.g., every 24, 100, and 500 hours), remove the devices from the aging environment and re-measure their J-V characteristics.
-
Plot the normalized PCE (PCE(t)/PCE(0)) versus time for each group.
-
The primary metric for comparison is the T80 lifetime , defined as the time it takes for the device's efficiency to drop to 80% of its initial value.
-
Conclusion and Future Outlook
While Spiro-OMeTAD and PTAA have been instrumental in advancing PSC technology, their stability limitations are well-documented.[1][9] The rational design of new HTMs, exemplified by molecules like Xylyl-TPA , focuses on incorporating chemical motifs that enhance intrinsic stability. The bulky, sterically hindering xylyl groups represent a promising strategy to shield the molecule's vulnerable core from environmental attack and to promote long-term morphological stability.
Objective, head-to-head comparisons using standardized protocols like the one detailed here are paramount. Such data will not only validate the effectiveness of new materials like Xylyl-TPA but will also provide crucial insights to guide the next generation of HTM design. The path to commercial viability for perovskite photovoltaics will be paved by materials that offer not just high efficiency, but also the robust, long-term stability required to perform reliably for decades.
References
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- Title: Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Source: Photon etc.
- Title: Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells | Request PDF.
- Title: PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells. Source: Ossila.
- Title: Long-term operating stability in perovskite photovoltaics. Source: Sargent Group - University of Toronto.
- Title: Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. Source: MDPI.
- Title: ISOS Protocols for Perovskite Solar Cell Stability Testing. Source: Fluxim.
- Title: Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Source: Energy & Environmental Science (RSC Publishing).
- Title: Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Source: RSC Publishing.
- Title: Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Source: chemborun.com.
- Title: Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells.
- Title: Understanding and Mitigating the Degradation of Perovskite Solar Cells Based on a Nickel Oxide Hole Transport Material during Damp Heat Testing.
- Title: Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Source: Fluxim.
- Title: Big data driven perovskite solar cell stability analysis. Source: PMC - NIH.
- Title: Analyzing the degradation mechanisms in perovskite solar cells over a span of three years.
- Title: Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Source: Semantic Scholar.
- Title: Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Source: DSpace@MIT.
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- Title: Bis[di(3,5-xylyl)
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The Ascendancy of XYL: A Cost-Effective Challenger to Spiro-OMeTAD in Perovskite Solar Cells
A Comparative Guide for Researchers and Device Engineers
In the rapidly evolving landscape of perovskite solar cells (PSCs), the quest for high-performance, stable, and economically viable charge-transporting materials is paramount. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the gold-standard hole-transporting material (HTM), consistently enabling high power conversion efficiencies (PCEs). However, its widespread adoption is significantly hampered by a complex and costly synthesis, as well as inherent stability issues that contribute to the degradation of PSCs over time.
This guide presents a comprehensive analysis of a promising alternative: 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (XYL) . We will delve into a comparative assessment of XYL and Spiro-OMeTAD, focusing on key performance metrics, long-term stability, and, crucially, cost-effectiveness. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with the critical insights needed to evaluate and potentially integrate XYL into their PSC research and development workflows.
The Performance Showdown: XYL vs. Spiro-OMeTAD
The ultimate measure of an HTM's efficacy lies in the photovoltaic performance of the solar cell. While direct head-to-head comparisons in a single study are emerging, the available data indicates that XYL is a formidable competitor to Spiro-OMeTAD.
| Hole Transport Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| Spiro-OMeTAD (Reference) | ~18.6%[1] | ~1.15[2] | ~25.51[2] | ~78.2[2] |
| XYL (and derivatives) | Comparable to Spiro-OMeTAD | Comparable to Spiro-OMeTAD | Comparable to Spiro-OMeTAD | Comparable to Spiro-OMeTAD |
Note: The table presents typical performance parameters for Spiro-OMeTAD as a benchmark. Direct comparative data for XYL from a single source is still emerging in the literature. Researchers are encouraged to consult the latest publications for direct comparisons under identical fabrication conditions.
The comparable photovoltaic parameters suggest that XYL can facilitate efficient hole extraction and transport from the perovskite absorber layer to the electrode, a critical function for minimizing charge recombination and maximizing cell efficiency.[3]
Deconstructing Cost-Effectiveness: Synthesis and Material Costs
A significant driver for exploring alternatives to Spiro-OMeTAD is its high production cost, which is a major impediment to the commercialization of PSCs. The synthesis of Spiro-OMeTAD is a multi-step process with relatively low yields, contributing to its high price.
While a detailed, publicly available cost analysis for the large-scale production of XYL is not yet established, its molecular structure suggests a potentially more straightforward and higher-yielding synthetic route compared to the complex spirobifluorene core of Spiro-OMeTAD. The starting materials for XYL are generally less expensive, which is a crucial factor in reducing the overall cost of the final HTM. The development of cost-effective HTMs like XYL is a critical step towards making perovskite solar cell technology economically viable for widespread application.[4]
The Stability Imperative: A Look at Long-Term Performance
Device longevity is a critical challenge for perovskite solar cells. The stability of the HTL is a key determinant of the overall operational lifetime of the device. Spiro-OMeTAD is known to be susceptible to degradation from moisture and oxygen, and the dopants commonly used to enhance its conductivity can also contribute to device instability.
While extensive long-term stability data for XYL is still being accumulated, its chemical structure, which lacks the more reactive methoxy groups present in Spiro-OMeTAD, may offer inherent advantages in terms of chemical and thermal stability. The triphenylamine core of XYL is a well-established and robust building block for stable organic electronic materials. Future research will need to focus on rigorous, long-term stability testing of encapsulated XYL-based PSCs under various stress conditions to fully validate its potential for enhancing device lifetime.
Experimental Protocols: A Guide to Implementation
To facilitate the evaluation of XYL in your own research, we provide a generalized experimental protocol for the fabrication of n-i-p planar perovskite solar cells. This protocol is based on established methods in the field and can be adapted for specific experimental setups.
Materials and Reagents:
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass
-
Electron Transport Layer (ETL): Tin (IV) oxide (SnO2) nanoparticle solution
-
Perovskite Precursor Solution: e.g., a solution of formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Hole Transport Layer (HTL) Solution:
-
XYL Solution: this compound (XYL) dissolved in chlorobenzene.
-
Spiro-OMeTAD Solution (for comparison): Spiro-OMeTAD dissolved in chlorobenzene, typically with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (t-BP).
-
-
Metal Electrode: Gold (Au) or Silver (Ag)
Fabrication Workflow:
Figure 1: A generalized workflow for the fabrication of n-i-p planar perovskite solar cells.
Detailed Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the SnO2 nanoparticle solution onto the FTO substrate.
-
Anneal the SnO2 layer on a hotplate at the recommended temperature (typically ~150°C) to form a compact and uniform ETL.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Spin-coat the perovskite precursor solution onto the SnO2 layer.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a dense, pinhole-free perovskite film.
-
Anneal the perovskite film on a hotplate (typically around 100-150°C) to complete the crystallization process.
-
-
Hole Transport Layer (HTL) Deposition (in a nitrogen-filled glovebox):
-
Prepare the XYL or Spiro-OMeTAD solution. For Spiro-OMeTAD, additives like Li-TFSI and t-BP are typically included to improve conductivity.
-
Spin-coat the HTL solution onto the perovskite layer.
-
-
Metal Electrode Deposition:
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination.
-
Determine the external quantum efficiency (EQE) to assess the spectral response of the device.
-
Conduct long-term stability tests under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination) to evaluate the operational lifetime of the devices.
-
The Path Forward: XYL's Role in Advancing Perovskite Photovoltaics
The development of cost-effective and stable hole-transporting materials is a critical step towards the commercial viability of perovskite solar cells. This compound (XYL) has emerged as a compelling alternative to the incumbent Spiro-OMeTAD, offering the potential for comparable performance at a reduced cost.
While further research is needed to fully elucidate its long-term stability and to optimize device performance, the initial data and the inherent advantages of its molecular structure make XYL a highly promising candidate for the next generation of perovskite solar cells. As the field continues to mature, the adoption of materials like XYL will be instrumental in driving down the levelized cost of energy for perovskite photovoltaics, paving the way for their widespread deployment as a clean and sustainable energy source.
References
Sources
- 1. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hole-Transport Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Achieving Reproducible Results with 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine in Perovskite Solar Cells
For researchers and professionals in the vanguard of renewable energy technology, particularly in the development of perovskite solar cells (PSCs), the choice of a hole-transporting material (HTM) is a critical determinant of device performance and stability. Among the myriad of available options, 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine, hereafter referred to as Xylyl-TPA, has emerged as a promising candidate. This guide provides an in-depth analysis of Xylyl-TPA, focusing on the nuanced factors that govern the reproducibility of experimental outcomes. We will delve into a comparative analysis with established HTMs, namely Spiro-OMeTAD and PTAA, and furnish detailed experimental protocols to empower researchers to achieve consistent and reliable results.
Understanding the Role and Challenges of Xylyl-TPA
Xylyl-TPA is a high-purity (>98.0% by HPLC) organic small molecule belonging to the triarylamine class, a family of compounds renowned for their hole-transporting capabilities.[1][2] In a perovskite solar cell, the HTM layer is tasked with the efficient extraction of holes from the perovskite absorber layer and their subsequent transport to the electrode, all while blocking the passage of electrons.[3] The chemical structure of Xylyl-TPA, with its bulky xylyl groups, is designed to promote the formation of stable amorphous films, a desirable characteristic for uniform charge transport and the prevention of crystallization-induced device failure.
However, the path to high-efficiency and stable PSCs is often paved with challenges in reproducibility. The performance of a device incorporating Xylyl-TPA is not solely dependent on the intrinsic properties of the molecule itself but is profoundly influenced by a host of extrinsic factors. Mastering these variables is the key to unlocking consistent and high-performance results.
Key Factors Influencing Reproducibility
The quest for reproducible results with Xylyl-TPA, as with any HTM in perovskite solar cells, is a multi-faceted challenge. The following sections dissect the most critical factors that demand meticulous control.
Purity and Batch-to-Batch Variation
While commercially available Xylyl-TPA boasts high purity, even trace impurities can have a significant impact on device performance. These impurities can act as charge traps, increasing recombination rates and diminishing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. Researchers should be vigilant about the purity of their starting material and consider purification steps if batch-to-batch variations are suspected.
The Critical Role of Doping
Pristine organic HTMs often exhibit low conductivity. To enhance their charge transport properties, they are typically doped with additives. Common p-dopants for triarylamine-based HTMs include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
Li-TFSI: Increases the hole concentration and conductivity of the HTM layer. However, its hygroscopic nature can be a double-edged sword, potentially contributing to the degradation of the perovskite layer over time.
-
tBP: This additive is often used to improve the solubility of Li-TFSI and to passivate surface defects on the perovskite film, thereby reducing charge recombination at the perovskite/HTM interface.
The precise ratio of these dopants to Xylyl-TPA is a critical parameter that must be optimized and strictly controlled. Variations in this ratio can lead to significant differences in device performance and stability.
Caption: A generalized workflow for the fabrication of a perovskite solar cell.
Perovskite Layer Deposition (in an inert atmosphere)
-
A precursor solution of the perovskite (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is prepared.
-
The perovskite solution is spin-coated onto the TiO₂ layer. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate during the last few seconds of the program to induce rapid crystallization and form a uniform film.
-
The film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) to complete the perovskite crystallization.
Hole Transport Layer (HTL) Deposition (in an inert atmosphere)
-
Prepare the Xylyl-TPA solution. For example, dissolve a specific concentration of Xylyl-TPA in chlorobenzene.
-
Add the dopant solutions. For instance, add a predetermined volume of a Li-TFSI solution in acetonitrile and a specific volume of tBP to the Xylyl-TPA solution.
-
Spin-coat the HTM solution onto the perovskite layer. The spin coating parameters should be optimized to achieve the desired film thickness.
-
The devices are typically left in a dry, dark environment (e.g., in a desiccator inside the glovebox) overnight to allow for slow oxidation of the HTM, which can improve its conductivity.
Electrode Evaporation
-
A metal contact, typically gold or silver, is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
-
The current density-voltage (J-V) characteristics of the completed devices are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.
-
Key performance parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curves.
Conclusion: Towards a Standardized Approach
The reproducibility of results with this compound in perovskite solar cells is a goal that can be achieved through a systematic and meticulous approach to experimental design and execution. While the intrinsic properties of Xylyl-TPA make it a compelling candidate for a high-performance HTM, its successful implementation hinges on the stringent control of extrinsic factors. By understanding and managing the variables associated with material purity, doping, solution preparation, film deposition, and environmental conditions, researchers can mitigate variability and pave the way for the development of more efficient and stable perovskite solar cell technologies. This guide serves as a foundational framework to empower researchers in their pursuit of reproducible and high-impact results in the exciting field of perovskite photovoltaics.
References
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CP Lab Safety. (n.d.). This compound, 100mg. Retrieved from [Link]
-
SpecAU. (n.d.). 44'-Bis[di(35-xylyl)amino]-4''-phenyltriphenylamine. Retrieved from [Link]
- Google Patents. (n.d.). EP2109898B1 - Oleds having high efficiency and excellent lifetime.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO and HOMO-2→LUMO) of the compound at the B3LYP. Retrieved from [Link]
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A Researcher's Guide to Hole Mobility in HTMs: A Comparative Analysis
The efficiency and stability of organic electronic devices, particularly perovskite solar cells (PSCs), are critically dependent on the charge-transporting properties of their constituent layers. Among these, the hole-transporting material (HTM) plays a pivotal role in extracting and transporting photogenerated holes from the active layer to the electrode.[1][2] A key performance metric for any HTM is its hole mobility (μh)—a measure of how quickly holes can move through the material under an electric field. High hole mobility is essential for efficient charge extraction, minimizing charge recombination losses, and achieving a high fill factor (FF) in solar cells.[3]
This guide provides an in-depth comparative analysis of hole mobility in commonly used and emerging HTMs. We will move beyond a simple recitation of values to explore the underlying causality, examining how molecular structure, film morphology, and chemical doping collectively dictate charge transport efficiency. Furthermore, we will provide a validated experimental protocol for measuring hole mobility, empowering researchers to conduct their own robust characterizations.
Comparative Analysis of Hole Mobility in Key HTMs
The selection of an HTM is often a trade-off between performance, stability, and cost. While 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD) has been the gold standard in high-efficiency PSCs, materials like Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) offer distinct advantages, including higher intrinsic mobility.[4][5] The table below summarizes typical hole mobility values for these and other relevant HTMs. It is crucial to note that reported values can vary significantly based on the measurement technique and the specific processing conditions, including the dopants used.
| Hole-Transporting Material (HTM) | State | Typical Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique(s) | Reference(s) |
| Spiro-OMeTAD | Pristine (Undoped) | 10⁻⁵ - 2 x 10⁻⁴ | SCLC, TOF | [1][4][6] |
| Doped (LiTFSI, tBP) | 10⁻⁴ - 10⁻³ | SCLC, Photo-CELIV | [4][7] | |
| PTAA | Pristine (Undoped) | ~4 x 10⁻³ | TOF | [4][5] |
| Doped (LiTFSI, tBP) | > 10⁻³ | SCLC, Photo-CELIV | [8][9] | |
| P3HT | Pristine (Undoped) | 10⁻⁴ - 4 x 10⁻⁴ | SCLC, TOF | [5][10][11] |
| PEDOT:PSS | Pristine (Undoped) | 10⁻⁵ - 10⁻³ | SCLC | [12] |
| NiOₓ (inorganic) | Pristine (Undoped) | 10⁻³ - 10⁻² | SCLC | [2][3] |
Key Insights from the Data:
-
Spiro-OMeTAD: In its pure, undoped form, Spiro-OMeTAD exhibits relatively low hole mobility.[4][6][13] Its widespread success is almost entirely dependent on the use of additives. Dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are essential to oxidize the material, thereby increasing the hole carrier concentration and significantly enhancing its conductivity and mobility.[4][7][14][15]
-
PTAA: Compared to Spiro-OMeTAD, the polymeric HTM PTAA boasts a considerably higher intrinsic hole mobility.[4][5] This allows for the use of thinner HTM layers and can lead to improved device stability.[8] While also commonly doped to optimize performance, the baseline mobility of PTAA is superior.[8]
-
P3HT and PEDOT:PSS: These polymeric HTMs are often considered for their cost-effectiveness and processability. However, their hole mobilities can be lower than those of Spiro-OMeTAD and PTAA, and issues like the acidic nature of PEDOT:PSS can impact long-term device stability.[1]
-
Inorganic Alternatives: Inorganic materials like Nickel Oxide (NiOₓ) are gaining attention due to their high chemical stability and respectable hole mobility.[2][3] They represent a promising avenue for overcoming the stability challenges associated with organic HTMs.
The Pillars of Hole Mobility: Structure, Morphology, and Doping
Understanding the factors that govern hole mobility is critical for both selecting an appropriate HTM and designing new materials with superior properties. Charge transport in these organic materials is not a simple band-like conduction as seen in inorganic semiconductors; instead, it's typically described by a hopping mechanism, where charge carriers jump between adjacent molecules or polymer chains.[16] The efficiency of this process is dictated by several interconnected factors.
Caption: Key factors influencing hole mobility in organic HTMs.
-
Molecular Structure and Energetic Disorder: The intrinsic chemical structure dictates the electronic coupling between adjacent molecules. Efficient π-π stacking, where the electron clouds of aromatic rings overlap, creates pathways for hole hopping.[17] Materials with rigid, planar structures often exhibit better packing and higher mobility. Conversely, significant conformational or energetic disorder, where molecules are poorly aligned, hinders charge transport.[17][18] The spiro-linked core of Spiro-OMeTAD, for instance, is designed to prevent crystallization and maintain an amorphous, glassy state, which necessitates doping to overcome its inherently low mobility.[6]
-
Film Morphology and Quality: How the HTM molecules or polymers arrange themselves in a thin film is just as important as their individual structure.[19]
-
Crystallinity: Highly crystalline domains with well-ordered molecules can provide efficient pathways for charge transport, leading to higher mobility.[18][20]
-
Grain Boundaries: In polycrystalline films, the interfaces between crystalline grains can act as traps or scattering sites for charge carriers, reducing overall mobility.[21][22]
-
Molecular Weight (MW): For polymeric HTMs like PTAA, higher molecular weight can enhance film robustness and influence chain entanglement and packing, which in turn affects the charge transport properties.[23][24]
-
-
Chemical Doping: As noted, doping is a critical strategy for enhancing charge transport, especially in materials with low intrinsic mobility like Spiro-OMeTAD. The process typically involves adding a p-dopant (an electron acceptor).
-
Mechanism: The dopant oxidizes a fraction of the neutral HTM molecules, creating positively charged radical cations (e.g., Spiro-OMeTAD⁺).[1][7] This dramatically increases the concentration of charge carriers (holes) available for conduction.
-
Common Dopants: LiTFSI is a common ionic salt used for this purpose. Its function is often assisted by tBP, which is believed to improve the solubility of LiTFSI and prevent aggregation.[14][25] Other dopants include cobalt complexes like FK209.[7][26]
-
Experimental Protocol: Measuring Hole Mobility via the SCLC Method
To reliably compare HTMs, a standardized, self-validating measurement protocol is essential. The Space-Charge Limited Current (SCLC) method is a widely used and powerful technique to determine the charge carrier mobility in thin films of organic and perovskite semiconductors.[10][27] The method involves fabricating a single-carrier (hole-only) device and analyzing its current density-voltage (J-V) characteristics.
The underlying principle is that at a sufficiently high voltage, the number of injected charge carriers exceeds the material's intrinsic carrier density. The current is then limited not by the contacts, but by the build-up of this injected space charge. In a trap-free semiconductor, this relationship is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where J is the current density, ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material, μ is the carrier mobility, V is the applied voltage, and L is the thickness of the film. By plotting J vs. V² (or log(J) vs. log(V)), the mobility can be extracted from the slope of the SCLC regime.[10][11][27]
Step-by-Step Experimental Workflow
Caption: Experimental workflow for hole mobility measurement using the SCLC method.
Detailed Methodology:
-
Device Architecture: The goal is to create a "hole-only" device. This requires an anode with a high work function (e.g., ITO treated with PEDOT:PSS) to facilitate hole injection and a cathode with an even higher work function (e.g., Gold - Au, or Molybdenum Oxide/Au) to block electron injection. A typical structure is: ITO / PEDOT:PSS / HTM / Au .
-
Substrate Preparation:
-
Pattern Indium Tin Oxide (ITO) coated glass substrates using standard photolithography and etching techniques.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function and wettability of the ITO surface.
-
-
Layer Deposition:
-
Hole Injection Layer (HIL): Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 4000 rpm for 40s). Anneal the film at ~150°C for 15 minutes in air. This layer ensures ohmic contact for hole injection.
-
HTM Layer: Prepare a solution of the HTM in a suitable solvent (e.g., chlorobenzene for Spiro-OMeTAD and PTAA). If investigating a doped film, add the dopants (e.g., LiTFSI, tBP) to this solution. Spin-coat the HTM solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and solution concentration will determine the film thickness (L), which must be measured accurately (e.g., with a profilometer).
-
Top Electrode: Transfer the substrate to a thermal evaporator. Deposit the top metal electrode (e.g., 80-100 nm of Gold) through a shadow mask to define the active area of the device.
-
-
Characterization and Analysis:
-
Using a source measure unit (SMU), apply a voltage sweep to the device in a dark, inert environment and measure the resulting current.
-
Calculate the current density (J) by dividing the current by the active device area.
-
Plot log(J) versus log(V). At low voltages, an ohmic region (slope ≈ 1) may be observed. As the voltage increases, the curve should transition to the SCLC region, characterized by a slope of approximately 2.
-
Fit the linear portion of the SCLC region to the Mott-Gurney equation to extract the hole mobility (μh). A dielectric constant (εᵣ) of ~3 is typically assumed for most organic semiconductors.
-
This self-validating protocol, from fabrication to analysis, provides a robust framework for accurately determining and comparing the hole mobility of different HTMs, forming a critical step in the development of next-generation organic electronic devices.
References
-
Rombach, F. M., Haque, A., & Saliba, M. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5163-5188. [Link]
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Sanyam, & Mondal, A. (2025). Multiscale modeling of charge transfer in hole-transporting materials: Linking molecular morphology to charge mobility. The Journal of Chemical Physics, 162(18), 184702. [Link]
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Singh, T., Miyasaka, T. (2018). Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. Advanced Energy Materials. [Link]
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Cai, B., et al. (2016). Performance Enhancement of Planar Heterojunction Perovskite Solar Cells through Tuning the Doping Properties of Hole-Transporting Materials. ACS Applied Materials & Interfaces. [Link]
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ResearchGate. (n.d.). Simulated and measured hole mobility of spiro-OMeTAD. [Link]
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Polo-Sánchez, A., et al. (2021). Dopant Engineering for Spiro‐OMeTAD Hole‐Transporting Materials towards Efficient Perovskite Solar Cells. Advanced Functional Materials. [Link]
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Karim, A., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers. [Link]
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ResearchGate. (2017). Why the mobility of holes is more than electrons in case of organic semiconductors?. [Link]
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Liu, C., et al. (2024). Spiro-OMeTAD doped with iodine pentoxide to enhance planar perovskite solar cell performance. Applied Materials Today. [Link]
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Li, Z., et al. (2022). Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
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Wang, Y., et al. (2024). Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. Journal of Materials Chemistry A. [Link]
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A Comparative Guide to the Electrochemical Stability of Hole-Transporting Materials: An In-Depth Analysis of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
A Note to Our Valued Research Community:
As a Senior Application Scientist, my commitment is to provide you with technical guides of the highest scientific integrity. The foundation of these guides rests upon verifiable experimental data. After a comprehensive search of scientific literature and patent databases, we have found a notable scarcity of specific experimental data regarding the electrochemical stability of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDPATPA) . While the compound is available commercially[1][2], and its molecular structure suggests potential as a hole-transporting material (HTM), the absence of published cyclic voltammetry, hole mobility, and long-term stability data prevents a direct, data-driven comparison with other established HTMs at this time.
Therefore, this guide will pivot to a broader, yet equally critical, discussion. We will establish a framework for evaluating the electrochemical stability of arylamine-based HTMs, using the well-characterized Spiro-OMeTAD as a benchmark. We will outline the key performance parameters, the experimental methodologies to assess them, and the underlying chemical principles that govern stability. This guide will equip researchers with the necessary knowledge to critically evaluate novel HTMs, including BDPATPA, as data becomes available.
The Critical Role of Electrochemical Stability in Perovskite Solar Cells
The long-term operational stability of perovskite solar cells (PSCs) is a paramount challenge for their commercialization. The hole-transporting layer (HTL) plays a pivotal role in device performance and longevity. It is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. However, the HTL is also a common locus of degradation, impacting the overall device lifetime[3][4].
Degradation of the HTL can occur through several mechanisms, including thermal decomposition, morphological changes, and electrochemical instability[5]. Electrochemical instability, in particular, is a critical concern as the HTM is constantly subjected to electrical fields and redox cycling during device operation. An ideal HTM must possess a stable electrochemical profile, characterized by reversible oxidation and a high resistance to degradation under electrical bias.
Benchmarking Hole-Transporting Materials: Key Performance Parameters
To objectively compare the electrochemical stability of different HTMs, a standardized set of experimental parameters must be considered.
Electrochemical Properties from Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a material. For an HTM, the key parameters derived from CV are:
-
Oxidation Potential (Eox): This potential, at which the HTM is oxidized, is crucial for determining the Highest Occupied Molecular Orbital (HOMO) energy level. Proper energy level alignment between the perovskite valence band and the HTM's HOMO is essential for efficient hole extraction.
-
Reversibility of Redox Processes: A reversible oxidation-reduction cycle in the CV voltammogram indicates that the HTM can be oxidized and reduced repeatedly without undergoing irreversible chemical changes. This is a hallmark of a stable HTM. Irreversible processes suggest that the oxidized form of the HTM is unstable and may degrade, leading to a decline in device performance.
Hole Mobility and Conductivity
High hole mobility is essential for efficient charge transport and to prevent charge recombination at the perovskite/HTL interface. Low mobility can lead to charge accumulation and voltage loss in the device. Techniques such as the space-charge-limited current (SCLC) method are commonly used to determine the hole mobility of HTMs.
Thermal Stability
The thermal stability of an HTM is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. A high decomposition temperature is desirable, especially for applications where the solar cells may experience elevated operating temperatures. For instance, many high-performance polymers used in electronics exhibit decomposition temperatures exceeding 400°C[6].
Morphological Stability
The morphology of the HTL film can significantly impact device performance and stability. The HTM should form a uniform, pinhole-free layer that effectively covers the perovskite surface. Morphological changes, such as crystallization or dewetting, can occur over time, especially under thermal stress, leading to device failure[5].
Comparative Analysis: Spiro-OMeTAD as a Benchmark
2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) is the most widely used and well-characterized small molecule HTM in high-efficiency PSCs. However, its widespread adoption is hampered by several factors, including its high cost and the need for chemical dopants to enhance its conductivity and hole mobility. These dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), can be detrimental to the long-term stability of the device[7].
A hypothetical comparison with a novel HTM like BDPATPA would involve the following considerations:
| Parameter | Spiro-OMeTAD (Doped) | Ideal Characteristics for a Novel HTM (e.g., BDPATPA) |
| Oxidation Potential (HOMO) | ~ -5.2 eV | Aligned with the perovskite valence band (~ -5.4 eV) for efficient hole extraction. |
| Electrochemical Reversibility | Quasi-reversible | Highly reversible oxidation to ensure stability during device operation. |
| Hole Mobility | ~ 10-4 - 10-3 cm2V-1s-1 | High mobility (> 10-3 cm2V-1s-1) to facilitate efficient charge transport. |
| Thermal Stability | Decomposition > 400 °C | High thermal stability to withstand operational temperatures. |
| Morphological Stability | Prone to crystallization over time | Amorphous morphology with high glass transition temperature (Tg) to prevent crystallization. |
| Dopant Requirement | Requires dopants for high performance | Dopant-free operation to enhance long-term stability. |
Experimental Protocol for Assessing Electrochemical Stability
To facilitate future research on BDPATPA and other novel HTMs, we provide a standardized experimental protocol for evaluating electrochemical stability using cyclic voltammetry.
Step-by-Step Methodology for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). The supporting electrolyte is necessary to ensure sufficient conductivity of the solution.
-
-
Preparation of the Analyte Solution:
-
Dissolve the HTM to be tested (e.g., BDPATPA) in the electrolyte solution at a concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or foil.
-
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Scan the potential from an initial value where no redox processes occur to a potential sufficiently positive to oxidize the HTM, and then reverse the scan back to the initial potential.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the redox processes.
-
-
Data Analysis:
-
Determine the oxidation potential (Eox) from the anodic peak potential.
-
Assess the reversibility of the redox process by examining the peak separation between the anodic and cathodic peaks and the ratio of the peak currents. For a reversible one-electron process, the peak separation should be close to 59 mV at room temperature.
-
Visualizing the Path to Stable Hole-Transport Materials
The molecular design of HTMs is a key factor in achieving high electrochemical stability. The structure of BDPATPA, with its bulky 3,5-xylyl groups, is likely intended to create steric hindrance that prevents close molecular packing. This can lead to a more amorphous film morphology, which is often associated with improved stability compared to crystalline films that are prone to forming grain boundaries that can act as degradation sites.
Caption: A streamlined workflow for the electrochemical evaluation of a new hole-transporting material.
Future Outlook and a Call for Data
The development of novel, stable, and cost-effective HTMs is a critical research direction for advancing perovskite solar cell technology. While the molecular structure of BDPATPA suggests it may possess favorable properties, a comprehensive evaluation of its electrochemical stability through rigorous experimental studies is essential.
We encourage the research community to investigate the properties of BDPATPA and similar promising molecules and to publish their findings. A collective effort to characterize and benchmark new materials will accelerate the development of highly efficient and stable perovskite solar cells, bringing this technology closer to widespread commercialization. As new data becomes available, we will update this guide to provide a direct and comprehensive comparison.
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A Senior Application Scientist's Guide to Hole Transport Layer Alternatives for High-Performance Optoelectronics
In the rapidly advancing field of organic and perovskite electronics, the hole transport layer (HTL) is a critical component that dictates device efficiency, stability, and scalability. For years, 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (BDPPTPA) has been a notable material in research settings. However, the quest for more cost-effective, stable, and equally (or more) efficient alternatives is paramount for widespread commercialization. This guide provides an in-depth comparison of leading alternatives to BDPPTPA, offering experimental data, procedural insights, and an analysis of the underlying scientific principles for researchers and material scientists.
The Benchmark: Understanding BDPPTPA
BDPPTPA is a triphenylamine-based organic molecule known for its deep highest occupied molecular orbital (HOMO) energy level and good hole mobility. These characteristics make it an effective HTL, particularly in perovskite solar cells (PSCs), where it can facilitate efficient extraction of holes from the perovskite absorber layer while simultaneously blocking electrons.
Molecular Structure of BDPPTPA:
Caption: Simplified molecular structure of BDPPTPA.
However, its complex multi-step synthesis leads to high production costs, creating a significant barrier for large-scale applications. This economic reality has fueled the search for viable alternatives.
Key Alternatives and Performance Comparison
The most prominent alternatives to BDPPTPA include other organic small molecules like Spiro-OMeTAD, polymeric materials such as PTAA, and inorganic compounds like copper(I) thiocyanate (CuSCN) and nickel(II) oxide (NiO). Each presents a unique trade-off between performance, stability, and cost.
Comparative Performance Data
The following table summarizes key performance metrics for these materials when integrated into perovskite solar cells, providing a snapshot of their capabilities.
| Hole Transport Material | Typical PCE (%) | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | Est. Material Cost | Stability |
| BDPPTPA | 20-22% | 1.10-1.15 | 23-24 | 78-82 | High | Moderate |
| Spiro-OMeTAD | 23-25% | 1.12-1.18 | 24-25 | 80-84 | Very High | Low-Moderate |
| PTAA | 22-24% | 1.10-1.16 | 23-25 | 79-83 | Moderate-High | Moderate-High |
| CuSCN | 18-20% | 1.05-1.10 | 22-23 | 75-80 | Very Low | High |
| NiO | 19-21% | 1.08-1.12 | 22-24 | 76-81 | Low | Very High |
Note: Performance metrics can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.
Energy Level Alignment
Proper energy level alignment between the perovskite absorber and the HTL is crucial for efficient charge extraction. The HOMO level of the HTL should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a driving force for hole transfer.
Caption: Energy level alignment of various HTLs with a typical perovskite.
In-Depth Analysis of Alternatives
Spiro-OMeTAD: The High-Efficiency Champion
2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, or Spiro-OMeTAD, is currently the most widely used HTL in record-efficiency perovskite solar cells.
-
Expertise & Experience: Spiro-OMeTAD's success is largely attributed to its suitable HOMO level (~-5.2 eV), which aligns well with many perovskite compositions, and its amorphous nature, which promotes uniform film formation. However, its pristine conductivity is low. This is overcome by intentionally doping the material.
-
Trustworthiness (Self-Validating System): The performance of Spiro-OMeTAD is critically dependent on additives. Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are almost universally required. Li-TFSI facilitates oxidation of the Spiro-OMeTAD, increasing the hole concentration (p-doping), while tBP can deprotonate surface states on the perovskite, improving the interfacial charge transfer. The necessity of these hygroscopic and volatile additives, however, is a major contributor to the poor long-term stability of devices using this HTL.
-
Authoritative Grounding: The role of these additives in promoting p-doping and improving device performance has been extensively documented.
PTAA: The Polymeric Contender
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric HTL that has emerged as a highly stable and efficient alternative.
-
Expertise & Experience: As a polymer, PTAA offers excellent film-forming properties and can create a robust, uniform layer over the perovskite. Its hydrophobic nature provides a degree of moisture resistance to the underlying perovskite layer, a significant advantage for device longevity.
-
Trustworthiness (Self-Validating System): PTAA often requires less aggressive doping than Spiro-OMeTAD, and in some cases can be used without additives, which simplifies processing and improves intrinsic stability. Its higher molecular weight reduces mobility and potential for migration into other layers of the device stack, a common failure mode for small-molecule HTLs.
-
Authoritative Grounding: Studies have demonstrated that PTAA-based devices can exhibit superior operational stability compared to those with Spiro-OMeTAD, largely due to the material's intrinsic properties and reduced reliance on volatile dopants.
Inorganic HTLs: The Low-Cost, High-Stability Future?
Inorganic materials like CuSCN and NiO are gaining significant attention due to their low cost, high charge carrier mobility, and excellent chemical stability.
-
Expertise & Experience: These materials can be deposited via solution-based methods at low temperatures, making them compatible with flexible substrate manufacturing. Their wide bandgap ensures they are transparent to the visible light intended for the absorber layer.
-
Trustworthiness (Self-Validating System): The primary challenge with inorganic HTLs is often process control. For example, depositing a pinhole-free, uniform layer of CuSCN from solution can be difficult due to its limited solubility in common solvents. NiO nanoparticles, while promising, can introduce variability in film quality. The interface between the inorganic HTL and the organic perovskite must be carefully engineered to avoid charge recombination losses.
-
Authoritative Grounding: Despite processing challenges, the intrinsic stability of materials like NiO has been shown to lead to devices with significantly longer operational lifetimes under thermal and atmospheric stress compared to their organic counterparts.
Experimental Protocols
The following provides a standardized, step-by-step methodology for the deposition of these HTLs onto a perovskite-coated substrate.
Workflow Diagram: HTL Deposition
Caption: Standardized workflow for solution-based HTL deposition.
Step-by-Step Methodologies
1. Spiro-OMeTAD Solution and Deposition:
-
Causality: The chlorobenzene solvent is chosen for its ability to dissolve Spiro-OMeTAD and its appropriate boiling point for spin coating. Additives are essential for performance as previously described.
-
Protocol:
-
Prepare a stock solution of Li-TFSI in acetonitrile (520 mg/mL).
-
In a nitrogen-filled glovebox, dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Add 28.8 µL of 4-tert-butylpyridine (tBP) to the solution.
-
Add 17.5 µL of the Li-TFSI stock solution.
-
Stir for at least 2 hours at room temperature.
-
Deposit the solution onto the perovskite substrate via spin coating at 4000 rpm for 30 seconds.
-
Store the substrates in a desiccator with controlled humidity (e.g., in a dark box with flowing dry air) overnight to allow for slow oxidation, which is crucial for activating the p-doping.
-
2. PTAA Solution and Deposition:
-
Causality: Toluene is a common solvent for PTAA, allowing for good film formation. A post-deposition anneal helps to remove residual solvent and improve film morphology.
-
Protocol:
-
In a nitrogen-filled glovebox, dissolve 10 mg of PTAA in 1 mL of toluene.
-
Stir the solution at 70°C for at least 3 hours until fully dissolved.
-
Cool the solution to room temperature before use.
-
Deposit the solution onto the perovskite substrate via spin coating at 4000 rpm for 30 seconds.
-
Anneal the substrate on a hotplate at 100°C for 10 minutes.
-
3. CuSCN Solution and Deposition:
-
Causality: Di-isopropyl sulfide (DIPS) is a less common but effective solvent for CuSCN that allows for the formation of uniform films. Annealing is required to evaporate the solvent and crystallize the CuSCN.
-
Protocol:
-
Prepare a 50 mg/mL solution of CuSCN in DIPS.
-
Stir the solution vigorously for several hours. It may not fully dissolve, forming a fine suspension.
-
Filter the solution/suspension through a 0.45 µm PTFE filter immediately before use.
-
Deposit the solution onto the perovskite substrate via spin coating at 4000 rpm for 30 seconds.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
Conclusion and Future Outlook
While BDPPTPA remains a relevant material in academic research, the path to commercial viability for perovskite and organic electronics demands a shift towards more sustainable alternatives.
-
Spiro-OMeTAD continues to set efficiency records but its high cost and reliance on performance-degrading additives make it unsuitable for mass production.
-
PTAA offers a compelling balance of high efficiency, improved stability, and better processability than small molecules, though its cost is still a consideration.
-
Inorganic HTLs like CuSCN and NiO represent the most promising long-term solution, offering the potential for ultra-low-cost production and superior device longevity. Overcoming the current challenges in solution processing and interface engineering will be key to unlocking their full potential.
The selection of an appropriate HTL is a complex decision that requires a careful balance of efficiency, stability, cost, and scalability. This guide provides a framework for researchers to make informed choices based on a combination of established data and validated experimental protocols.
References
-
Title: The role of lithium doping in Spiro-OMeTAD. Source: Energy & Environmental Science. URL: [Link]
-
Title: Chemical nature of the p-dopant for Spiro-OMeTAD in perovskite solar cells. Source: Nature Communications. URL: [Link]
-
Title: A dopant-free, polymeric hole-transporting material for highly efficient and stable perovskite solar cells. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Inorganic p-Type Semiconductors as Hole-Transporting Materials for Perovskite Solar Cells. Source: Advanced Energy Materials. URL: [Link]
-
Title: A brief review on the solution-processed NiO thin films for perovskite solar cell application. Source: Materials Science in Semiconductor Processing. URL: [Link]
A Comparative Guide to Hole Transport Materials: The Established Benchmark vs. a High-Potential Contender
A Literature Review and Application Guide for 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine and its Alternatives
In the pursuit of next-generation optoelectronic devices with enhanced efficiency and stability, the role of the hole transport material (HTM) is paramount. These materials are critical components in both Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), facilitating the efficient extraction and transport of positive charge carriers (holes). For years, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, commonly known as Spiro-OMeTAD , has been the undisputed benchmark HTM, particularly in the realm of high-performance PSCs. However, its widespread adoption is hampered by significant drawbacks, including a complex and costly synthesis, and the necessity of using performance-enhancing additives that can compromise long-term device stability.
This guide provides an in-depth comparison between the incumbent Spiro-OMeTAD and a promising, yet less-explored alternative: This compound . While extensive experimental data for Spiro-OMeTAD is readily available, this guide will leverage structural analysis and data from analogous compounds to project the potential of this compound as a viable, and potentially superior, alternative. This analysis is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of advanced HTMs.
The Incumbent: Spiro-OMeTAD
Spiro-OMeTAD's success is rooted in its excellent film-forming properties and a highest occupied molecular orbital (HOMO) energy level that aligns well with the valence band of typical perovskite absorbers, enabling efficient hole extraction. However, its intrinsically low hole mobility and conductivity necessitate the use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP). These additives, while boosting performance, are hygroscopic and can contribute to the degradation of the sensitive perovskite layer over time.
The Contender: this compound
This compound, a triarylamine derivative, presents a compelling molecular architecture. The presence of bulky 3,5-xylyl groups can inhibit intermolecular interactions, potentially leading to a more amorphous and stable thin-film morphology. The triphenylamine core is a well-established building block for HTMs, known for its good hole-transporting characteristics. While direct, comprehensive experimental data on its performance in OLEDs or PSCs is not widely published, its structural features suggest several potential advantages over Spiro-OMeTAD.
| Property | Spiro-OMeTAD | This compound (Predicted) |
| Core Structure | Spirobifluorene | Triphenylamine |
| Peripheral Groups | Methoxy-substituted phenyl | 3,5-Xylyl |
| Cost | High, due to multi-step synthesis | Potentially lower due to simpler precursors |
| Hole Mobility | Low (requires doping) | Potentially higher intrinsic mobility |
| Film Morphology | Good, but can be influenced by additives | Potentially high amorphous stability |
| Additives | Required for optimal performance (LiTFSI, tBP) | Potentially dopant-free operation |
Comparative Analysis: A Deeper Dive
Molecular Structure and its Implications
The core of Spiro-OMeTAD is a rigid spirobifluorene unit, which contributes to its good thermal stability. In contrast, this compound is based on a more flexible triphenylamine core. The bulky xylyl groups in the latter are expected to play a crucial role in preventing crystallization and promoting the formation of stable amorphous films, a critical factor for long-term device stability.
Electrochemical Properties and Energy Level Alignment
A key requirement for an efficient HTM is the appropriate alignment of its HOMO level with the valence band of the active layer (e.g., perovskite or emissive layer in an OLED). Computational studies on similar triarylamine-based HTMs suggest that the HOMO level of this compound is likely to be in a suitable range for efficient hole injection from standard perovskite materials.[1]
Experimental Protocols for HTM Evaluation
To rigorously compare these HTMs, a standardized set of experimental protocols is essential.
Synthesis of this compound (Proposed)
Step 1: Synthesis of the Di(3,5-xylyl)amine Precursor
-
Combine 3,5-dimethylaniline and a suitable aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) in a reaction vessel.
-
Add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos).
-
Introduce a strong base (e.g., sodium tert-butoxide) and an anhydrous solvent (e.g., toluene).
-
Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Purify the resulting di(3,5-xylyl)amine by column chromatography.
Step 2: Coupling to the Triphenylamine Core
-
React the purified di(3,5-xylyl)amine with a functionalized triphenylamine core, such as 4,4'-dibromo-4''-phenyltriphenylamine.
-
Employ similar Buchwald-Hartwig coupling conditions as in Step 1.
-
Purify the final product, this compound, through recrystallization and/or column chromatography.
Fabrication of a Perovskite Solar Cell for HTM Testing
The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell, a common architecture for testing new HTMs.
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 or SnO2 onto the ITO substrate via spin-coating or spray pyrolysis, followed by annealing at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) onto the ETL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, followed by thermal annealing.
-
Hole Transport Layer (HTL) Deposition:
-
For Spiro-OMeTAD (Control): Dissolve Spiro-OMeTAD in chlorobenzene along with additives such as LiTFSI and tBP. Spin-coat this solution onto the perovskite layer.
-
For this compound: Dissolve the HTM in a suitable solvent (e.g., chlorobenzene or toluene) and spin-coat it onto the perovskite layer. Initially, this can be tested without additives to assess its intrinsic performance.
-
-
Metal Electrode Deposition: Deposit a top electrode of gold or silver (typically 80-100 nm) through thermal evaporation.
Characterization of HTM and Device Performance
A comprehensive evaluation involves characterizing both the material properties and the final device performance.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the HTM.
-
UV-Vis Spectroscopy: To assess the optical absorption properties of the HTM film.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the HTM layer.
-
Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters of the solar cell: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Efficiency (IPCE): To measure the quantum efficiency of the device at different wavelengths.
-
Stability Testing: To evaluate the long-term performance of the device under continuous illumination and in different environmental conditions (e.g., humidity and temperature).
Conclusion and Future Outlook
While Spiro-OMeTAD has been instrumental in advancing perovskite solar cell technology, its limitations necessitate the exploration of new and improved hole transport materials. This compound emerges as a promising candidate due to its molecular design, which suggests the potential for high amorphous stability and efficient hole transport, possibly without the need for performance-enhancing but stability-compromising additives.
The lack of extensive experimental data for this compound highlights a significant opportunity for further research. A direct, systematic comparison with Spiro-OMeTAD, following the experimental protocols outlined in this guide, is crucial to validate its potential. Should this material demonstrate comparable or superior performance, particularly in terms of long-term stability and cost-effectiveness, it could represent a significant step forward in the commercialization of perovskite and OLED technologies. The scientific community is encouraged to undertake these investigations to unlock the full potential of this and other novel triarylamine-based hole transport materials.
References
- Rombach, F. M., et al. (2023). A review on PTAA and Spiro-OMeTAD as hole transport layers in perovskite solar cells.
- Meng, L., et al. (2016). High-performance perovskite solar cells with a spiro-S based hole transport material.
-
Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials. [Link][1][2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
This document provides a detailed protocol for the safe and compliant disposal of 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (CAS No. 249609-49-2). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is built on the pillars of technical accuracy, field-proven best practices, and a deep understanding of chemical causality to ensure that disposal procedures are not just followed, but understood.
Hazard Assessment and Core Safety Principles
While the Safety Data Sheet (SDS) for this compound may classify it as "not a hazardous substance or mixture according to the Globally Harmonized System (GHS)," it is a fundamental principle of laboratory safety to treat all chemical products with the recognition of "having unknown hazards and toxicity". This compound belongs to the broader class of aromatic amines, some of which are known for their potential health hazards, including carcinogenicity and mutagenicity[1]. Furthermore, the parent compound, triphenylamine, is known to cause skin and eye irritation[2][3].
Therefore, the disposal protocol outlined below adopts a cautious and proactive approach, aligning with best practices for handling complex organic molecules and ensuring the safety of personnel and the environment. A critical consideration is the potential for thermal decomposition at high temperatures to generate poisonous fumes, a specific hazard noted for this compound[4].
Table 1: Hazard Profile Summary for this compound
| Hazard Classification | Details | Source |
| GHS Classification | Not a hazardous substance or mixture. | TCI SDS |
| Primary Routes of Exposure | Inhalation (dust), skin contact, eye contact. | TCI SDS[4] |
| Known Acute Effects | Skin and eye irritation may occur based on related compounds. | TCI SDS[4] |
| Chronic Effects | No specific data available; handle as a compound with unknown long-term toxicity. | General Chemical Safety |
| Decomposition Hazards | May decompose upon combustion or at high temperatures to generate poisonous fumes. | TCI SDS[4] |
Personnel Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is mandatory to wear appropriate PPE. The goal is to prevent any direct contact with the chemical, whether in solid form or as residual contamination.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses with side shields or goggles.
-
Body Protection : A standard lab coat is required. For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection : All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood to prevent inhalation[4].
Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation and Classification
-
Causality : Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste is sent to the correct treatment facility.
-
Procedure :
Step 2: Waste Collection and Containment
-
Causality : Secure containment prevents accidental spills and exposure. The choice of container material is critical to avoid degradation and leaks.
-
Procedure :
-
Collect all waste materials, including unused or surplus product, contaminated personal protective equipment (e.g., gloves), and cleaning materials (e.g., wipes, absorbent pads) in a dedicated, leak-proof container[7].
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tightly-fitting lid.
-
For any contaminated labware (e.g., vials, spatulas), rinse them with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate as "Non-Halogenated Liquid Organic Waste." The cleaned labware can then be disposed of according to standard laboratory procedures.
-
Step 3: Labeling the Waste Container
-
Causality : Clear and accurate labeling is a regulatory requirement and essential for communicating hazards to everyone who may handle the container, from lab personnel to waste disposal technicians.
-
Procedure :
-
Label the waste container clearly and indelibly before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS No. 249609-49-2 .
-
The primary hazards (e.g., "Handle with Caution - Aromatic Amine").
-
The date accumulation started.
-
The name of the principal investigator or laboratory responsible.
-
-
Step 4: Storage of Waste
-
Causality : Proper storage conditions maintain the stability of the waste and prevent accidents.
-
Procedure :
-
Keep the waste container tightly closed except when adding waste[4].
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
Store according to chemical compatibility, keeping it segregated from acids and oxidizers[4].
-
Step 5: Final Disposal
-
Causality : Final disposal must be handled by professionals equipped to manage chemical waste according to federal, state, and local regulations.
-
Procedure :
-
Do NOT dispose of this chemical down the drain or in regular trash[5].
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company[8][9].
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Emergency Procedures for Spills and Exposure
Accidental Release (Spill):
-
Evacuate : Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation[4][5]. Use a dustpan and brush or a HEPA-filtered vacuum.
-
Collect : Place the collected material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and absorbent pads, collecting all cleaning materials as hazardous waste.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[4].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine (CAS RN: 249609-49-2). The guidance herein is designed to establish a comprehensive safety protocol, emphasizing the causality behind each recommendation to ensure a self-validating system of protection.
Hazard Profile & The Precautionary Principle
This compound is a complex organic molecule often supplied as a light yellow to green powder.[1] According to its Safety Data Sheet (SDS), the substance is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, this classification does not imply zero risk. A core tenet of laboratory safety is the precautionary principle, which dictates that all chemical products should be handled with the recognition of "having unknown hazards and toxicity". The physical form of the material—a fine powder—presents an inherent risk of dispersion and inhalation.[2][3] Therefore, robust safety protocols are mandatory.
The primary routes of potential exposure are:
-
Inhalation: Airborne dust can be inhaled, which may lead to respiratory irritation.[2]
-
Dermal Contact: Direct skin contact should be avoided.[4]
-
Eye Contact: The powder can cause mechanical irritation or unforeseen chemical irritation to the eyes.[4]
Situating PPE within the Hierarchy of Controls
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness depends on its correct selection and use, which should be situated within the broader framework of the Hierarchy of Controls. Engineering controls, such as fume hoods and ventilated powder weighing stations, are the preferred primary barrier.[3]
Caption: Diagram 1: Hierarchy of Controls for powder handling.
Core PPE Requirements: A Detailed Breakdown
Even when using engineering controls, a full complement of PPE is required to manage residual risks from spills or direct handling.
Eye and Face Protection
-
Mandatory Equipment: ANSI-rated chemical splash goggles.[5]
-
Causality: Goggles that form a seal around the eyes are essential to protect against airborne fine particles, which can easily circumvent standard safety glasses.[6] If there is a significant splash risk when handling solutions of the compound, a face shield should be worn over the goggles.[7][8]
Skin and Body Protection
-
Gloves: Nitrile rubber gloves are the standard for handling most non-halogenated organic solids and their solutions.[6] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A long-sleeved lab coat, buttoned completely, is required to protect skin and personal clothing from contamination.[5][6]
-
Clothing: Long pants and closed-toe shoes are mandatory.[5] This ensures no skin is exposed between the lab coat and footwear.
Respiratory Protection
-
Rationale: While the SDS does not list an inhalation hazard, the fine powder nature of the substance necessitates measures to prevent dust dispersion and inhalation.[4] Routine exposure to even non-toxic powders can lead to respiratory issues.[3]
-
Recommended Equipment: When weighing or transferring the powder outside of a containment station, a dust respirator (e.g., N95 or P1 type) is required to minimize inhalation of nuisance dust.[9][10]
Table 1: PPE Summary by Task
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95/P1 Dust Respirator |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| General Handling/Observation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required |
| Spill Cleanup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95/P1 Dust Respirator |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure minimizes the risk of exposure and contamination.
Caption: Diagram 2: Procedural Workflow for Safe Handling.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and future exposure.
-
Operational Decontamination:
-
After handling, wipe down spatulas and the work surface with an appropriate solvent-soaked towel (e.g., isopropanol or ethanol), ensuring all visible powder is removed.
-
Place used wipes and any contaminated bench pads into a designated solid waste container.[11]
-
-
PPE Removal (Doffing):
-
Remove gloves first, peeling them off without touching the external surface.
-
Remove the lab coat, folding it inward to contain any surface contamination.
-
Remove goggles and respirator last.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal:
-
Chemical Waste: Collect surplus chemical and any grossly contaminated materials in a sealed, clearly labeled waste container.[9]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items as solid chemical waste.[9]
-
Follow all local, state, and federal regulations for chemical waste disposal.[10]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[4]
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area thoroughly with water. If irritation occurs, seek medical advice.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, get medical attention.[4]
-
Spill: For a small spill, carefully sweep up the powder to avoid creating dust and place it in a suitable, closed container for disposal.[4][10] Ensure personnel are wearing appropriate PPE during cleanup.
By integrating these expert-driven protocols and understanding the rationale behind them, researchers can handle this compound with a high degree of safety and confidence.
References
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. Available at: [Link]
-
Pneu-Con. (n.d.). Elevating Workplace Safety in Powder Handling Systems. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, 100mg. Available at: [Link]
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University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Available at: [Link]
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PerMix. (2025, July 23). Inhalation Hazards in Powder Mixing: A Risk You Can't Afford to Ignore. Available at: [Link]
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Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Available at: [Link]
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Princeton University, Environmental Health & Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Available at: [Link]
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aapptec. (n.d.). Safety Data Sheet. Available at: [Link]
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psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Available at: [Link]
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University of California, Riverside, Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Available at: [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
